molecular formula C2H3Cl3O2<br>C2H3Cl3O2<br>Cl3CCH(OH)2 B1668633 Chloral hydrate CAS No. 302-17-0

Chloral hydrate

货号: B1668633
CAS 编号: 302-17-0
分子量: 165.40 g/mol
InChI 键: RNFNDJAIBTYOQL-UHFFFAOYSA-N

描述

Chloral hydrate (CAS 302-17-0), with the molecular formula C2H3Cl3O2 and a molar mass of 165.39 g/mol, is a colorless to white crystalline solid . This compound is highly soluble in water and also soluble in alcohols, ether, and chloroform . Its primary research applications are in two key areas: organic synthesis and microscopy. In the lab, it serves as a versatile reagent and precursor, notably used in the synthesis of isatin and for the deprotection of acetals and dithioacetals . In botany and mycology, it is a critical component of Hoyer's mounting medium and Melzer's reagent, used for clearing and observing plant specimens and for identifying certain fungi species . Pharmacologically, this compound is a historic sedative-hypnotic. It is metabolized in the body to trichloroethanol, which is the active compound that enhances the GABAA receptor complex, producing central nervous system depression . This product is strictly for research purposes. It is classified as toxic if swallowed (H301) and causes skin and serious eye irritation (H315, H319) . Appropriate personal protective equipment should be worn when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,2,2-trichloroethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFNDJAIBTYOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3O2, Array
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORAL HYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020261
Record name Chloral hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Transparent colorless crystals or white crystalline solid. Aromatic penetrating slightly acrid odor and a slightly bitter caustic taste. Alcoholic solution (1 in 20) does not at once redden moistened blue litmus paper. (NTP, 1992), Colorless transparent solid with a penetrating, slightly acrid odor; [Hawley] Colorless or white solid; Colorless liquid; [HSDB] Crystalline solid; [MSDSonline], TRANSPARENT COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chloral hydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8325
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLORAL HYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

207.5 °F at 760 mmHg (NTP, 1992), 96 °C (decomposes)
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chloral hydrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01563
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

greater than or equal to 10 mg/mL at 68.9 °F (NTP, 1992), Freely soluble in acetone, methyl ethyl ketone. Moderately or sparingly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene, toluene., Very soluble in benzene, ethyl ether, and ethanol., In water, 7.93X10+5 mg/L at 25 °C, Solubility in water: very good
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chloral hydrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01563
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORAL HYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.9081 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9081 g/cu m at 20 °C/4 °C, 1.9 g/cm³
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORAL HYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

5.1 (Air= 1)
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5 mmHg at 50 °F ; 10 mmHg at 67.1 °F; 60 mmHg at 115.2 °F (NTP, 1992), 15.0 [mmHg], 15 mm Hg at 25 °C
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chloral hydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8325
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS OR WHITE CRYSTALS, Transparent, colorless crystals, Large, monoclinic plates

CAS No.

302-17-0
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chloral hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloral hydrate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloral hydrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01563
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chloral hydrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Ethanediol, 2,2,2-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chloral hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloroethane-1,1-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloral hydrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418M5916WG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORAL HYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

135 °F (NTP, 1992), 57 °C, MP: 57 °C when heated in an open vessel. BP 98 °C with dissociation into chloral and water., 57-60 °C
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chloral hydrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01563
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORAL HYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Historical Discovery of Chloral Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of chloral hydrate, covering its historical discovery, detailed synthesis protocols, and key physicochemical and pharmacokinetic data. The information is intended for researchers, scientists, and professionals in the field of drug development.

Historical Discovery and Context

This compound holds the distinction of being one of the first synthetic sedative-hypnotic drugs. Its discovery and subsequent medical application mark a significant milestone in the history of pharmacology.

  • 1832: Synthesis by von Liebig: German chemist Justus von Liebig first synthesized this compound at the University of Giessen. He discovered the molecule by performing a chlorination (halogenation) reaction on ethanol.[1][2][3][4]

  • 1869: Introduction to Medicine by Liebreich: Although synthesized decades earlier, its sedative properties were not described in detail until 1869 by Oscar Liebreich.[1][4] Following this discovery, its straightforward synthesis led to widespread use as a sedative and hypnotic agent.[1][2]

  • Early Use and Decline: For many years, this compound was a common treatment for insomnia.[5] However, with the development of barbiturates and later benzodiazepines in the mid-20th century, which offered a better safety profile, the use of this compound significantly declined.[1][2]

Chemical Synthesis

The most established industrial method for producing this compound is through the chlorination of ethanol or acetaldehyde in an acidic solution.[6][7] The process involves the formation of anhydrous chloral, which is subsequently hydrated.

The overall reaction equation for the chlorination of ethanol is: 4 Cl₂ + C₂H₅OH + H₂O → Cl₃CCH(OH)₂ + 5 HCl[5][8]

Experimental Protocol: Chlorination of Ethanol

This protocol details the laboratory-scale synthesis of this compound from ethanol.

Materials:

  • Absolute Ethanol

  • Dry Chlorine Gas

  • Concentrated Sulfuric Acid

  • Calcium Carbonate or Calcium Oxide

  • Water

Equipment:

  • Jacketed reaction vessel with a reflux condenser and cooling coil

  • Gas inlet tube

  • Distillation apparatus with a fractionating column

  • Heating mantle

  • Thermometer and densitometer

Procedure:

  • Chlorination:

    • Charge the reaction vessel with absolute ethyl alcohol.

    • Begin cooling the vessel, maintaining the temperature below 10-30°C for the initial phase.[1][8]

    • Introduce a steady stream of dry chlorine gas into the ethanol.

    • After the initial absorption period (typically 3-5 hours), the reaction temperature is allowed to rise to 50-60°C and held for another 3-5 hours.[1]

    • Finally, the temperature is raised to 80-90°C to complete the chlorination. The reaction is monitored until the density of the solution reaches approximately 1.40-1.53 g/mL.[1][8][9] The entire chlorination process can take 18 to 72 hours.[1]

  • Dehydration and Distillation:

    • After cooling the reaction mixture, cautiously mix it with an equal volume of concentrated sulfuric acid. This step dehydrates the intermediate products.[8]

    • Distill the mixture. The initial fractions will contain ethyl chloride and hydrogen chloride. Unreacted ethanol will distill between 70°C and 90°C.[8][10]

  • Purification:

    • Collect the crude chloral fraction that distills above 90°C.[8][10]

    • Neutralize the distillate with calcium carbonate or calcium oxide and redistill.[8]

    • Further purify the anhydrous chloral via fractional distillation, collecting the fraction boiling at approximately 97-98°C.[6]

  • Hydration:

    • To form the final product, carefully add the purified anhydrous chloral to a stoichiometric amount of water (approximately one-fifth of its weight).[8][10]

    • The mixture will solidify upon cooling, forming crystalline this compound.

Synthesis_Workflow cluster_chlorination Chlorination Stage cluster_purification Purification Stage cluster_hydration Hydration Stage start Ethanol in Reactor chlorine Introduce Cl₂ Gas temp1 Maintain T < 30°C temp2 Raise T to 50-60°C temp3 Raise T to 80-90°C end_chlorination Crude Chloral Mixture dehydrate Add conc. H₂SO₄ end_chlorination->dehydrate distill1 Distillation neutralize Neutralize with CaCO₃ distill2 Fractional Distillation pure_chloral Anhydrous Chloral hydrate Add Water (H₂O) pure_chloral->hydrate crystallize Cool & Crystallize final_product This compound Crystals

Caption: Workflow for the synthesis of this compound.

Quantitative Data

Physicochemical Properties
PropertyValueReference(s)
Chemical Formula C₂H₃Cl₃O₂[4]
Molar Mass 165.39 g·mol⁻¹[4]
Appearance Colorless solid[4]
Density 1.9081 g/cm³[4]
Melting Point 57 °C (135 °F; 330 K)[4]
Boiling Point 98 °C (208 °F; 371 K) (decomposes)[4]
Solubility in water 660 g / 100 mL[4]
Solubility in ethanol 425 g / 100 mL (at 20 °C)[5]
Pharmacokinetic Parameters

This compound is a prodrug that is rapidly metabolized to its active form, trichloroethanol.

ParameterValueNotesReference(s)
Route of Administration Oral, RectalAdministered as syrup or suppositories.[4]
Absorption Rapidly absorbed after oral administration.Peak blood concentrations occur within 1 hour.[6]
This compound Half-life Very short (minutes)Rapidly converted to metabolites.[2]
Trichloroethanol (TCE) Cmax ~3-6 µg/mLAfter a 250-500 mg dose.[2]
Trichloroethanol (TCE) Tmax ~0.7 - 2.4 hoursTime to reach maximum plasma concentration.[2]
Trichloroethanol (TCE) Half-life ~9.3 - 10.2 hoursThis is the active hypnotic metabolite.[2][11]
Trichloroacetic Acid (TCA) Half-life ~89 - 94 hoursInactive metabolite.[2][11]
Metabolism Hepatic and erythrocytic (via alcohol dehydrogenase)Converted to trichloroethanol (active) and trichloroacetic acid (inactive).[4]
Excretion Primarily renalExcreted in urine as TCE glucuronide and TCA.[4]

Mechanism of Action

The central nervous system depressant effects of this compound are primarily attributed to its active metabolite, 2,2,2-trichloroethanol (TCE).[12]

  • Metabolic Activation: After administration, this compound is rapidly absorbed and metabolized by alcohol dehydrogenase in the liver and erythrocytes to TCE.[12]

  • GABAergic Modulation: TCE enhances the effect of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[12]

  • Neuronal Inhibition: By potentiating the GABA-A receptor, TCE increases the flow of chloride ions into neurons. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, which results in the sedative and hypnotic effects.[12]

Mechanism_of_Action cluster_metabolism Metabolism cluster_action Pharmacological Action CH This compound (Administered Drug) ADH Alcohol Dehydrogenase CH->ADH TCE Trichloroethanol (Active Metabolite) ADH->TCE TCA Trichloroacetic Acid (Inactive Metabolite) ADH->TCA GABA_R GABA-A Receptor TCE->GABA_R Potentiates Cl_ion Chloride Ion Influx (↑) Neuron Neuronal Hyperpolarization CNS CNS Depression (Sedation/Hypnosis)

Caption: Metabolic pathway and mechanism of action of this compound.

References

An In-depth Technical Guide on the Core Chemical Properties and Molecular Structure of Chloral Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate, 2,2,2-trichloroethane-1,1-diol, was first synthesized in 1832 by Justus von Liebig and has a long history as a sedative and hypnotic agent.[1][2] Despite being largely superseded by newer pharmaceuticals, it remains a valuable compound for specific clinical applications and a subject of interest in toxicology and environmental science due to its presence as a disinfection byproduct in chlorinated water.[3][4] This guide provides a comprehensive overview of its core chemical properties, molecular structure, synthesis, and relevant experimental methodologies.

Molecular Structure and Chemical Identity

This compound is a geminal diol, a hydrate of trichloroacetaldehyde (chloral).[2][5] The presence of the strongly electron-withdrawing trichloromethyl group (-CCl₃) stabilizes the gem-diol structure, making it a rare example of a stable aldehyde hydrate.[2]

Key Identifiers:

  • Chemical Name: 2,2,2-Trichloroethane-1,1-diol[6]

  • CAS Number: 302-17-0[7]

  • Molecular Formula: C₂H₃Cl₃O₂[3]

  • Molecular Weight: 165.40 g/mol [3][5]

  • SMILES: C(C(O)O)(Cl)(Cl)Cl[8]

  • InChI Key: RNFNDJAIBTYOQL-UHFFFAOYSA-N[7]

The molecular structure of this compound is fundamental to its chemical behavior and biological activity.

Synthesis_Pathway Ethanol Ethanol (C₂H₅OH) Reaction Chlorination Reaction (0°C to 90°C) Ethanol->Reaction Chlorine Chlorine (Cl₂) Chlorine->Reaction Acid Acidic Solution Acid->Reaction Chloral Chloral (CCl₃CHO) Reaction->Chloral ChloralHydrate This compound (CCl₃CH(OH)₂) Chloral->ChloralHydrate Water Water (H₂O) Water->ChloralHydrate Metabolism_Pathway cluster_ingestion Absorption cluster_metabolism Metabolism (Liver, Erythrocytes) cluster_excretion Excretion CH This compound (Administered) CH_met This compound CH->CH_met Rapid Absorption TCE Trichloroethanol (TCE) (Active Metabolite) CH_met->TCE Reduction (Alcohol Dehydrogenase) TCA Trichloroacetic Acid (TCA) (Inactive Metabolite) CH_met->TCA Oxidation TCE_G TCE-glucuronide TCE->TCE_G Glucuronidation Urine Urine TCA->Urine Slow Excretion TCE_G->Urine GCMS_Workflow start Start: Plasma Sample Collection is_add 1. Add Internal Standard (e.g., 4-chlorobutyric acid) start->is_add derivatize 2. Derivatization (e.g., with 12% BF₃-Methanol to form methyl esters) is_add->derivatize extract 3. Liquid-Liquid Extraction (e.g., with methylene chloride) derivatize->extract concentrate 4. Evaporate & Reconstitute extract->concentrate inject 5. GC-MS Analysis (Inject into GC system) concentrate->inject analyze 6. Data Acquisition & Analysis (Selected Ion Monitoring - SIM mode) inject->analyze end End: Quantify Analytes analyze->end

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Chloral Hydrate in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloral hydrate (CH) is a sedative and hypnotic agent that has been in clinical use for over a century.[1][2] Though its use has declined in favor of agents with wider therapeutic indices, it remains relevant in specific clinical contexts, particularly for pediatric sedation prior to diagnostic or medical procedures.[3][4] this compound itself is a prodrug; its pharmacological effects are primarily mediated by its active metabolite, 2,2,2-trichloroethanol (TCE).[2][5] Understanding the in vivo pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of this compound and its metabolites is critical for its safe and effective application. This guide provides a detailed technical overview for researchers and drug development professionals, summarizing quantitative data, experimental protocols, and key physiological pathways.

Pharmacodynamics: Mechanism of Action and Physiological Effects

The primary pharmacodynamic effect of this compound is central nervous system (CNS) depression, leading to sedation and hypnosis.[2][6] This action is not caused by the parent drug but by its principal active metabolite, trichloroethanol (TCE).[1][5]

Primary Mechanism: GABA-A Receptor Modulation

TCE is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS.[5] When activated by GABA, this ligand-gated ion channel opens to allow chloride ions (Cl⁻) to flow into the neuron.[3][5] This influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential and thus inhibiting neurotransmission.[3][5]

TCE binds to a specific allosteric site on the GABA-A receptor complex, enhancing the effect of GABA.[3][7] This potentiation increases the duration of chloride channel opening, leading to greater neuronal hyperpolarization and a generalized depression of CNS activity.[5][8] This mechanism is similar to that of other sedative-hypnotics like benzodiazepines and barbiturates.[1][7]

GABA_Signaling cluster_membrane Neuronal Membrane cluster_action cluster_result GABA_R GABA-A Receptor Cl⁻ Channel (Closed) Hyperpolarization Neuronal Hyperpolarization GABA_R:c->Hyperpolarization Increased Cl⁻ Influx Cl_in Cl⁻ (intracellular) GABA GABA GABA->GABA_R Binds TCE Trichloroethanol (TCE) (Active Metabolite) TCE->GABA_R Potentiates CNS_Depression CNS Depression (Sedation/Hypnosis) Hyperpolarization->CNS_Depression Leads to Cl_out Cl⁻ (extracellular)

Caption: Pharmacodynamic mechanism of Trichloroethanol at the GABA-A receptor.
Other Potential Mechanisms and Effects

While GABAergic modulation is the primary mechanism, some evidence suggests other pathways may be involved. This compound may disrupt neurodevelopment by affecting N-methyl-D-aspartate (NMDA) receptors and the Mitogen-Activated Protein Kinase-Extracellular Signal-Regulated Kinase (MEK-ERK) signaling pathway.[3] In animal studies, this compound anesthesia has been shown to affect striatal dopamine release and cause a decoupling between cerebral blood flow and glucose utilization, an effect that should be considered in experimental design.[9][10]

At toxic doses (>100 mg/kg), this compound can cause severe CNS and respiratory depression, hypotension, and cardiac dysrhythmias, which are thought to result from the sensitization of the myocardium to catecholamines.[11]

Pharmacokinetics: ADME Profile

This compound undergoes rapid and extensive metabolism following administration. The parent compound has a very short half-life, and its clinical effects and disposition are governed by its primary metabolites.[2][12]

Absorption

This compound is readily absorbed from the gastrointestinal tract following oral or rectal administration.[2][6] Sedative effects typically appear within 20 to 60 minutes.[2][7]

Distribution

Due to its high lipid affinity, this compound and its metabolites are widely distributed throughout the body.[2]

Metabolism

This compound is rapidly biotransformed in the liver, erythrocytes, and other tissues via two main pathways.[2][12]

  • Reduction: Alcohol dehydrogenase rapidly reduces this compound to trichloroethanol (TCE) , the primary active metabolite responsible for hypnotic effects.[5][12] TCE is subsequently conjugated with glucuronic acid to form trichloroethanol glucuronide (TCE-G) , an inactive metabolite.[11][12]

  • Oxidation: A smaller fraction of this compound is oxidized to trichloroacetic acid (TCA) , an inactive metabolite with a very long half-life.[2][12]

Dichloroacetic acid (DCA) has also been identified as a metabolite in humans.[7][13] A portion of TCE-G is secreted into the bile and undergoes enterohepatic circulation, where it can be converted back to TCE or metabolized to TCA, contributing to the long residence time of TCA.[12][14]

Metabolism CH This compound TCE Trichloroethanol (TCE) (Active) CH->TCE Reduction (Alcohol Dehydrogenase) TCA Trichloroacetic Acid (TCA) (Inactive) CH->TCA Oxidation TCE_G Trichloroethanol Glucuronide (TCE-G) (Inactive) TCE->TCE_G Glucuronidation Excretion Renal Excretion TCA->Excretion TCE_G->Excretion Bile Biliary Secretion (Enterohepatic Circulation) TCE_G->Bile Bile->TCA Conversion

Caption: Metabolic pathway of this compound.
Excretion

Metabolites are eliminated primarily via the kidneys in urine.[2][12] TCE-G is the main urinary metabolite, though a significant amount of TCA is also excreted.[15]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its metabolites exhibit significant variability depending on the species, dose, and individual patient factors.

Table 1: Pharmacokinetic Parameters in Humans

Parameter This compound (CH) Trichloroethanol (TCE) Trichloroacetic Acid (TCA) Source(s)
Terminal Half-life (t½) ~4-5 minutes 9.3 - 10.2 hours ~67 - 94 hours [2][11][16][17]
Time to Peak (tmax) Very short (undetectable) 0.76 - 2.38 hours Long, complex profile [16]
Peak Concentration (Cmax) Undetectable after 10 min 3241 - 6131 ng/mL* Highest plasma concentration of all metabolites [14][16][18]

*Cmax for TCE is dose and formulation dependent. Values shown are from studies using 250 mg or 500 mg doses.[16]

Table 2: Pharmacokinetic Parameters in B6C3F1 Mice (Intravenous Dosing)

Parameter 67.8 µmol/kg Dose 678 µmol/kg Dose 2034 µmol/kg Dose Source(s)
CH Half-life (t½) ~5 min ~11 min ~24 min [19]
CH Systemic Clearance 36.0 L/kg-hr 13.9 L/kg-hr 7.6 L/kg-hr [19]

| TCE/TCE-G Half-life (t½) | 0.2 - 0.7 hours (combined) | 0.2 - 0.7 hours (combined) | 0.2 - 0.7 hours (combined) |[19] |

Experimental Protocols

Methodologies for studying the pharmacokinetics of this compound in vivo typically involve controlled administration to subjects followed by serial collection of biological samples for analysis.

Human Pharmacokinetic Study Protocol (Example)

A representative protocol is an open, randomized, crossover study design.[16]

  • Subjects: Healthy adult male volunteers (e.g., n=18, aged 20-31 years).[16]

  • Dosing: Single oral doses of this compound (e.g., 250 mg or 500 mg) administered as an immediate-release capsule, enteric-coated capsule, or an oral reference solution.[16]

  • Washout Period: A washout period of at least 4 weeks between study arms is implemented to ensure complete clearance of the long-lived TCA metabolite.[16]

  • Sample Collection: Venous blood samples (e.g., 4.5 mL) are collected into heparinized tubes at baseline and at numerous time points post-administration. A typical schedule might be: 0, 8, 10, 15, 20, 40, 60 minutes, and 1.5, 2, 4, 6, 8, 12, 24, 36, 48, 72, 96, 144, 192, and 240 hours.[16]

  • Sample Processing: Blood samples are centrifuged within 20 minutes to separate plasma, which is then immediately frozen at -20°C until analysis.[16]

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Subject Subject Recruitment (e.g., Healthy Volunteers) Dosing Drug Administration (Oral, specified dose) Subject->Dosing Sampling Serial Blood/Urine Sample Collection Dosing->Sampling Processing Sample Processing (Centrifugation, Plasma Separation) Sampling->Processing Extraction Analyte Extraction & Derivatization Processing->Extraction Analysis GC-MS or GC-ECD Quantification Extraction->Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, t½, AUC) Analysis->PK_Modeling Report Results Interpretation & Reporting PK_Modeling->Report

Caption: General experimental workflow for an in vivo pharmacokinetic study.
Animal Pharmacokinetic Study Protocol (Example)

  • Subjects: Male B6C3F1 mice or Fischer 344 rats.[19][20]

  • Dosing: Administration via oral gavage or tail vein injection with single or multiple doses (e.g., 50 to 200 mg/kg in mice).[19][20]

  • Sample Collection: At predetermined time points (e.g., 0.25, 1, 3, 6, 24 hours and 2, 4, 8, 16 days), animals are euthanized, and blood and liver samples are collected.[19][20]

  • Sample Processing: Blood is processed to plasma and, along with tissue homogenates, is stored frozen until analysis.[19]

Analytical Methodologies

Quantification of this compound and its metabolites in biological matrices requires sensitive and specific analytical techniques.

  • Technique: Gas Chromatography (GC) is the most common method, often coupled with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS) for high sensitivity and specificity.[13][18][21]

  • Sample Preparation:

    • Extraction: Analytes are extracted from the plasma or urine matrix using a solvent like diethyl ether.[21][22]

    • Derivatization: To improve chromatographic properties, acidic metabolites like TCA are often derivatized. A common method is methylation using agents such as 3-methyl-1-tolyltriazene or boron trifluoride-methanol complex.[13][21]

  • Quantification: The concentrations of CH, TCE, and TCA are determined by comparing the peak areas from the samples against calibration curves prepared with known standards.[22] An internal standard (e.g., 2,2'-dichloroethanol or 4-chlorobutyric acid) is used to correct for variations in extraction and injection.[13][21] The limit of detection for these methods is typically in the low ng/mL range.[21]

References

chloral hydrate's primary mechanism of action on the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Chloral Hydrate on the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a sedative-hypnotic agent that exerts its primary effects on the central nervous system (CNS) following metabolic conversion to its active form, 2,2,2-trichloroethanol (TCE). The core mechanism of action of TCE is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. By enhancing GABAergic neurotransmission, TCE produces widespread CNS depression, leading to sedation and hypnosis. Additionally, TCE interacts with other ion channels, including voltage-gated sodium channels and glycine receptors, which may contribute to its broader pharmacological profile, including analgesic properties. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key pathways.

Metabolic Activation of this compound

This compound itself is a prodrug. Upon oral administration, it is rapidly absorbed and metabolized, primarily in the liver and erythrocytes, by alcohol dehydrogenase to its active metabolite, TCE.[1][2] A secondary, less active metabolite, trichloroacetic acid (TCA), is also formed.[2] The sedative and hypnotic effects of this compound are almost entirely attributable to the action of TCE.[1][3]

CH This compound TCA Trichloroacetic Acid (Inactive Metabolite) CH->TCA Aldehyde Dehydrogenase ADH Alcohol Dehydrogenase CH->ADH TCE Trichloroethanol (Active Metabolite) ADH->TCE

Figure 1: Metabolic pathway of this compound.

Primary Mechanism: Modulation of the GABA-A Receptor

The principal molecular target for trichloroethanol in the CNS is the GABA-A receptor.[1] This receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens an intrinsic chloride (Cl⁻) channel.[1] The resulting influx of Cl⁻ ions hyperpolarizes the neuron, decreasing its excitability and inhibiting the firing of action potentials.[1]

TCE acts as a positive allosteric modulator of the GABA-A receptor.[4] It binds to a site on the receptor complex that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[5] This binding enhances the receptor's response to GABA, leading to an increased Cl⁻ current.[3][5] This potentiation of inhibitory signaling is the primary mechanism underlying the sedative and hypnotic effects of this compound.[1][3] Specifically, TCE has been shown to increase both the amplitude and duration of GABA-activated currents.[5]

cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_Channel Cl⁻ Channel (Opens) GABA_R->Cl_Channel activates Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization leads to Inhibition Decreased Neuronal Excitability (Sedation) Hyperpolarization->Inhibition TCE Trichloroethanol (TCE) TCE->GABA_R positively modulates GABA GABA GABA->GABA_R binds cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Prep Cell Isolation/ Culture Giga_Seal Form Gigaseal Cell_Prep->Giga_Seal Sol_Prep Prepare Intra- & Extra-cellular Solutions Sol_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell V_Clamp Voltage Clamp Cell (e.g., -60 mV) Whole_Cell->V_Clamp Drug_App Apply Agonist +/- TCE via Perfusion V_Clamp->Drug_App Record Record Membrane Currents Drug_App->Record Measure Measure Peak/ Steady-State Current Record->Measure Plot Plot Dose-Response Curve Measure->Plot Fit Fit Data with Hill Eq. Plot->Fit Determine Determine EC₅₀/IC₅₀ Fit->Determine

References

A Historical Overview of Chloral Hydrate's Role in Scientific Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate, a geminal diol first synthesized in 1832 by Justus von Liebig, holds a significant place in the annals of pharmacology and scientific research.[1] Its journey from one of the earliest synthetic sedatives to a versatile laboratory reagent offers a compelling narrative of scientific discovery, evolving research methodologies, and a deeper understanding of neurobiology and toxicology.[1][2] This technical guide provides a comprehensive historical overview of this compound's use in scientific research, detailing key experiments, summarizing quantitative data, and illustrating its mechanisms of action through signaling pathway diagrams.

Early Pharmacological Investigations: Unraveling the Mechanism of a Novel Sedative

The sedative properties of this compound were first noted by Rudolf Buchheim in 1861 and later described in detail by Oscar Liebreich in 1869, leading to its widespread clinical use.[1] This novel hypnotic agent quickly became a subject of intense scientific scrutiny as researchers sought to understand its mode of action.

One of the earliest and most notable investigations was conducted by the renowned physiologist Claude Bernard in 1875.[1][3] Bernard hypothesized that this compound exerted its effects by metabolizing into chloroform within the body. While his experiments, which marked an early attempt to measure drug concentrations in the blood, were ultimately inconclusive, they laid the groundwork for the concept of drug metabolism.[3]

The mystery of this compound's potency, which appeared to be an exception to the Meyer-Overton correlation of anesthetic potency and lipid solubility, persisted for decades.[1] This anomaly was finally resolved in 1948 when it was demonstrated that this compound is a prodrug, metabolized in the body to the more lipophilic and active compound, 2,2,2-trichloroethanol.[1] This discovery was a landmark in pharmacology, solidifying the importance of metabolic activation in drug efficacy.

This compound in Toxicology and Carcinogenicity Studies

The widespread use of this compound and its presence as a byproduct of water chlorination prompted extensive toxicological research to assess its safety. These studies, primarily conducted in rodent models, have provided a wealth of quantitative data on its acute and chronic effects.

Experimental Protocols in Animal Toxicology

Acute Toxicity Studies:

  • Objective: To determine the median lethal dose (LD50) of this compound.

  • Animal Model: Typically CD-1 mice.[4]

  • Methodology:

    • Groups of male and female mice are administered single doses of this compound via oral gavage at varying concentrations.[4]

    • Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[4]

    • The LD50 is calculated using statistical methods.

Subchronic and Chronic Toxicity/Carcinogenicity Studies:

  • Objective: To evaluate the long-term effects of this compound exposure, including its potential to cause cancer.

  • Animal Models: B6C3F1 mice and F344/N or Sprague-Dawley rats are commonly used.[5][6]

  • Methodology:

    • This compound is administered to groups of animals for an extended period (e.g., 90 days for subchronic studies, or 2 years for carcinogenicity bioassays).[5][6]

    • Administration is typically through drinking water or oral gavage at multiple dose levels.[5][6]

    • Throughout the study, animals are monitored for clinical signs of toxicity, and body weight and food/water consumption are recorded.

    • At the end of the study, a complete necropsy is performed, and tissues are collected for histopathological examination to identify any non-neoplastic or neoplastic lesions.[5]

Quantitative Data from Toxicological Studies
Study Type Animal Model Route of Administration Key Findings Reference
Acute Oral LD50CD-1 Mice (Male)Gavage1442 mg/kg[4]
Acute Oral LD50CD-1 Mice (Female)Gavage1265 mg/kg[4]
90-Day ToxicitySprague-Dawley Rats (Male)Drinking WaterNOAEL: 96 mg/kg/day[6]
2-Year CarcinogenicityB6C3F1 Mice (Male)Drinking WaterIncreased incidence of hepatocellular adenoma and carcinoma[5]
2-Year CarcinogenicityF344/N Rats (Male)Drinking WaterNo evidence of carcinogenicity[5]

NOAEL: No-Observed-Adverse-Effect Level

Mechanistic Insights: this compound's Interaction with Neural Signaling Pathways

Modern research has moved beyond the initial observations of sedation to elucidate the specific molecular targets of this compound's active metabolite, trichloroethanol. These investigations have revealed a complex interplay with several key neurotransmitter systems.

The primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor.[3][7] Trichloroethanol binds to a site on the GABAA receptor complex, enhancing the influx of chloride ions and leading to hyperpolarization of the neuron, thus reducing its excitability.[3]

More recent studies have also implicated this compound in the modulation of the N-methyl-D-aspartate (NMDA) receptor and the Mitogen-Activated Protein Kinase-Extracellular Signal-Regulated Kinase (MEK-ERK) signaling pathway, suggesting a more multifaceted impact on neuronal function and development.[8]

Signaling Pathway Diagrams

GABAA_Receptor_Modulation Figure 1: Mechanism of GABAA Receptor Potentiation by Trichloroethanol ChloralHydrate This compound (Prodrug) Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Metabolism GABA_A_Receptor GABAA Receptor Trichloroethanol->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel (Open) GABA_A_Receptor->Chloride_Channel Enhances GABA-gated channel opening Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- influx Sedation Sedative/Hypnotic Effect Neuronal_Hyperpolarization->Sedation

Figure 1: Mechanism of GABAA Receptor Potentiation by Trichloroethanol

NMDA_MEK_ERK_Pathway Figure 2: Proposed Impact of this compound on NMDA Receptor and MEK-ERK Pathway ChloralHydrate This compound NMDA_Receptor NMDA Receptor (NR1/NR2B subunits) ChloralHydrate->NMDA_Receptor Downregulation of surface expression MEK MEK ChloralHydrate->MEK Inhibition of phosphorylation Neuronal_Development Neuronal Development & Synaptic Plasticity NMDA_Receptor->Neuronal_Development Mediates ERK ERK MEK->ERK Phosphorylation pERK p-ERK (Active) pERK->Neuronal_Development Promotes

Figure 2: Proposed Impact of this compound on NMDA Receptor and MEK-ERK Pathway

This compound as a Tool in Diverse Research Applications

Beyond its use as a primary subject of study, this compound has served as a valuable tool in various scientific disciplines.

Experimental Workflow: Sedation for Pediatric Neuroimaging and EEG

In pediatric research, particularly for neuroimaging (MRI, CT) and electroencephalography (EEG) studies, obtaining high-quality data requires the child to remain still. This compound has historically been a widely used sedative for these procedures due to its efficacy and ease of oral administration.

A Typical Experimental Workflow:

  • Patient Screening and Preparation: The child's medical history is reviewed, and they are fasted for a specified period before the procedure.

  • Dosage Calculation and Administration: A dose of this compound (typically 25-100 mg/kg) is administered orally.

  • Monitoring: The child is monitored for level of sedation, heart rate, and oxygen saturation.

  • Procedure: Once an adequate level of sedation is achieved, the neuroimaging or EEG is performed.

  • Recovery: The child is monitored until they are fully awake and have met discharge criteria.

EEG_Sedation_Workflow Figure 3: Experimental Workflow for this compound Sedation in Pediatric EEG Start Start Screening Patient Screening & Fasting Start->Screening Administration Oral Administration of this compound Screening->Administration Monitoring_Onset Monitor for Sedation Onset Administration->Monitoring_Onset EEG Perform EEG Recording Monitoring_Onset->EEG Adequate Sedation Monitoring_Recovery Monitor during Recovery EEG->Monitoring_Recovery End End Monitoring_Recovery->End Full Recovery

Figure 3: Experimental Workflow for this compound Sedation in Pediatric EEG
Use in Organic Synthesis and Microscopy

This compound has also found utility as a reagent in organic chemistry. Notably, it is a key starting material in the Sandmeyer synthesis of isatin and its derivatives, which are important scaffolds in medicinal chemistry.[1] In this reaction, this compound reacts with an aniline and hydroxylamine to form an intermediate that is then cyclized in acid to yield the isatin.[1]

In the field of botany and mycology, this compound is a component of Hoyer's medium and Melzer's reagent , used as a clearing agent to make tissue samples more transparent for microscopic examination.[9][10]

Conclusion

The history of this compound in scientific research is a rich tapestry that reflects the evolution of modern pharmacology, toxicology, and neurobiology. From its early, somewhat crude, investigations into its hypnotic effects to the detailed molecular studies of its receptor interactions, this compound has been both a subject of fascination and a valuable experimental tool. While its clinical use has waned with the advent of safer alternatives, its legacy in the scientific literature is undeniable. The vast body of research conducted with this compound has not only provided critical insights into its own mechanisms but has also contributed to our fundamental understanding of drug metabolism, neuropharmacology, and the methodologies of scientific inquiry. This historical perspective serves as a valuable resource for today's researchers, offering context for current knowledge and inspiration for future discoveries.

References

The Pharmacological Journey of Chloral Hydrate: A Technical Guide to its Metabolites and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate, a sedative and hypnotic agent with a long history of clinical use, undergoes extensive metabolism in the body, giving rise to a number of pharmacologically active and toxic metabolites. A thorough understanding of the identification, quantification, and biological activities of these metabolites is crucial for comprehending the drug's overall therapeutic and adverse effects. This technical guide provides an in-depth exploration of the core metabolites of this compound, detailing their pharmacokinetic profiles, mechanisms of action, and the experimental methodologies used for their characterization.

Identification and Quantification of Metabolites

The primary metabolic pathway of this compound involves its rapid reduction to trichloroethanol (TCE) and oxidation to trichloroacetic acid (TCA).[1] Dichloroacetic acid (DCA) and monochloroacetic acid (MCA) have also been identified as metabolites.[2] The principal enzyme responsible for the conversion of this compound to its active metabolite, TCE, is alcohol dehydrogenase.[1]

The accurate identification and quantification of these metabolites are paramount for pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose.

Experimental Protocol: GC-MS Analysis of this compound Metabolites in Human Plasma

This protocol outlines a validated method for the simultaneous determination of this compound and its metabolites in human plasma.[2]

1. Sample Preparation and Derivatization:

  • To a plasma sample, add an internal standard (e.g., 4-chlorobutyric acid).

  • The drug and its metabolites are converted to their methyl esters by reacting with a 12% boron trifluoride-methanol complex (12% BF3-MeOH). This derivatization step increases the volatility and thermal stability of the analytes, making them amenable to GC analysis.[2]

2. Extraction:

  • The reaction mixture is then extracted with an organic solvent, such as methylene chloride, to isolate the derivatized analytes from the plasma matrix.[2]

3. GC-MS Analysis:

  • The extracted sample is injected into a gas chromatograph equipped with a mass spectrometer.

  • The separation of the derivatized metabolites is typically achieved on a capillary column (e.g., DB-5ms).

  • The mass spectrometer is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[2]

4. Quantification:

  • The concentration of each metabolite is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Pharmacokinetic Profiles of this compound Metabolites

The pharmacokinetic properties of this compound's metabolites vary significantly, influencing their contribution to the drug's overall effect and toxicity. The following tables summarize key pharmacokinetic parameters in both humans and mice.

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Humans
MetaboliteHalf-life (t½)Time to Peak Concentration (Tmax)Peak Plasma Concentration (Cmax)Notes
Trichloroethanol (TCE) 9.3 - 10.2 hours[3]0.67 - 2.38 hours[3]2993 - 6131 ng/mL (after 250-500 mg oral dose)[3]The primary active metabolite responsible for hypnotic effects.[1]
Trichloroacetic Acid (TCA) 89 - 94 hours[3]~32 hours (after 500 mg oral dose)[4]~8 mg/L (after 500 mg oral dose)[4]Accumulates in the body upon repeated dosing.
Dichloroacetic Acid (DCA) 8.0 hours (in a child given 50 mg/kg)[5]~7.5 hours (in children)[4]~22 µg/mL (in children)[4]Detected in children, but its formation pathway is not fully understood.[1]
Table 2: Pharmacokinetic Parameters of this compound Metabolites in B6C3F1 Mice
MetaboliteHalf-life (t½)Time to Peak Concentration (Tmax)Notes
This compound ~0.4 hours[5]0.25 hours[6]Rapidly cleared from plasma.
Trichloroethanol (TCE) Similar in rats and mice[6]0.25 hours[6]
Trichloroethanol glucuronide Greater in rats than in mice[6]0.25 hours[6]
Trichloroacetic Acid (TCA) Elimination rate increases with multiple doses in mice[6]1 - 6 hours[7]The major metabolite found in plasma.[8]
Dichloroacetic Acid (DCA) Not detected in one study[5]-

Biological Activity of this compound Metabolites

The metabolites of this compound exhibit distinct biological activities, ranging from therapeutic hypnotic effects to significant toxicity.

Trichloroethanol (TCE): The Hypnotic Agent

The primary pharmacological effect of this compound, sedation, and hypnosis, is mediated by its active metabolite, trichloroethanol.[1] TCE potentiates the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel.[9]

TCE_GABA_Pathway TCE Trichloroethanol (TCE) GABA_A_Receptor GABA-A Receptor TCE->GABA_A_Receptor Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Cl- Influx Sedation_Hypnosis Sedation / Hypnosis Neuronal_Hyperpolarization->Sedation_Hypnosis Leads to

Figure 1. Trichloroethanol enhances GABAergic inhibition.

This protocol describes the electrophysiological recording of GABA-A receptor currents in cultured neurons to assess the modulatory effects of TCE.[10][11][12][13]

1. Cell Culture and Preparation:

  • Primary neurons (e.g., hippocampal or cortical neurons) are cultured on coverslips.

  • On the day of recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.

2. Electrophysiological Recording:

  • A glass micropipette with a tip resistance of 4-8 MΩ is filled with an intracellular solution and positioned to form a high-resistance seal (gigaohm seal) with the membrane of a neuron.[12]

  • The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.

  • The neuron is voltage-clamped at a holding potential of -70 mV.

3. Drug Application:

  • GABA is applied to the neuron to elicit a baseline current response.

  • Trichloroethanol is then co-applied with GABA to observe its effect on the GABA-induced current.

4. Data Analysis:

  • The amplitude and kinetics of the GABA-A receptor-mediated currents are measured and analyzed to determine the extent of potentiation by TCE.

Trichloroacetic Acid (TCA): The Hepatotoxic Metabolite

Trichloroacetic acid is a known hepatotoxic agent and is implicated in the liver tumors observed in mice following chronic this compound administration.[14]

This protocol outlines a method to evaluate the hepatotoxic potential of TCA in a rat model.[14][15][16][17]

1. Animal Model and Dosing:

  • Male Wistar or Sprague-Dawley rats are commonly used.

  • Animals are administered TCA via oral gavage or in their drinking water for a specified period. Doses can range from 50 to 5000 ppm in drinking water.[14]

  • A control group receives the vehicle (e.g., corn oil or water) only.

2. Sample Collection:

  • At the end of the treatment period, animals are euthanized.

  • Blood samples are collected for serum biochemistry analysis (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST)).

  • Liver tissue is collected and fixed in 10% neutral-buffered formalin for histopathological examination.

3. Analysis:

  • Serum Biochemistry: Elevated levels of liver enzymes (ALT, AST) in the serum are indicative of hepatocellular damage.

  • Histopathology: Liver sections are stained with hematoxylin and eosin (H&E) and examined under a microscope for signs of liver injury, such as necrosis, inflammation, and fatty changes.

Dichloroacetic Acid (DCA): A Modulator of Mitochondrial Metabolism

Dichloroacetic acid has garnered significant interest for its ability to modulate cellular metabolism, particularly in the context of cancer. DCA inhibits pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH). This shifts metabolism from glycolysis towards mitochondrial oxidative phosphorylation, a process that can induce apoptosis in cancer cells.[18][19][20][21][22]

DCA_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DCA Dichloroacetate (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK Inhibits PDH Pyruvate Dehydrogenase (PDH) PDK->PDH Inhibits TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Oxidative_Phosphorylation Oxidative Phosphorylation TCA_Cycle->Oxidative_Phosphorylation ROS Increased ROS Oxidative_Phosphorylation->ROS Cytochrome_c Cytochrome c Release ROS->Cytochrome_c Cytochrome_c->Caspase_Activation

Figure 2. Dichloroacetate shifts metabolism and induces apoptosis.

Conclusion

The metabolism of this compound gives rise to a complex array of metabolites with diverse and significant biological activities. Trichloroethanol is the key mediator of the desired hypnotic effects through its action on GABA-A receptors. In contrast, trichloroacetic acid and dichloroacetic acid are associated with toxicity and have been the subject of extensive research, particularly in the context of hepatotoxicity and cancer metabolism, respectively. A comprehensive understanding of the identification, pharmacokinetic profiles, and biological actions of these metabolites, facilitated by the detailed experimental protocols outlined in this guide, is essential for the safe and effective use of this compound and for the development of new therapeutic strategies targeting the pathways they modulate.

References

A Comprehensive Technical Guide to the Solubility of Chloral Hydrate in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough assessment of the solubility of chloral hydrate across a range of common laboratory solvents. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow, designed to assist researchers and professionals in drug development and various scientific disciplines.

Quantitative Solubility Data of this compound

The solubility of this compound varies significantly with the solvent and temperature. The data compiled from various sources is summarized in the table below for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)Qualitative Solubility
Water 0239Very Soluble[1][2]
5292
17470
25793 - 830[1][3][4]
301005
401430
Ethanol 0188Freely Soluble[5][6][7][8][9][10]
5200
20425
25Very Soluble[3]
30950
455600
Diethyl Ether 25200Freely Soluble[5][6]
Chloroform 03.8Soluble[11]
105.2
2015.5
27.765
Acetone --Freely Soluble[3][4][12]
Benzene --Very Soluble[3]
Toluene 03.25Sparingly Soluble[3]
108
2021
3577
45200
Carbon Disulfide 201.47Sparingly Soluble[1]
Turpentine --Moderately or Sparingly Soluble[3]
Methanol --Soluble[11]
Pyridine 2080.9-
Glycerol 20200-

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a liquid solvent.[3][13] This protocol outlines the key steps for assessing the solubility of this compound.

1. Materials and Equipment:

  • This compound (crystalline solid, purity >99%)

  • Selected laboratory solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Stoppered conical flasks or vials

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (±0.1 mg)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Solvent: Prepare a known volume of the desired solvent in a stoppered flask.

  • Addition of Solute: Add an excess amount of crystalline this compound to the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.[3]

  • Equilibration: Place the flasks in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7][13] The time required to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[14]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pipette. It is critical to avoid aspirating any solid particles. Filter the sample immediately using a syringe filter that is compatible with the solvent and does not adsorb the solute.

  • Analysis: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method. This may involve dilution of the sample to fall within the linear range of the analytical instrument.

  • Data Reporting: The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of g/100 mL or mol/L, at the specified temperature.

3. Key Considerations:

  • Purity of Compound: The purity of the this compound will directly affect the accuracy of the solubility measurement.

  • Solvent Quality: Use high-purity, analytical grade solvents.

  • Temperature Control: Maintaining a constant and uniform temperature is critical as solubility is highly temperature-dependent.

  • pH of Aqueous Solutions: For aqueous solvents, the pH of the solution should be measured and controlled, as it can influence the solubility of ionizable compounds.[3]

  • Solid Phase Analysis: In rigorous studies, it is advisable to analyze the solid phase remaining after equilibration to ensure that no phase transformation (e.g., formation of a different polymorph or solvate) has occurred.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow A 1. Preparation - Add excess this compound to a known volume of solvent in a flask. B 2. Equilibration - Place flask in a thermostatically controlled shaker. - Agitate at constant temperature until equilibrium is reached. A->B Incubate C 3. Phase Separation - Allow undissolved solid to settle. - Withdraw supernatant and filter. B->C Sample D 4. Analysis - Determine the concentration of this compound in the filtrate using a suitable analytical method. C->D Analyze E 5. Data Reporting - Express solubility at the specified temperature. D->E Report

Experimental workflow for solubility determination.

References

chloral hydrate's molecular formula, weight, and basic characteristics

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular and chemical properties of chloral hydrate, intended for researchers, scientists, and professionals in drug development. The document details its fundamental characteristics, metabolic pathways, and the experimental methodologies used to assess its activity.

Core Molecular and Physical Properties

This compound, a sedative and hypnotic agent, is a geminal diol with the chemical formula C₂H₃Cl₃O₂.[1][2][3][4][5] First synthesized in 1832, it has a history of clinical use, and an understanding of its physicochemical properties is crucial for its application in research and development.[6]

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₂H₃Cl₃O₂[1][2][3][4][5]
Molecular Weight 165.40 g/mol [2][4][5][7][8]
Melting Point 57 °C[4][6][7]
Boiling Point 96 °C (decomposes)[6][7]
Density 1.91 g/cm³ at 20°C[6]
logP (Octanol/Water Partition Coefficient) 0.99[6][9]
Water Solubility Very soluble[4][7]
Other Solubilities Very soluble in olive oil, benzene, ethyl ether, and ethanol. Freely soluble in acetone and methyl ethyl ketone.[4][7][9]

Basic Characteristics

Appearance: this compound typically presents as colorless, transparent, or white crystals.[7][9]

Odor and Taste: It possesses an aromatic, penetrating, and slightly acrid odor with a slightly bitter, caustic taste.[6][7][9]

Stability: The compound is known to slowly volatilize when exposed to air and can decompose upon exposure to light.[6] It is incompatible with certain substances, including alcohols, cyanides, iodine, strong bases, and carbonates.[4]

Metabolic Pathway

Upon administration, this compound is rapidly metabolized, primarily in the liver and erythrocytes, by alcohol dehydrogenase.[1][8] The principal active metabolite is trichloroethanol, which is largely responsible for the sedative and hypnotic effects of the drug.[8] Trichloroethanol can be further conjugated with glucuronic acid to form trichloroethanol glucuronide, which is then excreted in the urine.[1] A secondary metabolic pathway involves the oxidation of this compound to trichloroacetic acid.[1][3]

ChloralHydrateMetabolism CH This compound TCE Trichloroethanol (Active Metabolite) CH->TCE Alcohol Dehydrogenase TCA Trichloroacetic Acid CH->TCA Oxidation TCE_G Trichloroethanol Glucuronide TCE->TCE_G Glucuronidation Excretion Urine Excretion TCE_G->Excretion

Metabolic pathway of this compound.

Mechanism of Action: GABAergic Modulation

The primary mechanism of action of this compound's active metabolite, trichloroethanol, involves the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[8][9] Trichloroethanol enhances the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions into the neuron.[8] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in the central nervous system depression observed as sedation and hypnosis.[8]

Experimental Protocols

Determination of this compound and its Metabolites in Biological Samples

A common method for the quantification of this compound and its metabolites (trichloroethanol, trichloroethanol glucuronide, and trichloroacetic acid) in biological matrices such as blood and urine is gas chromatography/mass spectrometry (GC/MS).[1]

Methodology:

  • Sample Preparation: Biological samples are first treated to convert the analytes into their methyl ester derivatives.

  • Extraction: The derivatized analytes are extracted from the aqueous biological matrix into an organic solvent.

  • GC Separation: The extracted sample is injected into a gas chromatograph, where the different compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

  • MS Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio, allowing for sensitive and specific quantification.

A spectrophotometric method has also been described for the determination of this compound in pharmaceutical products.[1][2] This method is based on the reaction of this compound with quinaldine ethyl iodide to produce a stable blue cyanine dye with a maximum absorbance at approximately 605 nm.[1][4]

Electrophysiological Assessment of GABA-A Receptor Modulation

The effect of this compound's active metabolite, trichloroethanol, on GABA-A receptor function can be assessed using electrophysiological techniques, such as the two-electrode voltage clamp method in Xenopus oocytes expressing human GABA-A receptors.

Experimental Workflow:

  • GABA-A Receptor Expression: Messenger RNA (mRNA) encoding the subunits of the human GABA-A receptor (e.g., α1, β1, γ2L) are injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for the expression and assembly of functional GABA-A receptors on the cell membrane.

  • Electrophysiological Recording: An oocyte expressing the receptors is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

  • GABA Application: A baseline current is established, and then a solution containing a known concentration of GABA is applied to the oocyte, which activates the GABA-A receptors and elicits an inward chloride current.

  • Co-application of Trichloroethanol: The effect of trichloroethanol is assessed by co-applying it with GABA and measuring the change in the amplitude of the GABA-induced current. A potentiation of the current in the presence of trichloroethanol indicates a positive allosteric modulatory effect on the GABA-A receptor.

GABAReceptorExperiment cluster_prep Preparation cluster_recording Electrophysiological Recording Inject mRNA Inject GABA-A Receptor Subunit mRNA Incubate Incubate Oocytes Inject mRNA->Incubate Voltage Clamp Two-Electrode Voltage Clamp Incubate->Voltage Clamp Apply GABA Apply GABA Voltage Clamp->Apply GABA Apply TCE Co-apply GABA and Trichloroethanol Apply GABA->Apply TCE Record Current Record Chloride Current Apply TCE->Record Current

Workflow for assessing GABA-A receptor modulation.

References

An In-depth Technical Guide to the Fundamental Research Applications and Uses of Chloral Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Applications of Chloral Hydrate in Fundamental Research

This compound, a geminal diol with the formula C₂H₃Cl₃O₂, has a long history in the scientific and medical fields. While its clinical use as a sedative and hypnotic has largely been superseded by agents with more favorable safety profiles, this compound remains a valuable tool in fundamental research.[1] Its utility spans several domains, including neuropharmacology, animal research, and organic synthesis. This technical guide provides an in-depth overview of its core applications, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Data Presentation: Quantitative Overview

The following tables summarize key quantitative data related to the use of this compound in research settings.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

ParameterSpeciesValueReference
This compound
Half-life (t½)HumanA few minutes[2]
B6C3F1 Mice5 to 24 minutes[3]
Time to Peak Plasma Concentration (tₘₐₓ)Human8 to 60 minutes (at very low concentrations)[4]
Mice & Rats0.25 hours[5]
Trichloroethanol (TCE) - Active Metabolite
Half-life (t½)Human8 to 12 hours[2]
B6C3F1 Mice0.2 to 0.7 hours[3]
RatsSignificantly greater than in mice[5]
Time to Peak Plasma Concentration (tₘₐₓ)Human0.67 to 2.38 hours[4]
Mice & Rats0.25 hours[5]
Trichloroacetic Acid (TCA) - Metabolite
Half-life (t½)Human67 hours[2]
Time to Peak Plasma Concentration (tₘₐₓ)Mice & Rats1 to 6 hours[5]

Table 2: Dosages of this compound for Animal Sedation and Anesthesia

SpeciesDosageRoute of AdministrationApplicationReference
Rat300-400 mg/kgIntraperitoneal (i.p.)Anesthesia[6]
Rat400 mg/kgIntraperitoneal (i.p.)Anesthesia[7]
Rat175 mg/kgIntraperitoneal (i.p.)Control of epileptic activity[8]
Mouse400 mg/kgIntraperitoneal (i.p.)Anesthesia[7]
Guinea Pig400 mg/kgIntraperitoneal (i.p.)Anesthesia[7]

Note: The use of this compound for animal anesthesia, particularly via intraperitoneal injection, is controversial due to potential side effects such as adynamic ileus, peritonitis, and gastric ulcers.[9][10] Intravenous administration is considered a safer alternative.[11][12]

Experimental Protocols

Sedation and Anesthesia in Rodents

This protocol is a general guideline for the use of this compound as an anesthetic in rats. Researchers should consult their institution's animal care and use committee for specific guidelines.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for injection

  • Heating pad to maintain body temperature

  • Monitoring equipment (e.g., for heart rate and respiration)

Procedure:

  • Prepare a fresh solution of this compound in sterile saline. To minimize tissue irritation, the concentration should not exceed 50 mg/mL.[7]

  • Weigh the animal to accurately calculate the required dose (e.g., 300-400 mg/kg for rats).[6]

  • Administer the this compound solution via intraperitoneal (i.p.) injection. Inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Place the animal in a warm, quiet environment and monitor for the onset of anesthesia. The time to induction can be variable.

  • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

  • Throughout the procedure, monitor the animal's vital signs, including respiratory rate and heart rate. Provide supplemental heat to prevent hypothermia.

Organic Synthesis: Sandmeyer Isatin Synthesis

This compound is a key reagent in the Sandmeyer synthesis of isatin, a valuable precursor for many heterocyclic compounds.[1][13]

Step A: Synthesis of Isonitrosoacetanilide

Materials:

  • This compound (0.54 mole, 90 g)

  • Water

  • Crystallized sodium sulfate (1300 g)

  • Aniline (0.5 mole, 46.5 g)

  • Concentrated hydrochloric acid (0.52 mole, 43 cc)

  • Hydroxylamine hydrochloride (1.58 moles, 110 g)

  • 5 L round-bottomed flask

Procedure:

  • In the 5 L flask, dissolve the this compound in 1200 cc of water.

  • Add the crystallized sodium sulfate to the solution.

  • In a separate container, dissolve the aniline in 300 cc of water and add the concentrated hydrochloric acid. Add this solution to the flask.

  • Finally, add a solution of hydroxylamine hydrochloride in 500 cc of water to the reaction mixture.

  • Heat the mixture, which will form a thick paste at 60-70°C. Continue heating for 2 hours at 80-100°C.

  • Cool the mixture to 80°C and filter to collect the isonitrosoacetanilide precipitate.

Step B: Cyclization to Isatin

Materials:

  • Dry isonitrosoacetanilide (0.46 mole, 75 g)

  • Concentrated sulfuric acid (326 cc, 600 g)

  • 1 L round-bottomed flask with a mechanical stirrer

  • Ice

Procedure:

  • Warm the concentrated sulfuric acid to 50°C in the 1 L flask.

  • Gradually add the dry isonitrosoacetanilide to the warm sulfuric acid while stirring, maintaining the temperature between 60°C and 70°C. Use external cooling as needed.

  • After the addition is complete, heat the solution to 80°C for approximately 10 minutes to complete the reaction.

  • Pour the reaction mixture onto ice to precipitate the crude isatin.

  • The crude isatin can be further purified by dissolving it in a sodium hydroxide solution, filtering, and then re-precipitating with hydrochloric acid.[14]

Deprotection of Acetals

This compound can be used as a reagent for the deprotection of acetals, dithioacetals, and tetrahydropyranyl ethers in organic solvents.[1]

General Procedure for Deprotection of Dithianes:

Materials:

  • Substrate (dithiane derivative)

  • This compound

  • Hexane (solvent)

Procedure:

  • Dissolve the dithiane derivative in hexane.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography if necessary.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Metabolic Activation and GABAergic Mechanism

This compound itself is a prodrug. Its sedative-hypnotic effects are primarily mediated by its active metabolite, trichloroethanol, which enhances the activity of the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[15][16]

GABAA_Pathway CH This compound ADH Alcohol Dehydrogenase CH->ADH Metabolism TCE Trichloroethanol (Active Metabolite) ADH->TCE GABA_R GABA-A Receptor TCE->GABA_R Positive Allosteric Modulation Cl_ion Cl- GABA_R->Cl_ion Increases Influx Neuron Neuron Hyperpolarization Hyperpolarization & Neuronal Inhibition Neuron->Hyperpolarization Cl_ion->Neuron NMDA_Pathway CH This compound NMDA_R_Surface Surface NMDA Receptors (NR1/NR2B) CH->NMDA_R_Surface Reduces surface expression Neuron_Membrane Neuronal Membrane NMDA_R_Intracellular Intracellular NMDA Receptors NMDA_R_Surface->NMDA_R_Intracellular Internalization Ca_Influx Ca2+ Influx NMDA_R_Surface->Ca_Influx Decreased Synaptic_Transmission Excitatory Synaptic Transmission Neurotoxicity Potential Neurotoxicity (with prolonged exposure) Synaptic_Transmission->Neurotoxicity Ca_Influx->Synaptic_Transmission Disrupted MEK_ERK_Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK (Active) ERK->pERK Neuronal_Function Neuronal Function & Plasticity pERK->Neuronal_Function Promotes CH This compound CH->MEK Inhibits Phosphorylation Fas_Pathway CH This compound Fas Fas Receptor CH->Fas Upregulates Expression on Macrophage Macrophage Macrophage FADD FADD Fas->FADD Recruitment FasL Fas Ligand FasL->Fas Binding Caspase8 Caspase-8 FADD->Caspase8 Activation Caspase37 Caspase-3/7 Caspase8->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

References

Degradation Pathways of Chloral Hydrate Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical degradation pathways of chloral hydrate in aqueous solutions. Understanding the stability of this compound is critical for its application in pharmaceutical formulations and for assessing its environmental fate. This document outlines the primary degradation mechanisms, influencing factors, and provides detailed experimental protocols for stability analysis.

Core Degradation Pathway: Hydrolysis

The principal degradation pathway for this compound in aqueous solutions is hydrolysis, which leads to the formation of chloroform and formic acid.[1][2] This reaction is a base-catalyzed haloform reaction.[3] The degradation process can be influenced by several factors, significantly impacting the stability of this compound solutions.

The primary degradation reaction is as follows:

C₂H₃Cl₃O₂ (this compound) → CHCl₃ (Chloroform) + HCOOH (Formic Acid)

This hydrolytic cleavage of the carbon-carbon bond is influenced by the chemical and physical environment of the solution.[2]

Factors Influencing Hydrolysis

The rate of this compound hydrolysis is significantly affected by the following factors:

  • pH: The hydrolysis rate is greatly accelerated with an increase in pH. This compound is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline environments.[1]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[1]

  • Initial Concentration: The degradation rate can also be influenced by the initial concentration of this compound in the solution.[1]

Quantitative Analysis of Degradation

The stability of this compound solutions has been quantitatively assessed under various conditions. The following tables summarize the kinetic data for the hydrolysis of this compound.

Influence of pH on Degradation

The degradation of this compound is highly dependent on the pH of the solution. The table below presents the pseudo-first-order rate constants (k) and half-lives (t₁/₂) of this compound at different pH values.

pHTemperature (°C)Initial Concentration (mg/L)Rate Constant (k, h⁻¹)Half-life (t₁/₂, days)Reference
7200.02~0.004~7[1]
920100.040.72[1]
1020100.280.10[1]
1120102.50.01[1]
12201022.5<0.01[1]
Influence of Temperature on Degradation

Temperature plays a crucial role in the degradation kinetics of this compound. The following table illustrates the effect of temperature on the degradation rate at a constant pH.

Temperature (°C)pHInitial Concentration (mg/L)Rate Constant (k, h⁻¹)Half-life (t₁/₂, days)Reference
20710<0.001>28[1]
407100.00214.4[1]
607100.012.89[1]

Experimental Protocols

This section details the methodologies for conducting stability studies on this compound solutions, focusing on kinetic analysis and the quantification of degradation products.

Kinetic Study of this compound Hydrolysis

This protocol is adapted from the study by Ma et al. (2016) to determine the hydrolysis rate of this compound under various conditions.[1]

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound at a specific pH and temperature.

Materials:

  • This compound stock solution (e.g., 1 g/L in deionized water)

  • Buffer solutions of desired pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9-12)

  • Temperature-controlled water bath or incubator

  • Amber glass vials with screw caps

  • Quenching solution (e.g., a strong acid to stop the base-catalyzed degradation)

  • Analytical instrumentation for this compound quantification (e.g., HPLC-UV, GC-ECD)

Procedure:

  • Prepare buffered solutions of the desired pH.

  • Spike the buffered solutions with the this compound stock solution to achieve the desired initial concentration.

  • Dispense the solutions into amber glass vials, ensuring no headspace.

  • Place the vials in a temperature-controlled environment (e.g., water bath at 20°C, 40°C, or 60°C).

  • At predetermined time intervals, withdraw a vial and immediately quench the reaction by adding a quenching agent to lower the pH.

  • Analyze the concentration of the remaining this compound in each sample using a validated analytical method.

  • Plot the natural logarithm of the this compound concentration versus time.

  • The pseudo-first-order rate constant (k) is the negative of the slope of the resulting linear regression.

Analytical Methodology for Stability Indicating Assay

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M sulfuric acid) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound can be detected at low UV wavelengths, for example, between 205-215 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Sample Preparation:

  • Dilute the this compound solution samples with the mobile phase to a concentration within the calibrated range of the instrument.

  • Filter the diluted samples through a 0.45 µm syringe filter before injection.

Quantification:

  • Quantify the concentration of this compound and its degradation products (if standards are available) by comparing the peak areas to a standard calibration curve.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathway and a typical experimental workflow for studying this compound stability.

G cluster_degradation This compound Hydrolysis Pathway chloral_hydrate This compound (C₂H₃Cl₃O₂) chloroform Chloroform (CHCl₃) chloral_hydrate->chloroform Hydrolysis (Base-catalyzed) formic_acid Formic Acid (HCOOH) chloral_hydrate->formic_acid Hydrolysis (Base-catalyzed)

This compound Hydrolysis Pathway

G cluster_workflow Experimental Workflow for Kinetic Study prep Sample Preparation (Buffered this compound Solution) incubation Incubation (Controlled Temperature) prep->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching analysis Analytical Quantification (e.g., HPLC) quenching->analysis data_analysis Data Analysis (Kinetic Modeling) analysis->data_analysis

Kinetic Study Experimental Workflow

Conclusion

The degradation of this compound in aqueous solutions is primarily governed by a base-catalyzed hydrolysis reaction that yields chloroform and formic acid. The rate of this degradation is highly sensitive to pH and temperature. For drug development professionals, controlling the pH of formulations is a critical strategy to ensure the stability of this compound solutions. The experimental protocols and analytical methods outlined in this guide provide a framework for robust stability testing, ensuring the quality and safety of pharmaceutical products containing this compound.

References

Methodological & Application

Detailed Protocol for Chloral Hydrate Anesthesia in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate is a sedative and hypnotic agent that has been historically used for anesthesia in laboratory rodents. It acts as a central nervous system depressant. Its primary active metabolite, trichloroethanol, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. While effective for inducing a state of hypnosis and immobilization, its use is approached with caution due to a narrow therapeutic index and potential for severe side effects. This document provides a detailed protocol for the preparation and administration of this compound for anesthesia in rats and mice, including dosage guidelines, monitoring procedures, and post-operative care.

Quantitative Data Summary

The following tables summarize recommended dosages and expected anesthetic timings for this compound in rats and mice. It is crucial to note that individual responses can vary based on strain, age, sex, and health status.

Table 1: this compound Anesthesia Parameters in Rats

Administration RouteDosage (mg/kg)Induction Time (minutes)Duration of Anesthesia (minutes)Notes and Adverse Effects
Intraperitoneal (IP)300 - 450~2-1060 - 136[1]Risk of peritonitis, adynamic ileus, and gastric ulcers.[2] Anesthetic dose is near the lethal dose.[1]
Intraperitoneal (IP)400Rapid60 - 120[3]Lower concentrations can minimize irritation.[4]
Intravenous (IV)200 (initial bolus)RapidMaintained with infusionProvides good anesthetic depth and analgesia.[5][6][7]
Intravenous (IV)150 (continuous infusion per hour)-As per infusion durationUsed to maintain a stable plane of anesthesia.[6][7]

Table 2: this compound Anesthesia Parameters in Mice

Administration RouteDosage (mg/kg)Induction Time (minutes)Duration of Anesthesia (minutes)Notes and Adverse Effects
Intraperitoneal (IP)300Data not availableData not availableWidely used despite concerns about its use in small animals.[8]
Intraperitoneal (IP)400Data not availableUnproven for surgical procedures[9]Recommended for non-survival procedures only.[9]
Intraperitoneal (IP)200 (in combination)~5~60 (in combination)Used with 375 mg/kg 2,2,2-tribromoethanol.[10][11]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound crystals

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Sterile vials

  • Millipore filter (0.22 µm)

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 4% (40 mg/mL) solution, dissolve 400 mg of this compound in 10 mL of sterile saline.

  • Weigh the this compound crystals accurately.

  • In a sterile vial, add the sterile saline or water.

  • Gradually add the this compound crystals to the liquid while vortexing to ensure complete dissolution.

  • Once dissolved, filter the solution through a 0.22 µm Millipore filter into a new sterile vial to ensure sterility.

  • Label the vial with the name of the drug, concentration, date of preparation, and initials of the preparer.

  • Store the solution at room temperature, protected from light. Discard after 30 days of dilution.[12]

Pre-Anesthetic Procedures
  • Animal Acclimation: Allow animals to acclimate to the facility for at least 3 days prior to any procedure.[1][9]

  • Fasting: Pre-anesthetic fasting is generally not necessary for rodents. If required for specific experimental reasons, limit it to 2-3 hours for mice and rats due to their high metabolic rate. Water should never be restricted.[1][9]

  • Health Assessment: Ensure the animal is in good health and free from any signs of disease.

  • Weighing: Accurately weigh the animal on the day of the procedure to calculate the precise dose of anesthetic.

  • Eye Protection: Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying during anesthesia.[1][9]

Anesthetic Administration

a. Intraperitoneal (IP) Injection:

  • Restrain the rodent appropriately. For mice, scruffing the neck and securing the tail is common. For rats, firm but gentle restraint around the shoulders is effective.

  • Tilt the animal's head downwards at a slight angle.

  • Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Aspirate to ensure the needle has not entered a blood vessel or internal organ.

  • Inject the this compound solution slowly.

b. Intravenous (IV) Injection (Tail Vein):

  • Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the rodent in a suitable restrainer that exposes the tail.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, cannulate one of the lateral tail veins.

  • Administer the initial bolus dose slowly.

  • For maintenance, a continuous infusion pump can be connected to the catheter.

Monitoring During Anesthesia

Continuous monitoring of the anesthetized animal is critical to ensure its well-being and the appropriate depth of anesthesia. Monitor and record the following parameters every 15 minutes:

  • Anesthetic Depth: Assessed by the loss of the righting reflex, muscle relaxation, and lack of response to a toe pinch.

  • Respiratory Rate: Normal ranges are 70-110 breaths/min for rats and 55-100 breaths/min for mice.[1][9] A 50% decrease can be normal under anesthesia.[1][9] Shallow and rapid breathing may indicate the animal is too light, while deep and slow breathing may suggest the anesthetic plane is too deep.[1][9]

  • Heart Rate/Pulse: Normal ranges are 260-500 beats/min for rats and 300-500 beats/min for mice.[1][9]

  • Mucous Membrane Color: Should be pink. Pale or blue membranes indicate poor perfusion or oxygenation.[1][9]

  • Body Temperature: Maintain normal body temperature (35.9-37.5°C for rats, 36.0-38.0°C for mice) using a heating pad or other warming device to prevent hypothermia.[1][9]

Post-Anesthetic Care and Recovery
  • Continue to monitor the animal every 15 minutes until it is fully ambulatory.[1][9]

  • Provide thermal support throughout the recovery period.[1][9]

  • Recover rodents individually to prevent cannibalism by cage mates.[1][9]

  • Provide easily accessible food and water.

  • Administer analgesics as required for post-operative pain management, as this compound has poor analgesic properties.[12]

Visualizations

Signaling Pathway of this compound

ChloralHydratePathway CH This compound TCE Trichloroethanol (Active Metabolite) CH->TCE Metabolism GABA_R GABA-A Receptor TCE->GABA_R Potentiates CNS_Depression CNS Depression (Sedation/Hypnosis) GABA_R->CNS_Depression Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Anesthesia

AnesthesiaWorkflow cluster_pre Pre-Anesthesia cluster_anesthesia Anesthesia cluster_post Post-Anesthesia Animal_Prep Animal Preparation (Acclimation, Weighing) Dose_Calc Dose Calculation Animal_Prep->Dose_Calc Solution_Prep Solution Preparation Dose_Calc->Solution_Prep Eye_Lube Apply Ophthalmic Ointment Solution_Prep->Eye_Lube Administration Anesthetic Administration (IP or IV) Eye_Lube->Administration Monitoring Continuous Monitoring (Vitals, Depth) Administration->Monitoring Recovery Recovery (Thermal Support) Monitoring->Recovery Post_Op_Care Post-Operative Care (Analgesia, Observation) Recovery->Post_Op_Care

Caption: Experimental workflow for rodent anesthesia.

Logical Relationships of this compound Use

ChloralHydrateConsiderations Chloral_Hydrate This compound Anesthesia Advantages Advantages Chloral_Hydrate->Advantages Disadvantages Disadvantages Chloral_Hydrate->Disadvantages Considerations Key Considerations Chloral_Hydrate->Considerations Hypnosis Effective Hypnotic Advantages->Hypnosis Immobilization Good Immobilization Advantages->Immobilization Peritonitis Peritonitis (IP) Disadvantages->Peritonitis Ileus Adynamic Ileus (IP) Disadvantages->Ileus Poor_Analgesia Poor Analgesic Properties Disadvantages->Poor_Analgesia Narrow_Margin Narrow Therapeutic Margin Disadvantages->Narrow_Margin Resp_Depression Respiratory Depression Disadvantages->Resp_Depression Route Route of Administration (IV preferred) Considerations->Route Concentration Solution Concentration Considerations->Concentration Monitoring_Req Intensive Monitoring Required Considerations->Monitoring_Req Analgesic_Supp Need for Supplemental Analgesia Considerations->Analgesic_Supp Procedure_Type Suitability for Procedure (Non-survival preferred for IP) Considerations->Procedure_Type

Caption: Pros, cons, and considerations for this compound.

References

Application Notes and Protocols for Chloral Hydrate in Pediatric Sedation for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate is a sedative-hypnotic agent that has been historically utilized for pediatric sedation during non-painful diagnostic procedures, such as imaging studies, to ensure the child remains still for high-quality image acquisition.[1][2] Its mechanism of action involves the enhancement of the γ-aminobutyric acid (GABA) receptor's activity in the central nervous system by its active metabolite, trichloroethanol (TCE), leading to sedative and hypnotic effects.[3] Despite its historical use, safer alternatives with more predictable pharmacokinetic profiles are increasingly recommended.[1][2] These notes provide an overview of the application of this compound, including its efficacy, safety profile, and standardized protocols based on existing clinical data.

Mechanism of Action

This compound is a prodrug that is rapidly metabolized by alcohol dehydrogenase in the liver to its active form, trichloroethanol (TCE).[2][3] TCE is responsible for the sedative and hypnotic effects.[2][3] It enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to central nervous system depression.

Pharmacokinetics

  • Absorption: this compound is well absorbed after oral or rectal administration.[4]

  • Onset of Action: The onset of sedation typically occurs within 15 to 60 minutes following oral administration.[4][5]

  • Peak Concentration: Peak serum concentrations of this compound are reached within 30 to 60 minutes.[2] The active metabolite, TCE, reaches peak concentrations at varying times, with one study in neonates reporting a range of 1 to 12 hours.[6]

  • Half-life: The elimination half-life of TCE is significantly longer in younger children and varies with age:

    • Neonates: Up to 66 hours[1]

    • Infants: 28 to 40 hours[1]

    • Children: 8 to 12 hours[1]

  • Metabolism and Excretion: TCE is further metabolized to the inactive trichloroacetic acid.[2]

Efficacy of this compound in Pediatric Sedation for Imaging

The success rate of this compound sedation for pediatric imaging varies across studies and is influenced by factors such as the child's age, the type of imaging procedure, and the administered dose.

Table 1: Efficacy of this compound Sedation in Pediatric Imaging Studies

Study/ReferenceImaging ModalityPatient Age GroupDosageSuccess Rate
Greenberg SB et al.[7][8]MR Imaging1 month - 11 years100 mg/kg (max 2.5 g)91% overall
Greenberg SB et al.[7][9]MR Imaging≤ 48 months100 mg/kg (max 2.5 g)96%
Greenberg SB et al.[7][9]MR Imaging> 48 months100 mg/kg (max 2.5 g)81%
Vade A et al.[10][11]CT4 years or youngerIncremental doses100%
Vade A et al.[10][11]MR Imaging1 - 4 yearsIncremental doses + hydroxyzine100%
Vade A et al.[10][11]MR Imaging< 1 yearIncremental doses97%
Keengwe et al.[12]CT, MR, Nuclear MedicineNot specified100 mg/kg (max 2g)95%
Recent Study[13]MRI1 - 8 years50-100 mg/kg85.79%
Bracken et al.[14]Outpatient Imaging1 month - 3 years 10 monthsReduced doses (40-60 mg/kg)96.7%
Kim et al.[15]Brain MRI (Normal Intelligence)1 day - 12 yearsNot specified94%
Kim et al.[15]Brain MRI (DD/ID)1 day - 12 yearsNot specified78%

Safety Profile and Adverse Events

While often effective, this compound is associated with a range of adverse events. Continuous monitoring by trained personnel is crucial.

Table 2: Common Adverse Events Associated with this compound Sedation

Adverse EventIncidence RateStudy/Reference
Mild Hypoxia (SpO2 90-95%)5-9%[10][11]
Moderate to Severe Hypoxia (SpO2 < 85-89%)Infrequent[10]
Vomiting2.9% - 6%[6][9][12]
Hyperactivity/Irritability6%[9]
Nausea11.48%[13]
Agitation4.37%[13]
Mild Respiratory Depression4%[9]

Contraindications: this compound should not be used in patients with marked hepatic or renal impairment, severe cardiac disease, or gastritis.[16] Caution is advised in children with compromised respiratory function, airway abnormalities, or certain syndromes like Trisomy 21.[6][17]

Experimental Protocols

Patient Screening and Preparation Protocol

A thorough screening process is essential to identify suitable candidates for this compound sedation and minimize risks.

  • Patient Evaluation:

    • Obtain a detailed medical history, including any underlying conditions, allergies, and previous experiences with sedation.

    • Perform a physical examination, paying close attention to the cardiovascular and respiratory systems.

    • Assess the airway for any potential abnormalities.[17]

    • Determine the American Society of Anesthesiologists (ASA) physical status; typically, only ASA class I or II patients are candidates for sedation outside of an operating room setting.[11]

  • Informed Consent:

    • Discuss the risks, benefits, and alternatives to this compound sedation with the parents or legal guardians.

    • Obtain written informed consent.[12]

  • Fasting Guidelines:

    • To reduce the risk of aspiration, it is important for the child not to eat for 4 hours prior to sedation.[5]

  • Pre-sedation Checklist:

    • Verify the patient's identity, the planned procedure, and the signed consent form.

    • Record baseline vital signs, including heart rate, respiratory rate, blood pressure, and oxygen saturation.

Sedation Administration and Monitoring Protocol
  • Dosage and Administration:

    • The initial oral dose of this compound typically ranges from 25 to 100 mg/kg.[3]

    • For procedural sedation, a dose of 50-75 mg/kg is often used 30-60 minutes before the procedure.[16]

    • Some protocols use a higher dose of 100 mg/kg, with a maximum total dose of 2.5 g for children weighing 25 kg or less.[8][9]

    • If the initial dose is insufficient, a repeat dose may be considered, but this is not always recommended.[16] A supplemental dose of 25 mg/kg may be given if sedation is not achieved.[18]

    • The medication is administered orally and has an unpleasant taste.[5]

  • Environment:

    • Administer the sedative in a quiet, dimly lit room to promote sedation.[5][17]

  • Monitoring During Sedation:

    • Continuous monitoring of vital signs (heart rate, respiratory rate, blood pressure) and arterial hemoglobin oxygen saturation (SpO2) by trained personnel is mandatory from the time of drug administration until discharge criteria are met.[10][11]

    • Personnel trained in pediatric advanced life support (PALS) should be readily available.[10]

  • Post-Sedation Care and Discharge:

    • Continue monitoring the child after the procedure until they are awake, alert, and their vital signs are stable.

    • Discharge criteria should be met before the child is sent home.

    • Parents should be advised about potential residual effects such as prolonged sleepiness and unsteadiness.[5]

Visualizations

Chloral_Hydrate_Sedation_Workflow cluster_presedation Pre-Sedation Protocol cluster_sedation Sedation Protocol cluster_procedure Imaging Procedure cluster_post_sedation Post-Sedation Protocol PatientScreening Patient Screening - Medical History - Physical Exam (Airway) - ASA Classification InformedConsent Informed Consent - Discuss Risks/Benefits - Obtain Signature PatientScreening->InformedConsent Fasting Fasting - NPO 4 hours prior InformedConsent->Fasting BaselineVitals Baseline Vitals - HR, RR, BP, SpO2 Fasting->BaselineVitals DoseCalculation Dose Calculation (25-100 mg/kg) BaselineVitals->DoseCalculation Administration Oral Administration DoseCalculation->Administration QuietEnvironment Quiet, Dark Room Administration->QuietEnvironment ContinuousMonitoring Continuous Monitoring - Vitals & SpO2 QuietEnvironment->ContinuousMonitoring Imaging Perform Imaging Study (CT/MRI) ContinuousMonitoring->Imaging PostProcedureMonitoring Post-Procedure Monitoring Imaging->PostProcedureMonitoring DischargeCriteria Meet Discharge Criteria PostProcedureMonitoring->DischargeCriteria ParentEducation Parent Education - Residual Effects DischargeCriteria->ParentEducation Discharge Discharge ParentEducation->Discharge

Caption: Workflow for pediatric sedation with this compound for imaging studies.

Chloral_Hydrate_Mechanism ChloralHydrate This compound (Prodrug) AlcoholDehydrogenase Alcohol Dehydrogenase (Liver) ChloralHydrate->AlcoholDehydrogenase TCE Trichloroethanol (TCE) Active Metabolite AlcoholDehydrogenase->TCE Metabolizes to GABA_A_Receptor GABA-A Receptor TCE->GABA_A_Receptor Enhances activity of CNS_Depression CNS Depression (Sedation/Hypnosis) GABA_A_Receptor->CNS_Depression Leads to

Caption: Simplified mechanism of action of this compound.

References

Application Notes and Protocols for Chloral Hydrate Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate is a sedative and hypnotic agent that has been historically used for anesthesia in animal research. Its mechanism of action involves potentiating the activity of the γ-aminobutyric acid (GABA-A) receptor complex, leading to central nervous system depression.[1][2] While effective, it is crucial to acknowledge that this compound has a narrow therapeutic index and can cause significant side effects.[3] Modern anesthetic agents are often preferred, especially for survival surgeries. These notes provide detailed information on dosage calculations, administration protocols, and safety considerations for the use of this compound in various animal models, intended for non-survival procedures or when alternative anesthetics interfere with experimental outcomes.

Quantitative Data Summary

The following tables summarize recommended dosages of this compound for different animal models. It is imperative to note that these are starting points, and the actual dose may need to be adjusted based on the animal's age, strain, sex, and health status.

Table 1: this compound Dosage for Rodent Models

Animal ModelAdministration RouteDosage (mg/kg)PurposeNotes
Mouse Oral (gavage)1100 - 1442LD50[4][5]
Intraperitoneal (IP)400LD50[4]
Intraperitoneal (IP)300 - 400AnesthesiaOften considered a suboptimal anesthetic for rodents due to being a poor analgesic.[6]
Rat Oral (gavage)479LD50[4]
Intraperitoneal (IP)580LD50[4]
Intraperitoneal (IP)300 - 450AnesthesiaConcentrations above 5% can cause peritonitis. Anesthetic dose is near the lethal dose. Not recommended for surgical procedures.
Intravenous (IV)200 (bolus) + 150/hr (infusion)Surgical AnesthesiaProvides excellent anesthetic depth and analgesia for surgical manipulations.[7][8]
Guinea Pig Intraperitoneal (IP)400Anesthesia
Hamster Intraperitoneal (IP)Not RecommendedHigh MortalityCauses intra-abdominal adhesions and testicular atrophy.[9]

Table 2: this compound Dosage for Other Animal Models

Animal ModelAdministration RouteDosage (mg/kg)PurposeNotes
Rabbit Intravenous (IV)30 - 50Sedation/AnesthesiaOften used in combination with other agents.
Dog Oral500Sedation/Control[10]
Horse Intravenous (IV)40SedationUsed as a 7% solution.
Calf Intravenous (IV)~17.5 g/calf (avg.)Deep AnesthesiaAdministered as a 10% solution via slow IV injection.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intravenous (IV) Administration in Rats

This protocol is adapted from a study demonstrating the analgesic efficacy of IV this compound in Sprague-Dawley rats.[7]

Materials:

  • This compound powder (≥98% purity)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile conical tubes or vials

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Solution Preparation:

    • Weigh the required amount of this compound powder to prepare a 0.1 g/mL (100 mg/mL) solution in sterile PBS.

    • Add the this compound powder to the sterile PBS in a conical tube.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.

  • Animal Preparation:

    • Induce anesthesia in the rat using a short-acting inhalant anesthetic (e.g., 4% isoflurane).

    • Once the animal has lost its righting reflex, place a catheter in the jugular vein for IV access.

  • Administration:

    • Discontinue the inhalant anesthetic.

    • Administer an initial IV bolus dose of 200 mg/kg of the prepared this compound solution.

    • Maintain anesthesia with a continuous IV infusion at a rate of 150 mg/kg per hour.

  • Monitoring:

    • Continuously monitor the animal's respiratory rate, heart rate, and body temperature.

    • Maintain core body temperature at approximately 37°C using a heating pad.

    • Assess the depth of anesthesia by checking for a lack of response to a noxious stimulus (e.g., tail pinch).

Protocol 2: Preparation of this compound Solution for Intraperitoneal (IP) Administration in Rodents (Caution Advised)

Important Note: Intraperitoneal administration of this compound is associated with a high risk of peritonitis, adynamic ileus, and tissue necrosis.[3] This route should only be used for terminal procedures when IV access is not feasible, and the solution must be appropriately diluted. A study in rats showed that lower concentrations of this compound (while maintaining the same total dose) minimized irritancy.[12]

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes or vials

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in sterile saline. To minimize irritation, it is recommended to use a lower concentration (e.g., 4% or 40 mg/mL).

    • Calculate the required volume to deliver the target dose (e.g., 300-400 mg/kg for rats).

    • Vortex thoroughly to ensure complete dissolution.

    • Sterile-filter the solution.

  • Administration:

    • Properly restrain the animal.

    • Inject the calculated volume of the diluted this compound solution into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Post-Administration Monitoring:

    • Closely monitor the animal for signs of pain, distress, or adverse reactions.

    • Assess anesthetic depth before beginning any procedure.

Mechanism of Action and Experimental Workflow Visualization

Signaling Pathway of this compound's Active Metabolite

The primary hypnotic and sedative effects of this compound are mediated by its active metabolite, trichloroethanol. Trichloroethanol enhances the inhibitory effects of GABA at the GABA-A receptor, a ligand-gated chloride ion channel. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

GABAA_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA Release & Binding Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx ChloralHydrate This compound ADH Alcohol Dehydrogenase ChloralHydrate->ADH Metabolism Trichloroethanol Trichloroethanol (Active Metabolite) Trichloroethanol->GABA_A_Receptor Potentiates GABA Binding ADH->Trichloroethanol Cl_ion Cl⁻

Caption: Mechanism of action of this compound via its active metabolite, trichloroethanol, on the GABA-A receptor.

Experimental Workflow for Intravenous Anesthesia in a Rat Model

The following diagram illustrates the key steps in inducing and maintaining anesthesia with this compound via intravenous administration in a rat.

IV_Anesthesia_Workflow start Start prepare_solution Prepare 10% this compound Solution in Sterile PBS start->prepare_solution induce_anesthesia Induce Anesthesia (e.g., Isoflurane) prepare_solution->induce_anesthesia place_catheter Place Jugular Vein Catheter induce_anesthesia->place_catheter administer_bolus Administer IV Bolus (200 mg/kg) place_catheter->administer_bolus start_infusion Start Continuous Infusion (150 mg/kg/hr) administer_bolus->start_infusion monitor_animal Monitor Vital Signs & Anesthetic Depth start_infusion->monitor_animal monitor_animal->administer_bolus Anesthesia too light (re-bolus if needed) procedure Perform Experimental Procedure monitor_animal->procedure Stable Anesthesia end_procedure End of Procedure procedure->end_procedure

Caption: Workflow for intravenous administration of this compound for anesthesia in a rat model.

Disclaimer

The use of this compound in animal experiments requires strict adherence to institutional animal care and use committee (IACUC) guidelines and should only be performed by trained personnel. The information provided here is for educational purposes and does not replace the need for professional veterinary guidance. The potential for adverse effects is significant, and the use of safer, more modern anesthetics is strongly encouraged.

References

Application Notes and Protocols: Preparation of Chloral Hydrate Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chloral hydrate (C₂H₃Cl₃O₂) is a crystalline solid that is highly soluble in water and alcohol.[1] In the laboratory, it is most valued as a clearing agent for microscopic examination of biological specimens, particularly in botany, mycology, and entomology.[2][3] Its effectiveness stems from its ability to dissolve cellular contents like starch and pigments, rendering cell walls and other structures transparent for detailed observation.[3] This clearing action is enhanced by its high refractive index, which improves the clarity of specimens under a microscope.[4]

This compound is a key component in various mounting media, including Hertwig's solution and Hoyer's medium, which are used to prepare slides for both temporary and long-term observation.[2][5]

Extreme caution is advised when handling this compound and its solutions. It is classified as toxic if swallowed and causes serious skin and eye irritation.[6] Adherence to strict safety protocols is mandatory.

Safety and Handling Precautions

Due to its toxicity, all handling of this compound (both solid and solution) must be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat.[7]

  • Avoid Inhalation: Avoid breathing in dust from the solid chemical. Use dry clean-up procedures and prevent dust generation.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[7] If eye contact occurs, rinse cautiously with water for several minutes.[6]

  • Ingestion: Do not eat, drink, or smoke when handling this chemical. If swallowed, seek immediate medical attention.[6]

  • Waste Disposal: Dispose of unused solutions and contaminated materials in accordance with local, state, and federal regulations.

Protocol 1: Acidified this compound-Glycerol Solution (Hertwig's Solution)

This solution is a widely used clearing agent for plant and insect tissues, ideal for temporary mounts.[2] The glycerol prevents the crystallization of the this compound on the slide.[8]

Quantitative Data Summary
ComponentMolecular FormulaMolar Mass ( g/mol )QuantityRole
This compoundC₂H₃Cl₃O₂165.4045 gClearing Agent
Hydrochloric Acid (HCl)HCl36.4625 mL of 1+8 solutionAcidification
Glycerol (Glycerine)C₃H₈O₃92.0910 mLPrevents Crystallization
Corresponds to a 4.2% HCl solution.

Table based on a common formulation for Hertwig's solution.[2][8]

Experimental Protocol
  • Prepare the HCl Solution: In a chemical fume hood, carefully prepare the 1+8 HCl solution by adding one part concentrated HCl to eight parts distilled water.

  • Weigh this compound: Weigh out 45 g of this compound crystals and place them into a suitable glass beaker or flask.

  • Dissolve the Components: Add the 25 mL of the prepared HCl solution and the 10 mL of glycerol to the beaker containing the this compound.[2]

  • Mix Thoroughly: Place the beaker on a magnetic stir plate and stir with a stir bar until all the this compound crystals have completely dissolved. Gentle warming on a hot plate (do not boil) can accelerate dissolution.

  • Filter if Necessary: If the solution contains any particulate matter, filter it through glass wool into a clean storage bottle.[9]

  • Label and Store: Clearly label the bottle with the solution name, date of preparation, and appropriate hazard warnings.

Protocol 2: Hoyer's Mounting Medium

Hoyer's medium is a semi-permanent mounting solution particularly useful for observing mites and other small arthropods.[2][5]

Quantitative Data Summary
ComponentQuantityRole
Distilled Water50 mLSolvent
Gum Arabic (crystals)30 gMounting Medium Base
This compound200 gClearing Agent
Glycerin (Glycerol)20 mLPlasticizer / Humectant

Table based on a standard formulation for Hoyer's medium.[2]

Experimental Protocol
  • Dissolve Gum Arabic: Add 30 g of gum arabic crystals to 50 mL of distilled water in a glass beaker. Allow the mixture to stand at room temperature for 1-2 days, or until the gum is completely dissolved. Stirring can aid this process.[2][9]

  • Add this compound: Once the gum arabic is dissolved, add 200 g of this compound to the solution.[2] Let the mixture stand for another day or two, stirring occasionally, until the this compound has fully dissolved.[9]

  • Add Glycerin: Add 20 mL of glycerin to the mixture and stir until the solution is homogeneous.[2]

  • Settle and Filter: Allow the solution to stand so that any sediment can settle.[9] Carefully filter the final medium through glass wool to remove any impurities.[2][9]

  • Label and Store: Transfer the solution to a clean, airtight, amber-colored bottle.[9] Label it clearly with the name, date, and hazard symbols.

Storage and Stability
  • Storage: Store this compound solutions in tightly sealed, light-resistant glass containers to protect from light and prevent volatilization.[1][10] Storage at room temperature or under refrigeration (5 ± 2 °C) is acceptable.[10][11]

  • Stability: Extemporaneously prepared this compound solutions have been shown to be chemically and physically stable for at least 180 days when stored correctly.[1][10] A 10% w/v rectal solution remained stable for 90 days under refrigeration.[11] However, some pharmaceutical preparations may recommend use within 28 days of opening.[12]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_mix Mixing & Dissolution Phase cluster_final Finalization Phase start Start: Assemble PPE (Gloves, Goggles, Lab Coat) weigh Weigh Solid Reagents (e.g., this compound, Gum Arabic) start->weigh measure Measure Liquid Reagents (e.g., Water, Glycerol, HCl) start->measure mix Combine Reagents in Glass Beaker weigh->mix measure->mix dissolve Dissolve Solids using Magnetic Stirrer (Apply gentle heat if needed) mix->dissolve filter Filter Solution through Glass Wool (if necessary) dissolve->filter Check for Clarity store Transfer to Labeled, Airtight, Light-Resistant Bottle filter->store end End: Store Solution Appropriately store->end

Caption: Workflow for the laboratory preparation of a this compound solution.

References

Application Notes and Protocols for Chloral Hydrate Administration in Experimental Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate is a sedative and hypnotic agent that has historically been used for anesthesia in experimental animals. Although newer anesthetic agents with improved safety profiles are now more common, this compound is still utilized in specific research scenarios where other anesthetics may interfere with experimental outcomes. Its primary mechanism of action involves its active metabolite, trichloroethanol, which potentiates the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] This document provides detailed application notes and protocols for the common administration routes of this compound in experimental animals.

Caution: this compound has a narrow therapeutic index, and the anesthetic dose is close to the lethal dose.[3] It is a potent irritant to tissues and mucous membranes.[3][4] Its use should be carefully considered and justified, and it should only be handled by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines. For surgical procedures, it is recommended to combine this compound with an appropriate analgesic.[3][4]

Data Presentation: Quantitative Anesthetic Properties

The following tables summarize the quantitative data for this compound administration in common experimental animal models.

Table 1: Recommended Dosages of this compound by Administration Route

Animal ModelIntraperitoneal (IP)Oral (PO)Intravenous (IV)
Mouse 350 - 400 mg/kg[5]1100 - 1442 mg/kg (LD50)[6]-
Rat 300 - 450 mg/kg[7]479 mg/kg (LD50)[6]200 mg/kg (bolus) followed by 150 mg/kg/hr infusion[8]
Guinea Pig 400 mg/kg[9]--
Rabbit --Data not readily available

Table 2: Anesthetic Timeline by Administration Route in Rats

Administration RouteDose (mg/kg)Onset of AnesthesiaDuration of AnesthesiaRecovery Time
Intraperitoneal (IP) 300~4.2 minutes[10]~64.6 minutes[10]-
400~2.9 minutes[10]~111.5 minutes[10]-
450~3.1 minutes[10]~136.6 minutes[10]-
Intravenous (IV) 200 (bolus) + 150/hrRapidMaintained by infusionDependent on infusion duration

Mechanism of Action

This compound is a prodrug that is rapidly metabolized in the body to its active form, trichloroethanol.[1] Trichloroethanol acts as a positive allosteric modulator of the GABA-A receptor in the central nervous system.[2] By binding to a site on the receptor, it enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in sedative and hypnotic effects.

GABAA_Pathway cluster_membrane Neuronal Membrane GABAA_receptor GABA-A Receptor (Chloride Channel) Chloride Chloride Ions (Cl-) GABAA_receptor->Chloride Opens Channel ChloralHydrate This compound (Administered) Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Metabolism Trichloroethanol->GABAA_receptor Potentiates GABA GABA GABA->GABAA_receptor Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx Sedation Sedation/Hypnosis Hyperpolarization->Sedation Leads to

Mechanism of action of this compound.

Experimental Protocols

Intraperitoneal (IP) Injection Protocol (Mouse Model)

Materials:

  • This compound solution (sterile, typically 3.5-4% w/v in sterile saline or phosphate-buffered saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol or other suitable disinfectant

  • Gauze pads

Procedure:

  • Preparation:

    • Accurately weigh the mouse to determine the correct dose volume.

    • Draw the calculated volume of this compound solution into a sterile syringe.

    • Ensure the solution is at room temperature to minimize discomfort.[11]

  • Restraint:

    • Gently restrain the mouse by grasping the loose skin over the shoulders and neck, ensuring the animal is secure but can breathe comfortably.[11]

    • Turn the mouse to expose its abdomen.

  • Injection:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12]

    • Cleanse the injection site with a disinfectant-soaked gauze pad.[11]

    • Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.[12]

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.[12]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle.[13]

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Monitor the animal for the onset of anesthesia, respiratory distress, and any signs of pain or irritation at the injection site.

    • Keep the animal warm during the anesthetic period.

IP_Workflow Start Start Weigh Weigh Animal Start->Weigh Calculate Calculate Dose Volume Weigh->Calculate Prepare Prepare Syringe Calculate->Prepare Restrain Restrain Animal Prepare->Restrain Disinfect Disinfect Injection Site Restrain->Disinfect Inject Perform IP Injection (Lower Right Quadrant) Disinfect->Inject Monitor Monitor Animal Inject->Monitor End End Monitor->End

Workflow for intraperitoneal injection.
Oral (PO) Gavage Protocol (Rat Model)

Materials:

  • This compound solution

  • Appropriately sized oral gavage needle (feeding needle) for a rat (typically 16-18 gauge)

  • Syringe

  • Water-soluble lubricant (optional)

Procedure:

  • Preparation:

    • Weigh the rat to calculate the correct dosage.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[14]

    • Fill the syringe with the calculated volume of this compound solution and attach the gavage needle.

  • Restraint:

    • Securely restrain the rat to prevent movement. This can be done manually by grasping the rat over the back and shoulders, or by using a restraint device.

    • Extend the rat's head and neck to create a straight line from the mouth to the esophagus.[14]

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[15]

    • Allow the rat to swallow the tip of the needle, which will facilitate its passage into the esophagus.

    • Gently advance the needle to the predetermined depth. Do not force the needle.[15] If resistance is met, withdraw and re-insert.

    • Administer the solution slowly and steadily.

    • Withdraw the gavage needle along the same path of insertion.

  • Post-administration Monitoring:

    • Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

    • Observe for the onset of sedation.

PO_Workflow Start Start Weigh Weigh Animal Start->Weigh Measure Measure Gavage Needle Length Weigh->Measure Prepare Prepare Syringe Measure->Prepare Restrain Restrain Animal (Extend Head and Neck) Prepare->Restrain Insert Insert Gavage Needle Restrain->Insert Administer Administer Solution Slowly Insert->Administer Withdraw Withdraw Needle Administer->Withdraw Monitor Monitor Animal Withdraw->Monitor End End Monitor->End

Workflow for oral gavage administration.
Intravenous (IV) Injection Protocol (Rabbit Model)

Materials:

  • This compound solution (sterile)

  • Sterile syringes and needles (23-25 gauge) or butterfly catheter

  • Restrainer for rabbits

  • 70% ethanol or other disinfectant

  • Gauze pads

  • Topical anesthetic cream (optional)

  • Warm compress (optional)

Procedure:

  • Preparation:

    • Weigh the rabbit and calculate the required dose.

    • Prepare the syringe with the this compound solution.

  • Restraint and Vein Preparation:

    • Place the rabbit in a suitable restrainer.

    • Select the marginal ear vein for injection.

    • Shave the fur over the vein to improve visibility.[16]

    • Apply a topical anesthetic cream if desired.

    • A warm compress can be applied to the ear to dilate the vein.[16]

    • Cleanse the injection site with a disinfectant.[16]

  • Injection:

    • Occlude the vein at the base of the ear.

    • Insert the needle, bevel up, into the vein at a shallow angle.[16]

    • Observe for a flash of blood in the needle hub to confirm proper placement.

    • Slowly inject the this compound solution.

    • Be cautious to avoid perivascular injection, which can cause tissue necrosis.[3]

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent hematoma formation.

    • Monitor the rabbit for the onset and depth of anesthesia.

    • Provide thermal support during the anesthetic period.

IV_Workflow Start Start Weigh Weigh Animal Start->Weigh Calculate Calculate Dose Volume Weigh->Calculate PrepareSyringe Prepare Syringe Calculate->PrepareSyringe Restrain Restrain Animal PrepareSyringe->Restrain PrepareVein Prepare Marginal Ear Vein (Shave, Disinfect) Restrain->PrepareVein Inject Perform IV Injection PrepareVein->Inject Withdraw Withdraw Needle & Apply Pressure Inject->Withdraw Monitor Monitor Animal Withdraw->Monitor End End Monitor->End

Workflow for intravenous injection.

References

Application of Chloral Hydrate in Electrophysiology and Neural Recordings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate, a sedative-hypnotic agent, has a long history of use in clinical and research settings. In the field of electrophysiology, it is often employed to induce sedation or anesthesia in animal models for various neural recording experiments, including electroencephalography (EEG), electromyography (EMG), and single-unit recordings. Its primary mechanism of action involves the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies, summarizing quantitative data and outlining experimental methodologies.

Mechanism of Action

This compound is a prodrug that is rapidly metabolized in the liver and erythrocytes to its active form, trichloroethanol (TCE).[2][4] TCE acts as a positive allosteric modulator of the GABA-A receptor.[2][5] The binding of TCE to a specific site on the GABA-A receptor complex enhances the receptor's affinity for GABA.[5] This potentiation of GABAergic signaling leads to an increased influx of chloride ions (Cl-) into the neuron, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal excitability and activity.[1][2]

While its primary action is on the GABA-A receptor, some studies suggest that this compound may also influence other signaling pathways, including the downregulation of N-methyl-D-aspartate (NMDA) receptors and the inhibition of the Mitogen-Activated Protein Kinase-Extracellular Signal-Regulated Kinase (MEK-ERK) signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.

Table 1: Dosages for In Vivo Electrophysiology

Animal ModelRecording TypeDosage (mg/kg)Route of AdministrationReference
RatEEG & VEPVariable IV injections to maintain desired stateIntravenous (IV)[6]
CatSingle-unit (serotonergic neurons)300Intraperitoneal (i.p.)[7]
RatSingle-unit (dopaminergic neurons)400Intraperitoneal (i.p.)[8]
Rat (WAG/Rij - epilepsy model)EEG175Intraperitoneal (i.p.)[1]
Children (for EEG)EEG25 - 100Oral[9]

Table 2: Effects on Neuronal Activity and Physiology

ParameterAnimal ModelEffectMagnitude of EffectReference
Spontaneous Firing Rate (Serotonergic Neurons)CatDecrease~20% reduction[7]
Excitatory Responses to Stimuli (Serotonergic Neurons)CatAbolishedComplete abolishment of responses to auditory and visual stimuli[7]
Burst-firing Cells (Dopaminergic Neurons)RatDecrease37% in anesthetized vs. 69% in paralyzed rats[10]
EEG Power Spectrum (Deep Anesthesia)RatIncreased low-frequency activityConcentrated in 0.1 - 3 Hz band[6]
EEG Power Spectrum (Moderate Anesthesia)RatBimodal distributionPeaks in 0.1-3 Hz and 5-7 Hz ranges[6]
Visual Evoked Potentials (VEPs) (Deep Anesthesia)RatAltered componentsNegative components attenuated or absent; positive components increased in amplitude and latency[6]
Spike-and-Wave Discharges (SWD) (Epilepsy Model)RatReductionSignificant reduction in total number, total spikes, and overall duration[1]
Heart & Respiratory RateRatDepressionSevere depression at 300-400 mg/kg[11][12]

Experimental Protocols

Protocol 1: In Vivo Single-Unit Recording in Anesthetized Rats

This protocol describes the general procedure for performing single-unit extracellular recordings from a specific brain region in rats anesthetized with this compound.

Materials:

  • This compound solution (e.g., 10% w/v in sterile saline)

  • Adult rat (e.g., Sprague-Dawley, 250-350g)

  • Stereotaxic apparatus

  • Heating pad to maintain body temperature

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Recording electrode (e.g., tungsten microelectrode)

  • Amplifier and data acquisition system

  • Physiological monitoring equipment (for heart rate, respiration, and temperature)

Procedure:

  • Animal Preparation:

    • Administer an initial dose of this compound (e.g., 400 mg/kg, i.p.) to induce anesthesia.[8] Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex.

    • Once anesthetized, shave the head and place the animal in a stereotaxic frame.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Clean the skull surface and identify bregma and lambda.

    • Using the stereotaxic coordinates for the target brain region, drill a small craniotomy (1-2 mm diameter) over the recording site.

    • Carefully remove the dura mater to expose the cortical surface.

  • Electrode Placement and Recording:

    • Slowly lower the recording electrode through the craniotomy to the desired depth using the stereotaxic micromanipulator.

    • Monitor the neural signals on an oscilloscope and listen for characteristic single-unit activity.

    • Once a stable single unit is isolated, begin data acquisition.

    • Maintain the anesthetic state with supplemental doses of this compound (e.g., 10-20% of the initial dose, i.p. or i.v.) as needed, guided by physiological monitoring and the stability of the recording.

  • Post-Recording:

    • At the end of the experiment, euthanize the animal according to approved institutional protocols.

    • Perfuse the brain for histological verification of the electrode track if required.

Protocol 2: Electroencephalography (EEG) Recording in Sedated Rodents

This protocol provides a general guideline for obtaining EEG recordings from rodents sedated with this compound.

Materials:

  • This compound solution

  • Rodent (rat or mouse)

  • EEG recording system with headstage and amplifier

  • Skull screw electrodes

  • Dental cement

  • Faraday cage

Procedure:

  • Electrode Implantation (Survival Surgery - perform under aseptic conditions with appropriate anesthesia and analgesia):

    • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Expose the skull and drill small holes for the EEG screw electrodes over the desired cortical areas (e.g., frontal, parietal, occipital).

    • Implant the screw electrodes, ensuring they make contact with the dura but do not penetrate the cortex. A reference electrode can be placed over the cerebellum.

    • Secure the electrodes and a head-mounted connector with dental cement.

    • Allow the animal to recover fully from surgery (typically 7-10 days).

  • EEG Recording Session:

    • Handle the animal to acclimate it to the recording setup.

    • Administer a sedative dose of this compound (e.g., 175-300 mg/kg, i.p.).[1][11]

    • Connect the headstage to the animal's head-mounted connector.

    • Place the animal in a recording chamber within a Faraday cage to minimize electrical noise.

    • Begin EEG recording. The duration of sedation will vary depending on the dose.

    • Monitor the animal's condition throughout the recording period.

Visualizations

Signaling Pathway of this compound's Primary Action

ChloralHydrate_Pathway cluster_Metabolism Metabolism cluster_Neuron Postsynaptic Neuron CH This compound TCE Trichloroethanol (Active Metabolite) CH->TCE Alcohol Dehydrogenase GABA_A GABA-A Receptor TCE->GABA_A Positive Allosteric Modulation Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel opens GABA GABA GABA->GABA_A Binds Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Electrophysiology_Workflow start Start prep Animal Preparation (Anesthesia, Stereotaxic Mounting) start->prep surgery Surgical Procedure (Craniotomy) prep->surgery electrode Electrode Placement surgery->electrode record Neural Recording (Single-unit, LFP, or EEG) electrode->record monitor Physiological Monitoring (Heart Rate, Respiration, Temperature) record->monitor Continuous end_exp End of Experiment record->end_exp supplement Administer Supplemental Anesthesia (if needed) monitor->supplement Anesthesia depth check supplement->record euthanasia Euthanasia & Tissue Collection end_exp->euthanasia analysis Data Analysis euthanasia->analysis finish Finish analysis->finish

References

Application Notes and Protocols for Chloral Hydrate in Auditory Brainstem Response (ABR) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chloral hydrate for effective sedation in auditory brainstem response (ABR) testing, with a focus on pediatric patients. The information is compiled from various studies to ensure a thorough understanding of its application, efficacy, and safety profile.

Auditory brainstem response (ABR) is a critical non-invasive test used to assess hearing thresholds and the function of the auditory pathway, particularly in infants and young children who cannot undergo standard behavioral hearing tests.[1][2] A key requirement for accurate ABR testing is that the patient remains still and quiet, often necessitating sedation.[1][2] this compound has a long history of use as a sedative for such procedures.[3][4]

This document outlines the mechanism of action of this compound, detailed protocols for its use in ABR testing, quantitative data on its effectiveness and safety, and a discussion of its advantages and limitations.

Mechanism of Action

This compound is a sedative and hypnotic drug that acts on the central nervous system.[3][4] Its primary mechanism of action involves its active metabolite, trichloroethanol.[3][5] Trichloroethanol enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx into neurons.[3][5] This hyperpolarizes the neuron, making it less likely to fire and resulting in sedation and hypnosis.[5] The sedative effects of this compound typically begin within 30 to 60 minutes of oral administration.[3][4]

CH This compound ADH Alcohol Dehydrogenase (in hepatocytes and erythrocytes) CH->ADH Metabolism TCE Trichloroethanol (Active Metabolite) ADH->TCE GABA_A GABA-A Receptor TCE->GABA_A Enhances effect of GABA Neuron Neuron GABA_A->Neuron Increases Cl- influx Sedation Sedation / Hypnosis Neuron->Sedation Hyperpolarization

Mechanism of action of this compound.

Experimental Protocols

The following is a generalized protocol for the use of this compound in ABR testing, compiled from multiple sources. Dosing and specific procedures may vary between institutions.

Patient Preparation and Pre-sedation Checklist:
  • Patient Assessment: A thorough medical history and physical examination are conducted to identify any contraindications, such as severe cardiac, respiratory, hepatic, or renal impairment.[6]

  • Fasting: Patients are typically required to fast for a specified period before the procedure to reduce the risk of aspiration.

  • Sleep Deprivation: Mild sleep deprivation on the night before the test can facilitate the onset of sedation.

  • Informed Consent: Obtain written informed consent from the parent or legal guardian.

  • Baseline Vitals: Record baseline vital signs, including heart rate, respiratory rate, and oxygen saturation.

Sedation and Monitoring Protocol:
  • Dosage Calculation: The dose of this compound is calculated based on the patient's body weight. The typical dosage ranges from 25 to 100 mg/kg.[2][3]

  • Administration: this compound is administered orally as a syrup.[3] It should be taken with meals or a liquid to minimize gastric irritation.[4]

  • Monitoring: Continuous monitoring of vital signs by a trained professional, such as a sedation nurse, is crucial throughout the procedure.[1] This includes heart rate, respiratory rate, and oxygen saturation. An anesthesiologist should be available in case of complications.[7]

  • Onset of Sedation: The sedative effects are expected to appear within 30 to 60 minutes.[4] If the initial dose is insufficient, a supplemental dose may be administered according to institutional guidelines.[7]

cluster_pre Pre-Sedation cluster_sedation Sedation & ABR cluster_post Post-Sedation Assessment Patient Assessment & Informed Consent Fasting Fasting & Sleep Deprivation Assessment->Fasting Baseline Baseline Vitals Fasting->Baseline Admin Administer this compound Baseline->Admin Monitor Continuous Monitoring Admin->Monitor ABR Perform ABR Test Monitor->ABR Once sedated Recovery Recovery & Monitoring ABR->Recovery Discharge Discharge Criteria Met Recovery->Discharge

Workflow for ABR testing with this compound sedation.
Auditory Brainstem Response (ABR) Testing:

  • Electrode Placement: Once the patient is adequately sedated, electrodes are placed on the scalp and earlobes.

  • Stimulus Presentation: Auditory stimuli (clicks or tones) are delivered to the ears through earphones.

  • Signal Recording: The electrodes record the brain's electrical activity in response to the auditory stimuli.

  • Data Analysis: The recorded waveforms are analyzed to determine hearing thresholds and assess the integrity of the auditory pathway.

Post-sedation Care:
  • Recovery Monitoring: The patient continues to be monitored in a recovery area until they are fully awake and their vital signs are stable.

  • Discharge: The patient is discharged when they meet the institution's discharge criteria.

Data Presentation

The following tables summarize quantitative data on the efficacy and safety of this compound for ABR testing from various studies.

Table 1: Efficacy of this compound Sedation for ABR Testing
Study/ParameterDosage Range (mg/kg)Success Rate (%)Notes
Valenzuela et al.[1]Average 5295.9Retrospective study of 725 ABR records.
Unspecified Study[2]50-83 (average 75)94.1
Unspecified Study[2]3096.89Low sedation failure rate reported.
Akin et al.Average 33.48812% failure to achieve desired sedation.
Avlonitou et al.[7]40 (with repeat if needed)83.6 (sedation necessary)
Systematic Review[8]Varied90.0 (pooled)Meta-analysis of 23 studies.
Unspecified Study50-56-56 mg/kg dose was statistically more significant for sleep induction.
Table 2: Adverse Events Associated with this compound Sedation in ABR Testing
Adverse EventIncidence Rate (%)Study
Significant Events
Apnea and/or Bradycardia3.4Valenzuela et al.[1]
Apnea0.2Avlonitou et al.[7]
Minor Respiratory Distress0.4Avlonitou et al.[7]
Minor Complications
Vomiting, Hypoxemia, Prolonged Sedation, Tachypnea6.2Valenzuela et al.[1]
Vomiting11.4Avlonitou et al.[7]
Vomiting0.25Unspecified Study[2]
Restlessness/Hyperactivity5.0Valenzuela et al.[1]
Hyperactivity8.0Avlonitou et al.[7]
Rash0.4Avlonitou et al.[7]
Overall Adverse Events
Any Adverse Event19.2Valenzuela et al.[1]
Pooled Incidence10.32Systematic Review[8]

Discussion

This compound has demonstrated high success rates for sedation in pediatric ABR testing.[1][2] It is a reliable method when administered in a controlled setting with appropriate monitoring by trained personnel.[1][7] However, it is not without risks. The potential for adverse events, including respiratory depression, necessitates careful patient selection and monitoring.[1][7] While many complications are minor and resolve without intervention, serious events such as apnea and bradycardia can occur.[1][7]

The use of this compound has been declining due to the availability of newer sedatives with better safety profiles.[3] Nevertheless, in some centers, it remains a valuable alternative to general anesthesia for ABR testing.[1] Researchers and clinicians must weigh the benefits of this compound against its potential risks and consider alternative sedation agents where appropriate.

References

Application Notes and Protocols: Chloral Hydrate as a Clearing Agent in Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate is a well-established clearing agent that has been used in microscopy for over a century. Its primary function is to render biological specimens transparent, enabling the visualization of internal structures without the need for physical sectioning. This is achieved by dissolving cellular contents and matching the refractive index of the tissue, thereby reducing light scattering.[1][2][3] These application notes provide a comprehensive overview of the utilization of this compound in advanced microscopy, with a strong focus on its well-documented applications in plant biology. While its use in animal tissues for clearing purposes is less common due to potential adverse effects, this document will address the known information and limitations.

Mechanism of Action

The clearing action of this compound is primarily a physical process based on two main principles:

  • Maceration and Dissolution: this compound effectively dissolves cellular contents such as starch granules and pigments, which can obstruct the passage of light.[1] This process of making the tissue more permeable to light is crucial for achieving transparency.

  • Refractive Index (RI) Matching: Light scattering occurs at the interfaces of materials with different refractive indices. Biological tissues are heterogeneous, containing components with a range of RIs (e.g., cytoplasm, cell walls, lipids).[4] this compound solutions have a high refractive index, which helps to homogenize the RI throughout the tissue, thus minimizing light scattering and making the specimen transparent.[1][5][6]

Quantitative Data Presentation

The refractive index (RI) is a critical parameter for a clearing agent's effectiveness. A higher RI generally leads to better clearing and an increased depth of field.[1][5] The following table summarizes the refractive indices of this compound solutions and other common microscopy reagents for comparison.

Reagent/SolutionRefractive Index (RI)Notes
Water~1.333Low RI, often leads to significant light scattering.
Ethanol~1.361Used for dehydration, but not an effective clearing agent on its own.
Lactic Acid~1.426A clearing agent, sometimes used in combination with other reagents.
Acidified this compound Solution ~1.4280 A commonly used formulation for plant tissue clearing.[1][5]
Hoyer's Solution ~1.43 A this compound-based mounting medium with good clearing properties.[7]
Visikol™~1.4450A commercial, non-regulated replacement for this compound with a higher RI.[1]
GlycerolVaries with concentrationOften added to clearing solutions to increase viscosity and prevent crystallization.

Experimental Protocols

Here we provide detailed protocols for the preparation and use of common this compound-based clearing solutions, primarily for plant tissues.

Protocol 1: Preparation of Hertwig's Solution (Acidified this compound)

Hertwig's solution is a widely used clearing agent for plant materials.[6][8]

Materials:

  • This compound crystals

  • Hydrochloric acid (HCl)

  • Glycerol

  • Distilled water

  • Glass beaker

  • Stirring rod

Procedure:

  • Prepare a dilute HCl solution by adding 1 part concentrated HCl to 8 parts distilled water (1:8 dilution).

  • In a glass beaker, dissolve 45 g of this compound crystals in 25 mL of the diluted HCl solution.

  • Add 10 mL of glycerol to the solution.

  • Stir the mixture until all the this compound crystals are completely dissolved.

  • The solution is now ready for use. Store in a well-sealed glass bottle.

Protocol 2: Preparation of Hoyer's Solution

Hoyer's solution is both a clearing agent and a mounting medium, particularly useful for small specimens like mites and plant ovules.[8][9][10]

Materials:

  • Gum arabic (crystalline)

  • Distilled water

  • This compound

  • Glycerol

  • Glass beaker

  • Stirring rod

  • Filter paper (glass wool or similar)

Procedure:

  • Dissolve 30 g of crystalline gum arabic in 50 mL of distilled water. This may take some time and gentle warming can aid the process.

  • Once the gum arabic is dissolved, add 200 g of this compound to the solution.

  • Let the mixture stand for 24-48 hours, or until the this compound has completely dissolved.

  • Add 20 mL of glycerol to the mixture and stir until homogeneous.

  • Filter the solution through glass wool to remove any undissolved particles.

  • Store in an airtight glass bottle.

Protocol 3: General Clearing Procedure for Plant Tissues

This protocol provides a general workflow for clearing plant specimens using a this compound-based solution.

Materials:

  • Plant tissue sample (e.g., leaf, root, ovule)

  • Hertwig's solution or Hoyer's solution

  • Microscope slides and coverslips

  • Forceps and dissecting needles

  • Dropper or pipette

  • Hot plate (optional, for rapid clearing)

Procedure:

  • Sample Preparation: Excise a small piece of the plant tissue of interest. For thicker specimens, sectioning may be necessary.

  • Mounting: Place a drop of the clearing solution (Hertwig's or Hoyer's) onto a clean microscope slide.

  • Immersion: Transfer the plant tissue into the drop of clearing solution on the slide.

  • Covering: Gently lower a coverslip over the specimen, avoiding air bubbles.

  • Clearing:

    • Room Temperature: For delicate specimens, allow the slide to sit at room temperature. Clearing time can range from a few hours to overnight, depending on the tissue thickness and density.[9]

    • Heating (Optional): For faster clearing, the slide can be gently heated on a hot plate at a low temperature (e.g., 55-60°C) for a few minutes.[11] Avoid boiling the solution.

  • Observation: Once the tissue appears transparent, it can be observed under a light microscope.

Visualization of Workflows and Concepts

General Workflow for Plant Tissue Clearing

G cluster_0 Preparation cluster_1 Clearing Process cluster_2 Analysis A Excise Plant Tissue B Prepare Microscope Slide A->B C Add Clearing Solution to Slide B->C D Immerse Tissue in Solution C->D E Apply Coverslip D->E F Incubate (Room Temp or Gentle Heat) E->F G Microscopic Observation F->G

Caption: A simplified workflow for clearing plant tissues using this compound-based solutions.

Conceptual Diagram of Tissue Clearing by Refractive Index Matching

G cluster_0 Untreated Tissue cluster_1 Treated Tissue A Light Source B Opaque Tissue (Mismatched Refractive Indices) A->B C Scattered Light (Poor Image Quality) B->C Light Scattering D Light Source E Transparent Tissue (Matched Refractive Indices) D->E F Transmitted Light (Clear Image) E->F Reduced Scattering

Caption: The principle of tissue clearing via refractive index (RI) matching.

Applications, Limitations, and Considerations

Applications:

  • Plant Anatomy and Morphology: this compound is extensively used to visualize the cellular organization of various plant organs, including leaves, stems, roots, and flowers.[1][2]

  • Developmental Biology: It is a valuable tool for studying ovule and embryo development in plants.[9]

  • Mycology and Entomology: Used for clearing fungal structures and small insects for identification.[6]

  • Pharmacognosy: Employed in the microscopic authentication of herbal medicines.[1]

Limitations:

  • Incompatibility with Fluorescent Proteins: this compound quenches the fluorescence of proteins like GFP, making it unsuitable for studies involving fluorescent protein imaging.[7]

  • Toxicity and Regulation: this compound is a regulated substance in many countries due to its sedative and hypnotic properties, which can make it difficult to acquire and handle.[12]

  • Tissue Hardening: Prolonged exposure or harsh heating can lead to tissue hardening and artifacts.

  • Limited Use in Animal Tissues: While historically used as an anesthetic in animals, its application as a clearing agent for animal microscopy is not well-documented and may be limited by adverse effects such as tissue irritation and potential for inducing artifacts like lens opacification.[13][14]

Considerations for Drug Development Professionals:

  • For preclinical studies involving animal models where 3D visualization of drug distribution or its effect on tissue morphology is required, alternative clearing methods compatible with immunolabeling and fluorescence (e.g., CUBIC, CLARITY, SeeDB) are generally preferred over this compound.

  • The primary relevance of this compound in a drug development context is in the quality control and authentication of botanical raw materials used in herbal medicinal products.

Signaling Pathways

Currently, there is no scientific literature that describes specific signaling pathways that are directly modulated by this compound as part of its tissue clearing mechanism. The clearing effect is understood to be a result of the physicochemical properties of the molecule leading to the dissolution of cellular contents and refractive index matching, rather than an interaction with specific biological signaling cascades.

The sedative and hypnotic effects of this compound in living organisms are known to be mediated through its active metabolite, trichloroethanol, which enhances the activity of GABA-A receptors in the central nervous system.[15][16] However, this mechanism is not related to its function as a tissue clearing agent in ex vivo microscopy applications.

Conclusion

This compound remains a valuable and effective clearing agent for a variety of microscopy applications, particularly in the field of plant science. Its ability to render tissues transparent allows for detailed anatomical and developmental studies. However, researchers must be aware of its significant limitations, most notably its incompatibility with fluorescent proteins and its regulatory status. For advanced microscopy applications in animal tissues, especially those involving fluorescence-based techniques, alternative clearing agents are generally more suitable.

References

Application Notes and Protocols for Aceto-Iron-Haematoxylin-Chloral Hydrate Staining of Chromosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the aceto-iron-haematoxylin-chloral hydrate staining method, a technique particularly useful for visualizing chromosomes in both zoological and botanical specimens where hydrolysis is not required. This method is advantageous for its rapid and reliable results with materials that can be easily squashed, such as leucocytes, ascites cells, and cells undergoing meiosis.

Principle of the Method

This staining technique utilizes haematoxylin, a natural dye that, when oxidized to hematein and mordanted with a metal ion (in this case, iron from iron alum), selectively binds to the chromatin, staining the chromosomes a dark violet to black color. The 45% acetic acid acts as a solvent and a swelling agent for the chromosomes, while chloral hydrate serves as a clearing agent, reducing the cytoplasmic background and enhancing the visibility of the chromosomes. The squash preparation physically spreads the chromosomes in a single plane for microscopic examination.

Quantitative Data: Reagent Preparation

The following tables summarize the components and preparation of the necessary solutions for the aceto-iron-haematoxylin-chloral hydrate staining protocol.[1]

Table 1: Stock Solution

ComponentQuantityConcentrationNotes
Haematoxylin4 g4% (w/v)-
Iron Alum [FeNH₄(SO₄)₂·12H₂O]1 g1% (w/v)Acts as the mordant.
45% Acetic Acid100 ml45% (v/v)Solvent and chromosome swelling agent.
Ripening Time 24 hours to 7 days-Allow the solution to ripen before use for optimal staining.[1]

Table 2: Working Stain Solution

ComponentQuantityNotes
Stock Solution5 ml-
This compound2 gActs as a clearing agent.[1]
Preparation Note Dissolve the this compound in the stock solution without heating. The working solution is ready for use once the this compound has dissolved and is stable for about 2 weeks.[1]

Table 3: Fixative Solution

ComponentRatio (v/v)
Glacial Acetic Acid1 part
Absolute Ethanol3 parts

Experimental Protocol

This protocol outlines the step-by-step procedure for staining chromosomes using the aceto-iron-haematoxylin-chloral hydrate method.

Materials:

  • Microscope slides and coverslips

  • Dissecting needles

  • Alcohol lamp or hot plate

  • Blotting paper

  • Microscope with phase-contrast or bright-field optics

Procedure:

  • Fixation:

    • Fix the biological material (e.g., root tips, anthers, cell suspension) in freshly prepared acetic-alcohol (1:3) fixative. The duration of fixation can vary depending on the sample, but a minimum of 15-30 minutes is generally recommended. For denser tissues, longer fixation times may be necessary.

  • Sample Preparation:

    • Place a small amount of the fixed material onto a clean microscope slide.

    • Remove the excess fixative using a piece of blotting paper.

    • For tissues like root tips or anthers, gently macerate the material with a dissecting needle to aid in cell separation.

  • Staining:

    • Add one to two drops of the aceto-iron-haematoxylin-chloral hydrate working solution to the prepared material on the slide.[1]

    • If necessary, further crush the material in the stain to create a fine suspension of cells.[1]

  • Heating:

    • Carefully warm the slide over an alcohol lamp or on a hot plate. Caution: Do not boil the stain. The slide should be heated gently until a slight color change is observed, which indicates the initiation of the staining reaction.[1][2] This step helps to intensify the stain and clear the cytoplasm.

  • Squashing:

    • Place a clean coverslip over the stained material.

    • Cover the slide with a piece of blotting paper and apply firm, even pressure with your thumb or a rubber stopper to squash the cells and spread the chromosomes. This technique requires more pressure than other squash methods due to the viscosity of the stain.[1][2]

  • Microscopy:

    • Examine the preparation under a microscope. Well-spread and selectively stained mitotic and meiotic figures should be visible.[1]

  • Sealing (Optional for Temporary Preparations):

    • For temporary storage, the edges of the coverslip can be sealed with nail polish or a rubber solution to prevent the preparation from drying out.

Workflow and Signaling Pathway Diagrams

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the aceto-iron-haematoxylin-chloral hydrate staining protocol.

G cluster_prep Sample & Solution Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation 1. Fixation (Acetic-Alcohol 1:3) Maceration 3. Maceration on Slide Fixation->Maceration Place fixed material on slide PrepareStain 2. Prepare Working Stain (Stock + this compound) Staining 4. Add Staining Solution PrepareStain->Staining Maceration->Staining Heating 5. Gentle Heating Staining->Heating Squashing 6. Apply Coverslip & Squash Heating->Squashing Microscopy 7. Microscopic Examination Squashing->Microscopy

Caption: Workflow of the aceto-iron-haematoxylin-chloral hydrate staining protocol.

Logical Relationship of Staining Components

This diagram shows the interaction between the key chemical components in the staining process.

G Haematoxylin Haematoxylin (Dye Precursor) StainedChromatin Stained Chromatin (Visible Chromosomes) Haematoxylin->StainedChromatin IronAlum Iron Alum (Mordant) IronAlum->StainedChromatin Chromatin Chromatin (DNA) (Target) Chromatin->StainedChromatin Microscopy Microscopy StainedChromatin->Microscopy Observation ChloralHydrate This compound (Clearing Agent) ClearedCytoplasm Cleared Cytoplasm (Transparent) ChloralHydrate->ClearedCytoplasm Cytoplasm Cytoplasm (Background) Cytoplasm->ClearedCytoplasm ClearedCytoplasm->Microscopy Enhanced Contrast

Caption: Interaction of key reagents in chromosome staining and visualization.

Troubleshooting

While this method is generally reliable, certain issues may arise. The following table provides potential problems, their likely causes, and suggested solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Poor or Weak Staining - Insufficient ripening of the stock solution.- Stain is too old (working solution > 2 weeks).- Insufficient heating.- pH of the stain is incorrect.- Ensure the stock solution has ripened for at least 24 hours.[1]- Prepare fresh working stain.- Increase the gentle heating time slightly, ensuring not to boil the stain.- Check the pH of the acetic acid used.
Overstaining/Dark Precipitate - Excessive heating.- Stain is too concentrated.- Inadequate squashing, leading to thick cell layers.- Reduce the duration or temperature of the heating step.- Dilute the working stain with 45% acetic acid.- Apply more pressure during the squashing step to achieve a monolayer of cells.
Poor Chromosome Spreading - Insufficient maceration of the tissue.- Inadequate pressure during squashing.- Cells have not been properly fixed.- Ensure the tissue is finely minced or teased apart on the slide.- Apply firm and even pressure during squashing.[1]- Ensure adequate fixation time in fresh fixative.
Cytoplasm Stains Too Darkly - Insufficient clearing by this compound.- The working solution was not prepared correctly.- Ensure the correct concentration of this compound is used.- Prepare a fresh working solution, ensuring the this compound is fully dissolved.
Crystallization on the Slide - The stain has dried out during the procedure.- The working solution is old or was improperly stored.- Work quickly during the staining and heating steps.- Use a fresh working solution.

References

Application Notes and Protocols for Evaluating the Long-Term Stability of Prepared Chloral Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloral hydrate, a sedative and hypnotic agent, is often prepared as an oral aqueous solution or syrup for clinical use, particularly in pediatric and geriatric populations. The stability of these extemporaneously prepared solutions is a critical concern for ensuring patient safety and therapeutic efficacy. The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which yields chloroform and formic acid.[1][2][3] This degradation is significantly influenced by factors such as pH, temperature, and light exposure.[1][2][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the long-term stability of prepared this compound solutions.

Key Stability-Indicating Parameters

A comprehensive stability study of this compound solutions should monitor several key parameters:

  • Drug Concentration: To ensure the solution maintains its therapeutic dose. A stable preparation should retain at least 90% of the initial this compound concentration.[5]

  • pH: The formation of acidic degradation products, such as formic acid and hydrochloric acid, leads to a decrease in pH, which can be a sensitive indicator of degradation.[6][7]

  • Physical Appearance: Visual inspection for changes in color, clarity, and the presence of particulate matter.

  • Microbiological Stability: Assessment of microbial growth, especially in multi-dose containers.

Data Presentation: Summary of Stability Studies

The following tables summarize quantitative data from various studies on the stability of this compound solutions under different storage conditions and in various formulations.

Table 1: Stability of Extemporaneously Compounded this compound Solutions

Concentration & VehicleStorage TemperatureDurationInitial Concentration (%)Final Concentration (%)pH ChangeReference
25 mg/mL & 100 mg/mL in PCCA SuspendIt5°C (Refrigerator)180 Days100≥ 96Remained fairly constant[5]
25 mg/mL & 100 mg/mL in PCCA SuspendIt25°C (Room Temp)180 Days100≥ 96Remained fairly constant[5]
40 mg/mL in X-temp Oral Suspension System5 ± 3°C (Refrigerator)180 Days100> 99Remained within 3.8 to 4.1[4]
40 mg/mL in X-temp Oral Suspension System30°C (Room Temp)180 Days100> 99Remained within 3.8 to 4.1[4]
7% this compound SyrupRefrigeration180 Days100≥ 98No detectable changes[8]
7% this compound SyrupRoom Temperature180 Days100≥ 98No detectable changes[8]
Aqueous Solution & Medicated SyrupRoom Temperature3 Months100No obvious changepH lowering observed[6][7]
Aqueous Solution & Medicated Syrup60°C3 Months100No obvious changepH lowering more obvious in syrup[6][7]

Table 2: Factors Influencing this compound Degradation

FactorEffect on StabilityNotesReference
pH Increased pH accelerates hydrolysis.Degradation is faster in alkaline conditions. Maintaining a slightly acidic pH (e.g., ~4.1) is favorable for stability.[4][1][2][9]
Temperature Increased temperature accelerates hydrolysis.An accelerated storage temperature of 50°C was used to quickly evaluate the impact of pH.[9][1][2]
Initial Concentration Decreased initial concentration can facilitate the hydrolysis rate.This effect was observed when comparing concentrations from 10 mg/L to 20 µg/L.[1][2][1][2]
Light This compound is light-sensitive.Storage in amber or light-resistant containers is crucial to prevent photodegradation.[4][4]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound solutions.

Protocol 1: Long-Term Stability Study Setup

This protocol outlines the setup for a comprehensive long-term stability study.

1. Preparation of this compound Solution:

  • Prepare the this compound solution of the desired concentration (e.g., 40 mg/mL) using the chosen vehicle (e.g., purified water, syrup, or a commercial compounding vehicle like X-temp).[4]
  • To prepare, accurately weigh the required amount of this compound powder.[4]
  • Levigate the powder with a small amount of the vehicle to form a smooth paste.[4]
  • Gradually add the remaining vehicle while mixing continuously until the final volume is achieved.[4]

2. Packaging and Storage:

  • Dispense the solution into appropriate containers. Amber, light-resistant containers (e.g., amber HDPE or glass bottles) are recommended.[4][5][8]
  • Divide the samples into at least two groups for storage under different conditions:
  • Refrigerated: 5°C ± 3°C[4]
  • Room Temperature: 25°C or 30°C[4][5]
  • Ensure storage is in the absence of light.[4]

3. Sampling Schedule:

  • Collect samples for analysis at predetermined time points. A typical schedule would be: Day 0 (initial), Day 14, Day 30, Day 60, Day 90, and Day 180.[5]

4. Parameters to be Tested at Each Time Point:

  • Physical Appearance: Visually inspect for any changes in color, odor, or for the presence of precipitation.[5][10]
  • pH Measurement: Determine the pH of the solution using a calibrated pH meter.[5][10]
  • This compound Assay: Quantify the concentration of this compound using a validated stability-indicating method (see Protocol 2 or 3).
  • Microbiological Analysis: Test for total aerobic microbial count, total yeasts and molds, and the absence of specific pathogens like E. coli.[4][10]

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and accurate method for determining the concentration of this compound.

1. Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: Prevail Organic Acid column (250 mm × 4.6 mm, 5 µm) or similar.[3]
  • Mobile Phase: 0.05 M Sulfuric Acid.[3]
  • Flow Rate: 1.0 mL/min (typical, may require optimization).
  • Detection Wavelength: 220 nm (after derivatization) or as appropriate for underivatized this compound.[11]
  • Injection Volume: 20 µL (typical, may require optimization).

2. Preparation of Standards and Samples:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase or an appropriate solvent. Prepare a series of working standards by serial dilution to create a calibration curve.
  • Sample Preparation: Dilute the this compound solution sample with the mobile phase to a concentration that falls within the range of the calibration curve.

3. Analysis:

  • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
  • Inject the prepared samples.
  • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

4. Stability Criteria:

  • The solution is considered stable if the this compound concentration remains at 90% or more of the initial (Day 0) concentration.[4][5]

Protocol 3: Quantification of this compound by Titrimetry

This protocol is adapted from a pharmacopeial method and is suitable for chemical stability assessment.[10]

1. Reagents:

  • 1.0 N Sodium Hydroxide (NaOH)
  • 1.0 N Sulfuric Acid (H₂SO₄)
  • 0.1 N Sodium Hydroxide (NaOH)
  • 1% Phenolphthalein solution in alcohol

2. Procedure:

  • First Titration (to determine excess NaOH):
  • Accurately weigh an appropriate amount of the this compound syrup (e.g., ~27.7 g of a 7% syrup) into a glass-conical flask.[10]
  • Add a precise volume of 1.0 N NaOH (e.g., 25.0 mL) and mix for 10 minutes. This allows the hydrolysis of this compound to chloroform and sodium formate.[10]
  • Add 4 drops of phenolphthalein solution.[10]
  • Immediately titrate the excess NaOH with 1.0 N H₂SO₄. Record the volume of H₂SO₄ used. This is value (A).[10]
  • Second Titration (to determine initial acidity):
  • Weigh a smaller amount of the syrup (e.g., ~5.55 g) into a conical flask.[10]
  • Add 10 drops of phenolphthalein solution.[10]
  • Titrate with 0.1 N NaOH to a pink endpoint. This determines the initial acidity of the sample. This is value (B).[10]

3. Calculation:

  • The weight (in mg) of this compound in the sample taken for the first titration can be calculated using the formula: 165.4 * (A - 0.5 * B) [10] (Where 165.4 is the molecular weight of this compound).

Visualizations

The following diagrams illustrate key pathways and workflows related to the stability of this compound.

ChloralHydrateDegradation CH This compound (in aqueous solution) Chloroform Chloroform CH->Chloroform  Hydrolysis FormicAcid Formic Acid CH->FormicAcid  Hydrolysis Alkaline Alkaline Conditions (High pH) Alkaline->CH Accelerates Heat Increased Temperature Heat->CH Accelerates Products Degradation Products

Caption: Degradation pathway of this compound in aqueous solution.

StabilityTestingWorkflow cluster_prep Preparation & Storage cluster_analysis Analysis at Time Points (0, 14, 30, 60, 90, 180 days) cluster_eval Evaluation Prep Prepare this compound Solution Package Package in Amber Containers Prep->Package Store_R Store at 5°C (Refrigerated) Package->Store_R Store_RT Store at 25°C (Room Temperature) Package->Store_RT Sample_R Sample from 5°C Store_R->Sample_R Sample_RT Sample from 25°C Store_RT->Sample_RT Physical Physical Inspection (Color, Clarity) Sample_R->Physical Sample_RT->Physical pH_Test pH Measurement Physical->pH_Test Assay Chemical Assay (HPLC/Titration) pH_Test->Assay Micro Microbiological Testing Assay->Micro Data Compare Data to Initial (Day 0) Micro->Data Stable Stable? (>90% concentration, no significant changes) Data->Stable

Caption: Experimental workflow for long-term stability testing.

LogicalRelationships Stability Solution Stability pH pH pH->Stability Influences pH_note Lower (Acidic) pH Increases Stability pH->pH_note Temp Temperature Temp->Stability Influences Temp_note Lower Temperature Increases Stability Temp->Temp_note Light Light Exposure Light->Stability Influences Light_note Amber/Opaque Increases Stability Light->Light_note Container Container Type Container->Stability Influences Container_note Inert Material (Glass/HDPE) Increases Stability Container->Container_note

Caption: Factors influencing the stability of this compound solutions.

References

Troubleshooting & Optimization

strategies for minimizing the side effects of chloral hydrate in rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of chloral hydrate when used as an anesthetic agent in rats.

Troubleshooting Guides

Issue: Rat is showing signs of respiratory distress (slowed or shallow breathing) after this compound administration.

Possible Cause: Overdose or individual sensitivity to the anesthetic. This compound has a narrow therapeutic window, and the anesthetic dose is close to the lethal dose.[1]

Solution:

  • Monitor Respiratory Rate: Immediately begin monitoring the rat's respiratory rate. A normal respiratory rate for a rat under anesthesia is around 70-110 breaths per minute; a drop of 50% can be acceptable, but rates below this require intervention.[1][2]

  • Provide Supplemental Oxygen: If the respiratory rate is significantly depressed, provide a source of supplemental oxygen.

  • Maintain Body Temperature: Hypothermia can exacerbate respiratory depression. Ensure the rat's body temperature is maintained between 35.9°C and 37.5°C (96.6°F – 99.5°F) using a heating pad or other warming device.[1][2]

  • Reduce Anesthetic Depth: If using a continuous infusion, immediately reduce the rate.

  • Consider Reversal Agents (if applicable): While there is no direct reversal agent for this compound, if it was used in combination with an alpha-2 agonist like xylazine, a reversal agent such as atipamezole can be administered.[2]

  • Document and Adjust: Record the dose administered and the rat's response. For future experiments, consider reducing the dosage for that specific strain or weight of the rat.

Issue: Peritonitis or other signs of abdominal irritation after intraperitoneal (IP) injection.

Possible Cause: High concentration of this compound solution is a known irritant to abdominal organs.[3][4] Concentrations above 5% are reported to cause peritonitis.[1]

Solution:

  • Use Lower Concentrations: To minimize irritation, use a lower concentration of this compound while maintaining the total anesthetic dose (e.g., 400 mg/kg).[3] Diluting the stock solution with sterile saline is recommended.

  • Proper Injection Technique: Ensure proper intraperitoneal injection technique to avoid puncturing organs.

  • Consider Alternative Routes: If irritation persists, consider intravenous (IV) administration, which has been shown to be effective and avoids local tissue damage.[5][6]

  • Post-Procedure Monitoring: Monitor the animal for signs of pain or distress during recovery, such as a hunched posture or reluctance to move. Provide appropriate post-operative analgesia as required by your institution's IACUC guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound for anesthesia in rats?

A1: The recommended dosage for anesthesia is typically in the range of 300-450 mg/kg administered intraperitoneally (IP).[1][7] However, it's crucial to note that the anesthetic dose is close to the lethal dose.[1] For intravenous (IV) administration, an initial bolus of 200 mg/kg followed by a continuous infusion of 150 mg/kg per hour has been shown to be effective.[5][6]

Q2: What are the major side effects of this compound in rats?

A2: The primary side effects include:

  • Respiratory Depression: This is a significant concern and can be dose-dependent.[7][8]

  • Cardiovascular Depression: this compound can severely depress the cardiovascular system.[7][8]

  • Peritonitis and Ileus (with IP administration): High concentrations can cause irritation to the abdominal organs, leading to inflammation and a temporary cessation of intestinal movement.[3][4]

  • Hypothermia: Like most anesthetics, this compound can lead to a drop in body temperature.[1][2]

  • Variable Analgesia: There is conflicting evidence regarding the analgesic properties of this compound.[5][9][10] Some studies suggest it provides adequate analgesia, while others recommend its use in conjunction with other agents.[5][10]

Q3: How can I monitor the depth of anesthesia when using this compound?

A3: Anesthetic depth can be assessed by monitoring several parameters:

  • Reflexes: Loss of the pedal withdrawal reflex (toe pinch) is a common indicator of surgical anesthesia.[2]

  • Muscle Tone: The rat should have relaxed muscle tone.[2]

  • Vital Signs: Monitor respiratory rate, heart rate, and body temperature. Significant deviations from the normal anesthetized range can indicate the animal is too deep or too light.[1][2]

Q4: Is fasting required before this compound anesthesia?

A4: Pre-anesthetic fasting is generally not necessary for rats. If fasting is required for the experimental protocol, it should be limited to 2-3 hours due to their high metabolic rate. Water should never be restricted.[1][2]

Q5: What are some alternatives to this compound for rat anesthesia?

A5: Due to the side effects and narrow safety margin of this compound, several alternatives are commonly used:

  • Inhalant Anesthetics: Isoflurane is a preferred agent for both short and long procedures due to its rapid and reliable recovery.[2]

  • Injectable Cocktails: A combination of ketamine (40-90 mg/kg IP) and xylazine (5-10 mg/kg IP) is a widely used injectable anesthetic combination that provides 45-90 minutes of anesthesia.[2]

Data Presentation

Table 1: Recommended Dosages of this compound in Rats

Administration RouteDosageDuration of AnesthesiaComments
Intraperitoneal (IP)300 - 450 mg/kg60 - 136 minutesAnesthetic dose is near the lethal dose. Concentrations above 5% can cause peritonitis.[1][7]
Intravenous (IV)200 mg/kg initial bolus, then 150 mg/kg/hour continuous infusionMaintained for the duration of the infusionPrevents local tissue irritation associated with IP administration.[5][6]

Table 2: Normal Physiological Parameters for Rats Under Anesthesia

ParameterNormal RangeComments
Respiratory Rate70 - 110 breaths/minA 50% drop can be acceptable.[1][2]
Heart Rate260 - 500 beats/min
Body Temperature35.9°C - 37.5°C (96.6°F - 99.5°F)Supplemental heat is critical to prevent hypothermia.[1][2]
Mucous Membrane ColorPinkPale white or blue indicates poor perfusion or oxygenation.[1][2]
Capillary Refill Time< 2 seconds

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound

  • Animal Preparation:

    • Allow rats to acclimate for at least 3 days upon arrival.[1]

    • Weigh the rat accurately to calculate the correct dosage.

    • If required by the experimental design, fast the rat for a maximum of 2-3 hours; do not restrict water.[1][2]

    • Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying.[1][2]

  • Anesthetic Preparation:

    • Prepare a this compound solution at a concentration of 5% or less to minimize peritoneal irritation.[1][3]

    • Use sterile saline for dilution.

    • Calculate the required volume based on the rat's weight and the desired dosage (300-450 mg/kg).

  • Administration:

    • Properly restrain the rat.

    • Perform an intraperitoneal injection in the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Monitoring:

    • Place the rat on a heating pad to maintain body temperature between 35.9°C and 37.5°C.[1][2]

    • Continuously monitor the respiratory rate, heart rate, and reflexes (e.g., pedal withdrawal reflex).

    • Observe mucous membrane color.

  • Recovery:

    • Continue to provide thermal support throughout the recovery period.

    • Monitor the rat every 15 minutes until it is fully ambulatory.[1]

    • House the rat individually until fully recovered to prevent cannibalism by cage mates.[1]

Protocol 2: Intravenous Administration of this compound

  • Animal Preparation:

    • Follow the same initial preparation steps as for IP administration.

    • Induce anesthesia briefly with isoflurane to allow for catheter placement.

  • Catheter Placement:

    • Place an intravenous catheter in a suitable vein (e.g., tail vein).

  • Anesthetic Administration:

    • Discontinue isoflurane.

    • Administer an initial IV bolus of 200 mg/kg this compound.[5][6]

    • Immediately begin a continuous IV infusion at a rate of 150 mg/kg per hour.[5][6]

  • Monitoring and Recovery:

    • Follow the same comprehensive monitoring and recovery procedures as outlined for IP administration.

Visualizations

ChloralHydrateWorkflow cluster_pre_anesthesia Pre-Anesthesia cluster_anesthesia Anesthesia cluster_recovery Recovery A Acclimatize Rat (≥ 3 days) B Weigh Rat & Calculate Dose A->B C Apply Ophthalmic Ointment B->C D Administer this compound (IP or IV) C->D Proceed to Anesthesia E Place on Heating Pad D->E F Monitor Vital Signs (HR, RR, Temp) & Reflexes E->F G Continue Thermal Support F->G Procedure Complete H Monitor Every 15 Mins G->H I House Individually Until Ambulatory H->I

Caption: Workflow for the safe administration of this compound in rats.

ChloralHydrateSideEffects cluster_side_effects Potential Side Effects cluster_mitigation Mitigation Strategies CH This compound Administration Resp Respiratory Depression CH->Resp Cardio Cardiovascular Depression CH->Cardio Peri Peritonitis (IP Route) CH->Peri Hypo Hypothermia CH->Hypo Monitor Monitor Vital Signs Monitor->Resp Monitor->Cardio Dose Accurate Dosing Dose->Resp Dose->Cardio Route Consider IV Route Route->Peri Temp Provide Thermal Support Temp->Hypo Conc Use Low Concentration (IP) Conc->Peri

Caption: Minimizing this compound side effects in rats.

References

Technical Support Center: Managing Adverse Events During Chloral Hydrate Anesthesia in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using chloral hydrate for anesthesia in mice. This resource is designed to help identify and manage potential adverse events during experimental procedures.

Disclaimer

This compound is a sedative-hypnotic agent with a narrow therapeutic window and is not recommended as a sole anesthetic agent for surgical procedures due to its poor analgesic properties and potential for severe adverse effects.[1][2][3][4][5] Its use should be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC). When utilized, it is crucial to monitor animals closely and be prepared to manage any adverse reactions promptly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug that is rapidly metabolized in the body to its active form, 2,2,2-trichloroethanol (TCE).[6][7][8] TCE enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[6][9] This potentiation of GABAergic neurotransmission leads to central nervous system depression, resulting in sedation and hypnosis.[6][10]

Q2: What are the most common adverse events associated with this compound anesthesia in mice?

A2: The most frequently observed adverse events include respiratory depression, cardiac arrhythmias, hypothermia, and local tissue irritation (peritonitis) following intraperitoneal (IP) injection.[1][2][4][5][11]

Q3: Is this compound a suitable standalone anesthetic for surgery in mice?

A3: No, this compound is considered a hypnotic agent with weak analgesic properties.[2][3] For painful procedures, it must be combined with an appropriate analgesic. Many institutions do not recommend its use for survival surgeries.[1][4][5]

Q4: What are the recommended dosages for this compound in mice?

A4: The recommended dosage for hypnosis in mice is typically in the range of 300-400 mg/kg administered intraperitoneally (IP).[1] However, it is crucial to note that the anesthetic dose is close to the lethal dose.[4] The intraperitoneal LD50 (lethal dose for 50% of subjects) for this compound in mice is approximately 400 mg/kg.[6]

Q5: How should I prepare the this compound solution for injection?

A5: To minimize tissue irritation, it is recommended to use a fresh, sterile solution of this compound at a concentration of 5% or less in a buffered saline solution.[2]

Troubleshooting Guides for Adverse Events

Respiratory Depression

Symptoms:

  • Slow and/or shallow breathing (respiratory rate below 55 breaths/min).[1]

  • Cyanosis (blue or pale mucous membranes).[1]

  • Loss of reflexes beyond the desired anesthetic plane.

Immediate Actions:

  • Stop Administration: Immediately cease any further administration of this compound.

  • Provide Oxygen: If available, provide supplemental oxygen via a nose cone or by placing the mouse in an oxygenated chamber.[12]

  • Gentle Stimulation: Gently stimulate the mouse by pinching the tail or toe to encourage breathing.

  • Maintain Body Temperature: Hypothermia can worsen respiratory depression. Ensure the mouse is on a warming pad.

  • Administer a Respiratory Stimulant (with caution): Doxapram can be administered at a dose of 5-10 mg/kg IP to stimulate respiration. Be prepared for potential re-dosing as its effect may be short-lived.

Cardiac Arrhythmias and Arrest

Symptoms:

  • Irregular heartbeat, which can be monitored with an ECG or a sensitive stethoscope.

  • Pale mucous membranes and poor capillary refill.[1]

  • Sudden cessation of heartbeat (cardiac arrest).

Immediate Actions:

  • Stop Administration: Immediately cease any further administration of this compound.

  • Cardiopulmonary Resuscitation (CPR): If cardiac arrest occurs, initiate CPR immediately. This can be done by performing chest compressions with one or two fingers on the sternum at a rate of 100-120 compressions per minute.

  • Emergency Veterinary Consultation: Seek immediate veterinary assistance.

  • Pharmacological Intervention (Veterinary Guidance): In cases of tachyarrhythmias, beta-blockers such as propranolol have been shown to be effective in some cases of this compound toxicity.[3][13][14][15] However, this should only be administered under the guidance of a veterinarian.

Hypothermia

Symptoms:

  • Rectal temperature below 36.5°C.[1]

  • Coolness to the touch.

  • Shivering (may be absent at deep anesthetic planes).

Immediate Actions:

  • Provide External Heat: Place the mouse on a circulating warm water blanket, a commercial warming pad designed for rodents, or under a heat lamp. Care must be taken to avoid thermal injury.

  • Monitor Temperature: Continuously monitor the rectal temperature until it returns to the normal range (36.5-38.0°C).[1]

  • Insulate the Animal: Use materials like bubble wrap or a surgical drape to reduce heat loss.

Local Tissue Irritation (Peritonitis) from IP Injection

Symptoms (may be delayed):

  • Abdominal distension and tenderness.

  • Lethargy and reduced activity post-procedure.

  • Signs of pain, such as hunched posture or reluctance to move.

Preventative and Management Actions:

  • Use a Low Concentration: Prepare the this compound solution at a concentration of 5% or less.[2]

  • Ensure Proper IP Injection Technique: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Post-Procedure Monitoring: Monitor the animal for signs of pain or distress after the procedure.

  • Analgesia: Administer appropriate analgesics as recommended by your IACUC protocol.

  • Veterinary Consultation: If signs of peritonitis are observed, consult with a veterinarian for appropriate treatment, which may include fluid therapy and anti-inflammatory medication.

Data Presentation

Table 1: Recommended Dosages and Lethal Dose of this compound in Mice

ParameterRoute of AdministrationRecommended Dose (mg/kg)LD50 (mg/kg)Reference(s)
HypnosisIntraperitoneal (IP)300 - 400~400[1][6]
SedationOral100 - 2001265 - 1442[6][16][17]

Table 2: Normal Physiological Parameters in Anesthetized Mice

ParameterNormal RangeCritical Threshold for InterventionReference(s)
Respiratory Rate 55 - 100 breaths/min< 55 breaths/min[1]
Heart Rate 300 - 500 beats/min< 300 or > 500 beats/min[1]
Rectal Temperature 36.5 - 38.0 °C< 36.5 °C[1]
Mucous Membrane Color PinkPale or Blue (Cyanotic)[1]
Capillary Refill Time < 2 seconds> 2 seconds[1]

Experimental Protocols

Anesthetic Monitoring Protocol
  • Pre-Anesthesia:

    • Record the mouse's weight.

    • Assess the animal's general health and note any pre-existing conditions.

    • Prepare a clean, warm recovery area.

  • Anesthetic Administration:

    • Calculate the correct dose of this compound based on the mouse's weight.

    • Administer the anesthetic via the chosen route (intraperitoneal is common).

  • Monitoring During Anesthesia (every 5-10 minutes):

    • Assess the depth of anesthesia using the pedal withdrawal reflex (toe pinch).

    • Monitor and record the respiratory rate and pattern.

    • Monitor and record the heart rate.

    • Monitor and record the rectal temperature.

    • Observe the color of the mucous membranes.

  • Post-Anesthesia Recovery:

    • Place the mouse in a warm, clean cage for recovery.

    • Continue to monitor the mouse until it is fully ambulatory.

    • Provide easy access to food and water once the mouse has recovered.

Mandatory Visualizations

Signaling Pathway of this compound's Anesthetic Effect

ChloralHydrateSignaling CH This compound TCE Trichloroethanol (Active Metabolite) CH->TCE Metabolism (Alcohol Dehydrogenase) GABA_A GABA-A Receptor TCE->GABA_A Binds to allosteric site Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens Neuron Neuron Cl_channel->Neuron Cl- influx Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Leads to CNS_Depression CNS Depression (Sedation/Hypnosis) Hyperpolarization->CNS_Depression Results in

Caption: Anesthetic signaling pathway of this compound.

Experimental Workflow for Managing Respiratory Depression

RespiratoryDepressionWorkflow Start Respiratory Depression (RR < 55 bpm, Cyanosis) Stop_CH Cease this compound Administration Start->Stop_CH Provide_O2 Administer Supplemental Oxygen Stop_CH->Provide_O2 Stimulate Apply Gentle Stimulation Stop_CH->Stimulate Maintain_Temp Maintain Body Temperature Stop_CH->Maintain_Temp Assess_Response Assess Response Provide_O2->Assess_Response Stimulate->Assess_Response Maintain_Temp->Assess_Response Improved Breathing Improves Assess_Response->Improved Yes No_Improvement No Improvement Assess_Response->No_Improvement No Monitor Continue Monitoring Improved->Monitor Doxapram Administer Doxapram (5-10 mg/kg IP) No_Improvement->Doxapram Vet_Consult Seek Veterinary Consultation No_Improvement->Vet_Consult Doxapram->Assess_Response

References

Technical Support Center: Management of Chloral Hydrate Overdose in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues related to chloral hydrate overdose in animal studies.

Frequently Asked Questions (FAQs)

Q1: Is there a direct reversal agent or antidote for this compound overdose?

No, there is no specific pharmacological antidote to reverse the effects of this compound. Management of an overdose focuses on supportive care to mitigate the central nervous system and cardiovascular side effects.

Q2: What is the mechanism of action of this compound, and why is there no reversal agent?

This compound is metabolized into its active form, trichloroethanol.[1][2] Trichloroethanol enhances the effect of the primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), by binding to GABA-A receptors.[1][3] This action increases chloride ion influx into neurons, causing hyperpolarization and making them less likely to fire, which leads to sedation and hypnosis.[1] This mechanism is similar to that of benzodiazepines and barbiturates.[3] The lack of a specific antagonist is due to the complex and widespread effects of GABA receptor modulation.

Q3: What are the immediate signs of a this compound overdose in an animal?

The primary signs of an overdose are an extension of the drug's anesthetic effects and can appear rapidly, often within 30 minutes of administration.[4] These include:

  • Profound central nervous system (CNS) depression, progressing from deep sedation to coma.[4]

  • Severe respiratory depression.[4]

  • Hypotension (low blood pressure).[4]

  • Hypothermia.[4]

  • Cardiac arrhythmias.[4][5]

Q4: I've accidentally administered a higher dose of this compound than intended. What is the first thing I should do?

Immediately cease administration of any further this compound. Your primary focus should be on assessing and supporting the animal's vital functions, specifically respiration and cardiovascular stability. Begin intensive monitoring as outlined in the troubleshooting guide below.

Q5: Can flumazenil be used to reverse this compound's effects?

There is a single case report in human medicine where flumazenil, a benzodiazepine antagonist, reversed sedation from this compound toxicity.[6][7] However, its use is not well-established and carries risks, such as potentially exacerbating cardiac arrhythmias.[6] Its use in animal studies for this purpose is not documented and should be approached with extreme caution and only after a thorough risk-benefit assessment.

Troubleshooting Guides

Issue: Suspected this compound Overdose and Severe CNS/Respiratory Depression

Protocol: Emergency Supportive Care

  • Assess Airway and Breathing:

    • Check for a patent airway. Remove any obstructions.

    • Monitor respiratory rate and depth. If respiration is shallow or has ceased, immediate ventilatory support is required. This can range from manual resuscitation bags to mechanical ventilation, depending on the available equipment and the animal model.

  • Monitor Cardiovascular Function:

    • Continuously monitor heart rate and rhythm using an ECG if available.[4]

    • Monitor blood pressure. Hypotension is a common and serious side effect.

  • Provide Cardiovascular Support:

    • If hypotension occurs, administer intravenous crystalloid fluid boluses to support blood pressure.[6]

    • The use of catecholaminergic agents (e.g., epinephrine, dopamine) should be avoided if possible, as this compound sensitizes the myocardium, increasing the risk of severe cardiac arrhythmias.[6]

  • Manage Cardiac Arrhythmias:

    • Life-threatening arrhythmias can occur with this compound overdose.[5]

    • In human medicine, propranolol is suggested as a first-line antiarrhythmic agent.[5] The applicability and dosage for various animal species would require veterinary consultation.

  • Maintain Body Temperature:

    • Monitor core body temperature. Hypothermia is a likely complication.[4]

    • Use heating pads, lamps, or other warming devices to maintain normothermia.

  • Supportive Care Until Recovery:

    • Continue monitoring all vital signs until the animal has recovered from the anesthetic effects.

    • Be aware of potential gastrointestinal issues upon recovery, especially if administered intraperitoneally, such as adynamic ileus (intestinal paralysis) and peritonitis.[8][9][10]

Data Presentation

Table 1: this compound Dosages in Rodents

ParameterRouteSpeciesDosageOutcome/Notes
Anesthetic Dose IntraperitonealRat400 mg/kgCan induce adynamic ileus and peritonitis.[9] Lower concentrations are recommended to minimize irritation.[11]
Pediatric Sedation (Human) OralHuman25-50 mg/kgFor procedural sedation.[3]
Severe Toxicity (Human) OralHuman>100 mg/kgAssociated with coma and cardiac dysrhythmias.[4]
Oral LD50 OralRat479 mg/kgLethal dose for 50% of subjects.
Oral LD50 OralMouse1100-1442 mg/kgLethal dose for 50% of subjects.[12]
Intraperitoneal LD50 IntraperitonealRat580 mg/kgLethal dose for 50% of subjects.[12]
Intraperitoneal LD50 IntraperitonealMouse400 mg/kgLethal dose for 50% of subjects.[12]

Table 2: Key Physiological Parameters to Monitor During Overdose

ParameterNormal Range (Example: Rat)Signs of OverdoseMonitoring Frequency
Respiratory Rate 60-70 breaths/min< 30 breaths/min, shallow breathing, apneaContinuous
Heart Rate 250-450 beats/minBradycardia, tachycardia, arrhythmiasContinuous (ECG)
Blood Pressure (Systolic) 115-135 mmHg< 90 mmHgEvery 5-10 minutes
Core Body Temperature 35.9-37.5 °C< 35 °CEvery 15-30 minutes

Mandatory Visualizations

Signaling Pathway

G cluster_0 Metabolism cluster_1 Neuronal Action This compound This compound Trichloroethanol (Active) Trichloroethanol (Active) This compound->Trichloroethanol (Active) Alcohol Dehydrogenase GABA-A Receptor GABA-A Receptor Trichloroethanol (Active)->GABA-A Receptor Increased Cl- Influx Increased Cl- Influx GABA-A Receptor->Increased Cl- Influx Potentiates GABA effect Neuronal Hyperpolarization Neuronal Hyperpolarization Increased Cl- Influx->Neuronal Hyperpolarization CNS Depression (Sedation, Hypnosis) CNS Depression (Sedation, Hypnosis) Neuronal Hyperpolarization->CNS Depression (Sedation, Hypnosis)

Caption: Mechanism of this compound's CNS Depressant Effect.

Experimental Workflow

G start Overdose Suspected assess_vitals Assess Vitals (Respiration, HR, BP, Temp) start->assess_vitals respiratory_ok Breathing Adequate? assess_vitals->respiratory_ok ventilate Provide Ventilatory Support respiratory_ok->ventilate No cardio_ok Cardiovascularly Stable? respiratory_ok->cardio_ok Yes ventilate->cardio_ok iv_fluids Administer IV Fluids cardio_ok->iv_fluids No (Hypotension) monitor Continuous Monitoring Maintain Temperature cardio_ok->monitor Yes iv_fluids->monitor recovery Recovery monitor->recovery

Caption: Workflow for Managing this compound Overdose.

Logical Relationships

G overdose This compound Overdose cns Excessive CNS Depression overdose->cns cardio Cardiovascular Toxicity overdose->cardio resp Respiratory Depression cns->resp coma Coma cns->coma hypotension Hypotension cardio->hypotension arrhythmia Arrhythmias cardio->arrhythmia death Potential Lethal Outcome resp->death coma->death hypotension->death arrhythmia->death

Caption: Progression of this compound Overdose Effects.

References

Technical Support Center: Optimizing Chloral Hydrate for In Vitro & Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of chloral hydrate in in vitro and cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

A1: this compound's primary mechanism of action is through its active metabolite, 2,2,2-trichloroethanol. Trichloroethanol is a potent positive allosteric modulator of the GABA-A receptor.[1][2] Its binding to the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the cell membrane. This increased inhibitory signaling results in sedation and hypnosis.[1][2] Additionally, this compound has been shown to disrupt mitosis by increasing intracellular free calcium, which leads to the breakdown of mitotic microtubules.[3]

Q2: What are the common applications of this compound in cell culture experiments?

A2: In cell culture, this compound is primarily used to:

  • Induce apoptosis: It can trigger programmed cell death in various cell lines, making it a useful tool for studying apoptotic pathways.[4]

  • Induce cell cycle arrest: It can halt cell cycle progression, typically at the G2/M phase, which is valuable for synchronizing cell populations or studying cell cycle checkpoints.

  • Disrupt microtubule dynamics: Its ability to interfere with microtubule polymerization makes it a tool for studying cytoskeletal functions.[3][5]

Q3: How should I prepare and store a this compound stock solution for cell culture?

A3: this compound is very soluble in water and can be dissolved in sterile phosphate-buffered saline (PBS) or directly in your cell culture medium.[6]

  • Preparation: To prepare a 100 mg/mL (approximately 604 mM) stock solution, dissolve 1 g of this compound in 10 mL of sterile PBS. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C for long-term use. For short-term storage, 4°C is acceptable for up to a week. Avoid repeated freeze-thaw cycles.[7]

Q4: Is this compound stable in cell culture medium?

A4: this compound is relatively stable in aqueous solutions and cell culture media.[8] However, the pH of the solution can affect its stability over time. It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock solution to ensure consistent results.[9]

Troubleshooting Guide

Q1: My cells are detaching from the culture plate after treatment with this compound. What should I do?

A1: Cell detachment can be a sign of cytotoxicity or cellular stress. Here are a few things to consider:

  • Concentration: The concentration of this compound may be too high for your specific cell line. Perform a dose-response experiment (e.g., an MTT or MTS assay) to determine the optimal, non-lethal concentration for your experimental goals.

  • Treatment Duration: Prolonged exposure can lead to increased cell death. Consider reducing the incubation time.

  • Cell Confluency: Ensure your cells are at an optimal confluency (typically 70-80%) before adding this compound. Over-confluent or sparse cultures can be more sensitive.

  • Coating of Cultureware: For sensitive or weakly adherent cell lines, consider coating your culture plates with an extracellular matrix component like poly-L-lysine, collagen, or fibronectin to improve attachment.[10]

Q2: I am observing significant variability in my results between experiments, even when using the same concentration of this compound. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Stock Solution Integrity: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[7] Preparing fresh stock solutions regularly is good practice.

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to treatments.

  • Inconsistent Cell Density: The initial seeding density of your cells can influence their growth rate and sensitivity to drugs. Always seed the same number of cells for each experiment.

  • Media and Serum Variability: Lot-to-lot variations in serum and media can impact cell behavior. If you suspect this is an issue, test new lots before using them in critical experiments.[11]

Q3: My this compound solution appears cloudy or has a precipitate after being added to the culture medium. What should I do?

A3: Precipitation can occur if the compound's solubility limit is exceeded in the final medium.

  • Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

  • Stepwise Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform a serial dilution. First, dilute the stock in a smaller volume of medium, mix well, and then add this to the final culture volume.

  • Solvent Concentration: If you are using a solvent other than water or PBS to dissolve your this compound, ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) to avoid both precipitation and solvent-induced cytotoxicity.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for Various In Vitro Effects
EffectCell TypeConcentration RangeIncubation TimeReference(s)
Apoptosis Induction RAW264.7 Macrophages0.25 - 2 mg/mL (1.5 - 12 mM)1 - 24 hours[4]
Mitotic Disruption PtK1 Cells0.1% (w/v) (~6 mM)7 minutes[3]
Aneuploidy Induction Human Lymphocytes50 - 250 µg/mL (0.3 - 1.5 mM)72 - 96 hours[12]
Genotoxicity Chinese Hamster Ovary (CHO) Cells1 - 3 mg/mL (6 - 18 mM)Not specified[13]

Note: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically for each experimental system.

Table 2: Cytotoxicity Data for this compound
Cell TypeAssayEndpointConcentrationResultReference(s)
CD-1 Mice (in vivo)Acute ToxicityLD50 (Oral)1265 mg/kg (female), 1442 mg/kg (male)-[14]
Rat ErythrocytesATPase InhibitionI50 (Ca2+-ATPase)6 mMReversible inhibition[15]
Dog Kidney MicrosomesATPase InhibitionI50 (Mg2+-ATPase)82 mMReversible inhibition[15]

IC50 values for this compound in a wide range of cancer and non-cancer cell lines are not extensively reported in the literature. It is highly recommended to perform a dose-response curve to determine the IC50 for your specific cell line.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mg/mL in sterile PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with PBS) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are early apoptotic cells.

    • Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating).

  • Fixation:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflows

This compound's Molecular Mechanisms of Action

Chloral_Hydrate_Mechanisms CH This compound TCE Trichloroethanol (Active Metabolite) CH->TCE Metabolism Microtubules Mitotic Microtubules CH->Microtubules Disrupts Ca_increase Increased Intracellular Ca2+ CH->Ca_increase Fas_R Fas Receptor CH->Fas_R Upregulates GABA_R GABA-A Receptor TCE->GABA_R Activates Cl_influx Chloride Influx GABA_R->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Sedation Sedation/Hypnosis Hyperpolarization->Sedation Microtubule_disruption Microtubule Disruption Ca_increase->Microtubule_disruption Mitotic_arrest Mitotic Arrest Microtubule_disruption->Mitotic_arrest Apoptosis Apoptosis Fas_R->Apoptosis Apoptosis_Workflow start Start: Seed Cells treat Treat with this compound (Dose-response and time-course) start->treat viability Assess Cell Viability (e.g., MTT Assay) treat->viability ic50 Determine IC50 viability->ic50 apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI staining) ic50->apoptosis_assay Use concentrations around IC50 flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry data_analysis Quantify Apoptotic vs. Necrotic Cells flow_cytometry->data_analysis end End: Conclusion on Apoptotic Effect data_analysis->end Troubleshooting_Detachment start Problem: Cells Detaching check_conc Is the concentration too high? start->check_conc reduce_conc Action: Reduce concentration and perform dose-response check_conc->reduce_conc Yes check_time Is the incubation time too long? check_conc->check_time No resolved Problem Resolved reduce_conc->resolved reduce_time Action: Reduce incubation time check_time->reduce_time Yes check_confluency Is cell confluency optimal? check_time->check_confluency No reduce_time->resolved optimize_confluency Action: Seed at optimal density (70-80% confluency) check_confluency->optimize_confluency No check_coating Does the cell line require coating? check_confluency->check_coating Yes optimize_confluency->resolved add_coating Action: Coat plates with Poly-L-lysine, etc. check_coating->add_coating Yes check_coating->resolved No add_coating->resolved

References

troubleshooting and managing sedation failure with chloral hydrate in pediatric patients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloral hydrate for pediatric sedation.

Troubleshooting Guide

Issue: Patient does not achieve adequate sedation after the initial dose of this compound.

Question: What should I do if the initial dose of this compound (50 mg/kg) fails to sedate a pediatric patient for a procedure?

Answer:

If a pediatric patient does not achieve the desired level of sedation after an initial 50 mg/kg oral dose of this compound, a structured approach to "rescue sedation" is necessary. The appropriate steps depend on institutional protocols and the patient's clinical status.

Recommended Protocol for Sedation Failure:

  • Assess the Patient: Re-evaluate the patient's level of sedation, respiratory status, and vital signs.

  • Wait for Full Effect: Ensure that sufficient time has elapsed for the initial dose to take effect, which can be between 15 to 45 minutes.[1]

  • Consider a Second Dose: Depending on the protocol, a second, smaller dose of this compound (e.g., 25-30 mg/kg) may be administered.[2][3] However, be mindful of the maximum recommended total dose (e.g., 80-120 mg/kg or a total of 1-2 grams for infants and children, respectively).[3][4]

  • Administer an Alternative Rescue Sedative: If a second dose of this compound is not administered or is ineffective, switch to a different class of sedative. Common intravenous (IV) rescue agents include:

    • Midazolam: 0.1–0.2 mg/kg IV.[2]

    • Ketamine: 1–2 mg/kg IV.[2]

  • Continuous Monitoring: Throughout the process of administering rescue sedation, it is crucial to continuously monitor the patient's vital signs, including heart rate, respiratory rate, and oxygen saturation (SpO2).[5]

Issue: The patient exhibits paradoxical excitement or agitation after this compound administration.

Question: How should I manage a pediatric patient who becomes hyperactive or agitated after receiving this compound?

Answer:

Paradoxical excitement is a known adverse effect of this compound, occurring in approximately 18% of young children in some studies.[6] Management involves ensuring the patient's safety and considering alternative sedation.

Management of Paradoxical Excitement:

  • Ensure Safety: The primary concern is the child's safety. Containment may be necessary to prevent injury.[1]

  • Rule out Other Causes: Assess the patient for other potential causes of agitation, such as pain or discomfort. This compound has no analgesic properties.[3][5]

  • Allow Time for Resolution: In some cases, the excitement may be transient. Continue to monitor the patient in a calm, quiet environment.[1]

  • Consider Alternative Sedation: If the agitation is severe or prevents the procedure, an alternative sedative may be required. The choice of agent will depend on the clinical situation and institutional guidelines. Intravenous agents that allow for titration, such as midazolam or dexmedetomidine, may be considered.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary risk factors for this compound sedation failure in pediatric patients?

A1: Several factors have been identified that increase the risk of sedation failure with this compound. A retrospective analysis of 6,691 pediatric procedural sedations found a failure rate of 21.8%.[2] Key risk factors include:

  • Patient Status: Inpatients in a general ward or intensive care unit have a higher risk compared to outpatients.[2][9]

  • Underlying Conditions: Patients with congenital syndromes or oxygen dependency are at increased risk.[2][9]

  • Sedation History: A previous history of sedation failure or complications with this compound is a significant predictor of subsequent failure.[2][9][10]

  • Procedure Characteristics: Procedures lasting longer than 60 minutes, or those that are painful or involve intense stimuli (e.g., MRI, radiotherapy), are associated with a higher likelihood of failure.[2][9]

  • Patient Weight: Heavier weight has been associated with an increased chance of sedation failure at the initial dose.[10]

Q2: What are the common adverse effects associated with this compound sedation in children, and how are they managed?

A2: While often effective, this compound is associated with a range of adverse effects. Patients with failed sedation have a significantly higher overall complication rate (17.5%) compared to those with successful sedation (6.2%).[2] Common adverse effects include:

  • Respiratory Depression and Desaturation: This can manifest as apnea or a decrease in oxygen saturation.[2] Management involves close monitoring of respiratory status and SpO2, and providing supplemental oxygen or airway support as needed.[5]

  • Vomiting: Gastric irritation can lead to vomiting.[2][3][11] To minimize this, administer the medication with water or formula and ensure appropriate fasting times (e.g., no solid food for 6 hours and no breast milk or formula for 4 hours prior to sedation).[2][6]

  • Paradoxical Excitement: As discussed in the troubleshooting section, some children may become agitated or hyperactive.[6][12]

  • Prolonged Sleepiness and Unsteadiness: The effects of this compound can be long-lasting, with some children remaining sleepy or unsteady for 4-8 hours or longer.[1] Supervise the child's activities until they have fully recovered.[1]

  • Cardiac Effects: Decreases in heart rate and blood pressure are expected physiological responses to this compound.[13] However, in rare cases, more severe cardiac events like ventricular dysrhythmias can occur.[11] Continuous cardiac monitoring is recommended for at-risk patients.[5]

Q3: Are there safer or more effective alternatives to this compound for pediatric sedation?

A3: Yes, several alternative sedatives are used in pediatric practice, each with its own advantages and disadvantages. The choice of agent depends on the specific procedure, patient factors, and institutional expertise.[5]

  • Midazolam: A benzodiazepine that can be administered orally, intranasally, or intravenously. It has a rapid onset and short duration of action but lacks analgesic effects and can also cause paradoxical reactions.[5][8]

  • Dexmedetomidine: An α2-adrenergic agonist with both sedative and analgesic properties. It is noted for causing minimal respiratory depression.[7] It can be administered intravenously or intranasally.[7][14]

  • Ketamine: A dissociative anesthetic that provides sedation, amnesia, and analgesia. It is typically administered intravenously for procedural sedation.[2]

  • Pentobarbital: A barbiturate that can be effective but may have a longer recovery time.[15][16]

Data Presentation

Table 1: Comparison of Sedation Failure and Complication Rates

GroupSedation Failure RateOverall Complication Rate
This compound Sedation 21.8% (1,457/6,691)-
Successful Sedation-6.2% (322/5,234)
Failed Sedation-17.5% (225/1,457)
Data from a retrospective analysis of 6,691 pediatric procedural sedations with an initial this compound dose of 50 mg/kg.[2]

Table 2: Common Rescue Sedatives and Dosages

SedativeRouteTypical Dose
This compound (additional dose) Oral25 mg/kg[2]
Midazolam IV0.1–0.2 mg/kg[2]
Ketamine IV1–2 mg/kg[2]

Experimental Protocols

Protocol: Management of this compound Sedation Failure in a Research Setting

This protocol outlines a standardized approach for managing sedation failure in pediatric subjects enrolled in research studies requiring sedation for non-painful diagnostic procedures.

  • Pre-Sedation Assessment:

    • Obtain informed consent from parents/guardians, including the potential for sedation failure and the use of rescue medications.

    • Conduct a thorough pre-sedation evaluation, including a review of the patient's medical history, with particular attention to risk factors for sedation failure (e.g., previous sedation history, congenital syndromes).[2][9]

    • Confirm adherence to fasting guidelines (e.g., 4 hours for breast milk/formula, 6 hours for solids).[2]

  • Initial Sedation:

    • Administer an initial oral dose of this compound at 50 mg/kg.[2]

    • Monitor the patient in a quiet, low-stimulus environment.[1]

    • Continuously monitor vital signs, including heart rate, respiratory rate, and SpO2, using appropriate equipment.[5]

  • Assessment of Sedation Failure:

    • After 45-60 minutes, assess the patient's level of sedation using a validated sedation scale.

    • Define sedation failure as the inability to achieve a stable level of sedation sufficient to complete the planned procedure.[2]

  • Rescue Sedation Protocol:

    • If sedation fails, initiate the rescue protocol.

    • Option A (Second Dose): If institutional policy allows, administer a single repeat dose of oral this compound at 25 mg/kg. Do not exceed a total dose of 120 mg/kg or 2 grams.[4]

    • Option B (Alternative IV Agent): If IV access is available or can be established, administer an alternative agent. A common choice is IV midazolam (0.1-0.2 mg/kg).[2]

    • Continue to monitor the patient closely for at least 60 minutes after the last dose of sedative.

  • Post-Sedation Recovery and Discharge:

    • The patient must be monitored by appropriately trained personnel until they meet standard discharge criteria, including a return to their baseline level of consciousness.

    • Provide parents/guardians with clear discharge instructions, including information about potential side effects like prolonged sleepiness or irritability.[1]

Visualizations

Sedation_Failure_Workflow start Initial this compound Dose (50 mg/kg) wait Wait 45-60 min Monitor Vitals start->wait assess Assess Sedation Level wait->assess success Procedure Complete assess->success Adequate Sedation failure Sedation Failure assess->failure Inadequate Sedation end Recovery & Discharge success->end rescue Initiate Rescue Protocol failure->rescue option_a Option A: Additional this compound (25 mg/kg) rescue->option_a option_b Option B: IV Rescue Sedative (e.g., Midazolam) rescue->option_b reassess Re-assess Sedation option_a->reassess option_b->reassess reassess->success Adequate Sedation reassess->failure Persistent Failure (Consider Anesthesia Consult)

Caption: Workflow for managing this compound sedation failure.

Risk_Factors_Relationship cluster_patient Patient Factors cluster_procedure Procedure Factors failure This compound Sedation Failure inpatient Inpatient Status inpatient->failure congenital Congenital Syndrome congenital->failure oxygen Oxygen Dependency oxygen->failure history History of Sedation Failure history->failure weight Heavier Weight weight->failure duration Duration > 60 min duration->failure stimuli Painful/Intense Stimuli (e.g., MRI) stimuli->failure

Caption: Key risk factors for this compound sedation failure.

References

how to manage paradoxical excitement as a side effect of chloral hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing paradoxical excitement as a side effect of chloral hydrate during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is paradoxical excitement as a side effect of this compound?

A1: Paradoxical excitement is an adverse and unexpected reaction to this compound, a sedative-hypnotic agent. Instead of the intended sedation, the subject may exhibit signs of agitation, hyperactivity, anxiety, or aggression. This reaction is contrary to the expected central nervous system depression.

Q2: What is the proposed mechanism behind this compound-induced paradoxical excitement?

A2: The primary sedative effect of this compound is mediated by its active metabolite, trichloroethanol, which enhances the effect of the inhibitory neurotransmitter GABA at GABA-A receptors. The exact mechanism of paradoxical excitement is not fully understood but is thought to be related to the complex nature of GABA-A receptors. These receptors are composed of various subunits, and the response to a modulator can vary depending on the specific subunit composition in different brain regions. It is hypothesized that in some cases, modulation of certain GABA-A receptor subtypes can lead to a disinhibition of neuronal circuits, resulting in excitement rather than sedation.

Q3: How common is paradoxical excitement with this compound in research animals?

A3: The incidence of paradoxical excitement with this compound in research animals is not extensively documented in readily available literature. However, in pediatric clinical use, which can sometimes inform preclinical expectations, the incidence has been reported to be around 2%. One study reported paradoxical excitement in 18% of children undergoing a medical procedure. It is a known but not highly frequent adverse event.

Q4: Are there known risk factors for developing paradoxical excitement?

A4: While not definitively established in preclinical models, factors that may influence the likelihood of paradoxical excitement include the animal's species, strain, age, and underlying health status. The dosage of this compound can also play a role; both very low and very high doses have been anecdotally associated with excitement. Environmental stimuli and the animal's level of stress prior to sedation may also contribute.

Q5: Is there a reversal agent for this compound?

A5: There is no specific reversal agent for this compound. Management of its effects, including paradoxical excitement and overdose, relies on supportive care. While flumazenil is a reversal agent for benzodiazepines, which also act on GABA-A receptors, its efficacy in reversing this compound's effects is not established and generally not recommended.

Troubleshooting Guide: Paradoxical Excitement

This guide provides a step-by-step approach for researchers who encounter paradoxical excitement during their experiments with this compound.

Issue: The experimental animal is exhibiting signs of hyperactivity, agitation, or distress after this compound administration instead of sedation.

Step 1: Confirm the Symptoms

  • Action: Carefully observe the animal's behavior. Look for signs such as increased locomotion, vocalization, aggression, muscle rigidity, or repetitive movements.

  • Rationale: It is crucial to differentiate paradoxical excitement from an insufficient dose of sedative, where the animal is not yet sedated but may be agitated by handling or the experimental procedure.

Step 2: Ensure a Safe and Quiet Environment

  • Action: Move the animal to a quiet, dimly lit, and isolated area to minimize external stimuli.

  • Rationale: A stimulating environment can exacerbate agitation and excitement.

Step 3: Monitor Vital Signs

  • Action: If it is safe to do so, monitor the animal's heart rate, respiratory rate, and temperature.

  • Rationale: To ensure the animal's physiological stability and rule out other potential causes for the abnormal behavior.

Step 4: Do Not Re-administer this compound

  • Action: Avoid giving another dose of this compound.

  • Rationale: Re-dosing may worsen the paradoxical reaction.

Step 5: Consider Supportive Care

  • Action: Provide supportive care as needed, such as maintaining body temperature and ensuring proper hydration. The primary approach to managing adverse drug reactions in veterinary medicine is often the removal of the offending agent and providing supportive care.

  • Rationale: To maintain the animal's well-being while the drug is metabolized and cleared from its system.

Step 6: Document the Event

  • Action: Record the dose of this compound administered, the time of onset of the paradoxical excitement, the specific behaviors observed, and all actions taken.

  • Rationale: Detailed documentation is essential for internal records, reporting to institutional animal care and use committees (IACUC), and for refining future experimental protocols.

Step 7: Consult with a Veterinarian

  • Action: If the excitement is severe or prolonged, or if the animal's health appears to be compromised, seek immediate veterinary consultation.

  • Rationale: A veterinarian can provide expert medical advice and may recommend specific interventions based on the animal's condition.

Step 8: Plan for Future Experiments

  • Action: For future experiments with the same animal or cohort, consider using an alternative sedative.

  • Rationale: Animals that experience a paradoxical reaction to one sedative may be predisposed to similar reactions in the future. There are several alternative sedative agents with more predictable pharmacokinetic profiles than this compound, such as midazolam.

Quantitative Data

Study PopulationNumber of SubjectsThis compound DoseIncidence of Paradoxical Excitement/AgitationCitation
Pediatric Patients1140Not specifiedInadequate sedation in 13.2%, with agitation being a component
Children undergoing echocardiogram140Mean 87 mg/kg18%
Children undergoing ABR4150-56 mg/kg~2% (described as a known complication)
Pediatric ophthalmology sedation episodes150975 mg/kg (average)Vomiting, agitation, prolonged sleep, and failure to fall asleep were the most common side effects.

Experimental Protocols

Protocol 1: Management of Acute Paradoxical Excitement in a Rodent Model

Objective: To provide a standardized procedure for managing an acute episode of paradoxical excitement following this compound administration in a rodent.

Methodology:

  • Observation and Confirmation: Following intraperitoneal (IP) or oral administration of this compound, continuously observe the animal for the first 30-60 minutes for signs of sedation or adverse effects. Signs of paradoxical excitement include hyperactivity, increased exploratory behavior, aggression, and excessive vocalization.

  • Isolation and Environmental Control: If paradoxical excitement is observed, immediately transfer the animal to a clean, quiet, and dimly lit cage. Remove any unnecessary items from the cage to prevent injury.

  • Physiological Monitoring: If the animal can be handled safely, obtain baseline and subsequent measurements of heart rate, respiratory rate, and body temperature. This can be achieved using a non-invasive monitoring system.

  • Supportive Care: Place the cage on a warming pad to maintain body temperature between 36.5°C and 37.5°C. Provide access to water and a small amount of palatable food.

  • Observation Period: Continue to observe the animal at 15-minute intervals until the signs of excitement subside and the animal either becomes sedated or returns to its normal pre-sedation behavior.

  • Veterinary Consultation: If the signs of excitement persist for more than 2 hours, or if the animal shows signs of distress (e.g., self-injury, seizures, respiratory distress), consult with the attending veterinarian immediately.

  • Documentation: Record the entire event in detail, including the dose of this compound, the time course of the reaction, all observations, and any interventions.

Protocol 2: Screening for Susceptibility to this compound-Induced Paradoxical Excitement

Objective: To develop a protocol to screen a cohort of animals for individual susceptibility to paradoxical excitement from this compound before their inclusion in a larger or more critical study.

Methodology:

  • Acclimatization: Acclimate all animals to the housing and handling conditions for at least one week prior to the screening.

  • Baseline Behavioral Assessment: Conduct a baseline open-field test for each animal to assess locomotor activity and anxiety-like behavior. Record parameters such as total distance traveled, time spent in the center of the arena, and rearing frequency.

  • Test Dose Administration: Administer a low to moderate dose of this compound (e.g., 200-300 mg/kg, IP for rodents). The dose should be sufficient to induce sedation in most animals but may be more likely to elicit paradoxical effects in susceptible individuals.

  • Post-Dose Behavioral Assessment: 15-30 minutes after this compound administration, place the animal back in the open-field arena and record its behavior for 10-15 minutes.

  • Data Analysis: Compare the post-dose behavioral parameters to the baseline data for each animal. An increase in locomotor activity or other signs of agitation post-dose would be indicative of a paradoxical reaction.

  • Subject Selection: Animals that exhibit a clear paradoxical response can be excluded from subsequent studies where reliable sedation is critical.

  • Washout Period: Ensure a sufficient washout period (at least 48 hours) before using the non-reacting animals in further experiments.

Visualizations

G cluster_0 This compound Metabolism and Action This compound This compound Trichloroethanol (Active Metabolite) Trichloroethanol (Active Metabolite) This compound->Trichloroethanol (Active Metabolite) Metabolism GABA-A Receptor GABA-A Receptor Trichloroethanol (Active Metabolite)->GABA-A Receptor Positive Allosteric Modulation Sedation Sedation GABA-A Receptor->Sedation Expected Outcome Paradoxical Excitement Paradoxical Excitement GABA-A Receptor->Paradoxical Excitement Paradoxical Outcome

Caption: Metabolism and dual action of this compound.

G cluster_1 Troubleshooting Workflow for Paradoxical Excitement Start This compound Administration Observe Observe Animal Behavior Start->Observe Sedated Expected Sedation: Proceed with Experiment Observe->Sedated Normal Excitement Paradoxical Excitement: Initiate Management Protocol Observe->Excitement Abnormal End End Protocol Sedated->End Manage Isolate & Monitor Provide Supportive Care Do Not Re-dose Excitement->Manage Vet Severe or Prolonged? Manage->Vet ConsultVet Consult Veterinarian Vet->ConsultVet Yes Document Document Event Vet->Document No ConsultVet->Document Document->End

Caption: Workflow for managing paradoxical excitement.

G cluster_2 Logical Relationship of GABA-A Receptor Subtypes and Sedative Effects Modulator GABA-A Receptor Positive Allosteric Modulator (e.g., Trichloroethanol) Receptor GABA-A Receptor Modulator->Receptor SubtypeA Subtype A (e.g., α1β2γ2) Receptor->SubtypeA SubtypeB Subtype B (e.g., α5β3γ2) Receptor->SubtypeB Sedation Sedation SubtypeA->Sedation Excitement Disinhibition/ Excitement SubtypeB->Excitement

Caption: GABA-A receptor subtype-dependent effects.

potential interactions of chloral hydrate with other common laboratory reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interactions of chloral hydrate with common laboratory reagents. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound that I should be aware of in the lab?

A1: this compound is incompatible with a range of common laboratory reagents. Contact with strong alkalis, strong acids, and strong oxidizing agents should be avoided. It is also known to interact with alcohols and can be sensitive to light and air.[1]

Q2: What happens when this compound is mixed with a strong base?

A2: Mixing this compound with a strong base (alkali), such as sodium hydroxide, will cause it to decompose. This is a haloform reaction that produces chloroform (CHCl₃) and a formate salt.[2][3][4] This reaction is exothermic and can generate hazardous fumes. Therefore, it is crucial to avoid storing or mixing this compound with strong bases.

Q3: Is it safe to mix this compound with strong acids?

A3: Caution should be exercised when mixing this compound with strong acids. For instance, heating a mixture of this compound and concentrated sulfuric acid will dehydrate the this compound, yielding chloral (trichloroacetaldehyde).[4][5][6] This reaction should only be performed under controlled conditions with appropriate ventilation.

Q4: Can I use this compound with common laboratory plastics and metals?

A4: The compatibility of this compound with various materials can vary. It is generally compatible with glass and stainless steel (304 and 316). However, its compatibility with plastics can be concentration and temperature-dependent. For specific plastics and metals, it is always best to consult a detailed chemical compatibility chart.

Q5: How does this compound interact with alcohols like ethanol?

A5: this compound and ethanol exhibit a significant metabolic interaction. Each substance inhibits the metabolism of the other. Ethanol metabolism is slowed because this compound's metabolite, trichloroethanol, competitively inhibits the enzyme alcohol dehydrogenase.[7] Conversely, ethanol can increase the rate of reduction of this compound to trichloroethanol, potentially enhancing its sedative effects.[6] This interaction is important to consider in biological studies.

Troubleshooting Guides

Issue 1: Unexpected Results or Artifacts in Biochemical Assays

Symptom: You are using this compound in your experimental system and observe unexpected results in your colorimetric or fluorometric assays, such as protein quantification or cell viability assays.

Possible Cause:

  • Interference with Assay Chemistry: this compound or its primary metabolite, trichloroethanol, may be directly interfering with the assay reagents.

    • BCA and Lowry Assays: These assays rely on the reduction of Cu²⁺ to Cu⁺. While this compound itself is not a strong reducing agent, it's important to consider that some substances can interfere with this reaction.[8][9] Reducing agents, often used in protein sample buffers, are known to interfere significantly with BCA and Lowry assays.[6][8]

    • Bradford Assay: The Bradford assay is based on the binding of Coomassie dye to proteins. One study found that chlorpromazine was the only substance out of a range of drugs tested to cause slight interference, suggesting that this compound is less likely to interfere directly with this assay compared to copper-based methods.[2]

    • Enzyme Assays: this compound has been shown to alter the activity of various enzymes, which could affect enzyme kinetics assays.[5][10][11]

  • Alteration of Protein Conformation: The active metabolite of this compound, trichloroethanol, can bind to proteins, such as serum albumin, and induce conformational changes. This can alter the protein's spectroscopic properties and may affect assays that rely on protein structure, including some fluorescence-based assays.

Troubleshooting Steps:

  • Run a Control: Test for assay interference by running a control sample containing this compound at the same concentration used in your experiment, but without the analyte of interest (e.g., the protein). This will help determine if this compound itself is producing a signal or quenching it.

  • Consider Assay Alternatives: If interference is suspected, switch to an alternative assay method that is less susceptible to interference from your sample components. For protein quantification, if you suspect interference with a BCA or Lowry assay, the Bradford assay might be a more robust option.[2]

  • Sample Clean-up: If switching assays is not feasible, consider removing the interfering substance. For protein samples, this can be achieved by precipitating the protein using methods like trichloroacetic acid (TCA) or acetone precipitation. The protein pellet can then be washed and resuspended in a compatible buffer before quantification.[9]

  • Dilute the Sample: If the protein concentration is high enough, diluting the sample may reduce the concentration of this compound to a level where it no longer interferes with the assay.[9]

Issue 2: Instability or Degradation of this compound Solutions

Symptom: Your this compound solution has changed in appearance, has a different pH than expected, or you observe a loss of efficacy in your experiments over time.

Possible Cause:

  • Alkaline Hydrolysis: this compound is unstable in alkaline solutions (pH > 7) and will undergo hydrolysis to form chloroform and formic acid.[5] This degradation is accelerated at higher temperatures.[5]

  • Photodegradation: Aqueous solutions of this compound can decompose when exposed to ultraviolet (UV) light, leading to the formation of hydrochloric acid, trichloroacetic acid, and formic acid.[5] This will result in a decrease in the pH of the solution.[11]

  • Reaction with Buffers: While stable in slightly acidic phosphate buffers, the stability of this compound in other common buffers like TRIS is not well-documented.[8] TRIS contains a primary amine, which has the potential to react with the aldehyde group of chloral.

Troubleshooting Steps:

  • pH and Temperature Control: Ensure that your this compound solutions are prepared and stored in a pH range where it is stable (ideally slightly acidic, pH ~4-5).[8] Store solutions at a cool and consistent temperature.

  • Light Protection: Always store this compound solutions in amber or light-blocking containers to prevent photodegradation.[5]

  • Buffer Selection: When preparing solutions for biological experiments, prefer buffers in which the stability of this compound is known, such as phosphate buffers. If using TRIS buffer, be aware of the potential for interaction and consider preparing the solution fresh before use.

  • Monitor pH: Regularly check the pH of your stock solutions. A significant drop in pH can indicate degradation.[11]

Data Presentation

Table 1: Chemical Compatibility and Incompatibility of this compound

Reagent ClassSpecific ExamplesCompatibility/InteractionReaction Products/Hazards
Strong Alkalis Sodium hydroxide (NaOH), Potassium hydroxide (KOH)Incompatible Decomposes to form chloroform and formate salts.[2][3][4]
Strong Acids Concentrated Sulfuric acid (H₂SO₄)Incompatible (with heating) Dehydrates to form chloral.[4][5][6]
Strong Oxidizing Agents Potassium permanganate (KMnO₄), PeroxidesIncompatible Oxidation reaction is expected. Specific products are not well-documented for this compound, but oxidation of similar compounds can be vigorous.
Alcohols EthanolInteraction Mutual inhibition of metabolism.[12]
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanolPotential for assay interference No direct hazardous reaction reported, but these agents interfere with copper-based protein assays (BCA, Lowry).[6][8]
Aldehydes FormaldehydeUsed in combination in fixatives No hazardous reaction reported under normal lab conditions.
Buffers Phosphate buffer (acidic)Compatible Stable in slightly acidic phosphate buffer.[8]
TRIS bufferPotential for interaction TRIS contains a primary amine that could potentially react with this compound.

Table 2: Stability of Aqueous this compound Solutions

ConditionEffect on StabilityDegradation Products
Alkaline pH (>7) Decreased stability, hydrolysis rate increases with pH.[5]Chloroform, Formic acid.[5]
Elevated Temperature Decreased stability, accelerates hydrolysis.[5]Chloroform, Formic acid.[5]
UV Light Exposure Decreased stability.[5]Hydrochloric acid, Trichloroacetic acid, Formic acid.[5]

Experimental Protocols

Protocol 1: Protein Precipitation to Mitigate Assay Interference

This protocol is adapted for removing substances that interfere with copper-based protein assays like the BCA or Lowry assay.

Materials:

  • Protein sample containing this compound

  • Deoxycholate (DOC) solution (e.g., 0.15% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 72% w/v)

  • Wash solution (e.g., acetone, ice-cold)

  • Solubilization buffer compatible with the protein assay (e.g., 1% SDS)

  • Microcentrifuge and tubes

Procedure:

  • To your protein sample in a microcentrifuge tube, add the DOC solution to a final concentration of approximately 0.015%. Vortex briefly.

  • Incubate at room temperature for 10 minutes.

  • Add TCA solution to a final concentration of 7-10%. Vortex immediately.

  • Incubate on ice for 15-30 minutes to allow the protein to precipitate.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully decant the supernatant, which contains the interfering substances.

  • Gently wash the protein pellet with ice-cold acetone. This is done by adding the acetone, gently vortexing, and then centrifuging again as in step 5.

  • Carefully decant the acetone and allow the pellet to air dry briefly. Do not over-dry the pellet as it may be difficult to resuspend.

  • Resuspend the protein pellet in a suitable volume of solubilization buffer.

  • Proceed with your protein quantification assay according to the manufacturer's instructions.

Visualizations

ChloralHydrateDegradation cluster_products Degradation/Reaction Products ChloralHydrate This compound (C2H3Cl3O2) Chloroform Chloroform ChloralHydrate->Chloroform Alkaline Hydrolysis Formate Formate ChloralHydrate->Formate Alkaline Hydrolysis HCl Hydrochloric Acid ChloralHydrate->HCl Photodegradation TCA Trichloroacetic Acid ChloralHydrate->TCA Photodegradation FormicAcid Formic Acid ChloralHydrate->FormicAcid Photodegradation Chloral Chloral ChloralHydrate->Chloral Dehydration StrongBase Strong Base (e.g., NaOH) StrongBase->Chloroform StrongBase->Formate UV_Light UV Light UV_Light->HCl UV_Light->TCA UV_Light->FormicAcid Heat_Acid Heat + Strong Acid (e.g., H2SO4) Heat_Acid->Chloral

Caption: Degradation pathways of this compound under different conditions.

AssayInterferenceTroubleshooting Start Unexpected Assay Results (with this compound) CheckInterference Run Control: Assay reagents + this compound (no analyte) Start->CheckInterference InterferenceDetected Interference Detected? CheckInterference->InterferenceDetected NoInterference No Interference Detected Investigate other causes InterferenceDetected->NoInterference No SwitchAssay Switch to a different assay method (e.g., Bradford for protein) InterferenceDetected->SwitchAssay Yes SampleCleanup Perform Sample Cleanup (e.g., Protein Precipitation) InterferenceDetected->SampleCleanup Yes DiluteSample Dilute Sample to reduce interferent concentration InterferenceDetected->DiluteSample Yes

Caption: Troubleshooting workflow for assay interference.

References

methods to improve the success rate of sedation with chloral hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) to improve the success rate of sedation with chloral hydrate in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound sedation?

A1: this compound is a sedative and hypnotic agent. Its primary mechanism of action involves its active metabolite, trichloroethanol, which acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] Trichloroethanol enhances the effect of GABA, the main inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions into neurons, causing hyperpolarization and a decrease in neuronal excitability, which results in sedation.[1]

Q2: What are the common routes of administration for this compound in laboratory animals?

A2: The most common routes of administration in laboratory animals are intraperitoneal (i.p.) and intravenous (i.v.).[2] Oral administration can also be used but may lead to gastric irritation.[3] The i.v. route is often recommended to avoid the adverse effects associated with i.p. injection.[2]

Q3: Is this compound a suitable sole anesthetic for surgical procedures?

A3: No, this compound is generally considered a poor analgesic, even at anesthetic doses.[4] For surgical and other painful procedures, it is crucial to combine it with an appropriate analgesic.[2] Its use as a sole anesthetic agent is not recommended, particularly for survival surgeries.[3][5]

Q4: What are the known major side effects of this compound in animal research?

A4: Intraperitoneal (i.p.) administration of this compound is associated with several significant side effects, including peritonitis (inflammation of the abdominal lining), adynamic ileus (paralysis of the intestine), and gastric ulcers.[3][6] Paravenous (outside the vein) injection during i.v. administration can lead to tissue necrosis.[2] High doses can also cause respiratory and cardiovascular depression.[7]

Q5: How can I assess the depth of sedation in rodents after administering this compound?

A5: The depth of sedation can be assessed by monitoring several reflexes. A common method is testing the pedal withdrawal reflex (pinching the toe or foot) and the palpebral reflex (touching the corner of the eye). The absence of a response to these stimuli indicates a deeper level of sedation. Monitoring the respiratory rate is also crucial; a significant decrease can indicate a deep level of anesthesia.[8] Electroencephalogram (EEG) power spectrum analysis can also be used to identify and control the anesthetic state.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Sedation Failure / Inadequate Sedation - Incorrect dosage for the species/strain.- Individual animal variability.- Insufficient time for drug to take effect.- Ensure the correct dose is calculated based on the animal's weight. See Table 1 for recommended dosages.- Allow sufficient onset time (can be up to 60 minutes).- Consider a supplemental dose (use with caution to avoid overdose).- For i.p. injections, ensure correct placement to avoid injection into the gastrointestinal tract or bladder.
High Incidence of Adverse Effects (Peritonitis, Ileus with i.p. injection) - High concentration of this compound solution.- Irritant nature of the compound.- Use a lower concentration of this compound solution while maintaining the same total dose.[10]- Whenever possible, use the intravenous (i.v.) route of administration to bypass the peritoneal cavity.[2]
Variable Duration of Sedation - Species and strain differences in metabolism.- Individual animal's health status and metabolic rate.- Be aware of the expected duration of anesthesia for the specific species and dose (see Table 2).- Monitor the animal closely and be prepared for a longer or shorter duration of sedation than anticipated.
Respiratory Depression - Overdose of this compound.- Combination with other central nervous system depressants.- Administer the lowest effective dose.- Monitor respiratory rate and depth continuously.- Provide supplemental oxygen if necessary.- Be cautious when co-administering with other sedatives or analgesics that can cause respiratory depression.[11]

Quantitative Data Summary

Table 1: Recommended Dosages of this compound for Sedation in Rodents

Species Route of Administration Dosage (mg/kg) Expected Effect Reference(s)
RatIntraperitoneal (i.p.)400Light to surgical anesthesia[12]
RatIntravenous (i.v.) - Bolus200Induction of anesthesia[13]
RatIntravenous (i.v.) - Infusion150 (mg/kg/hr)Maintenance of anesthesia[13]
MouseIntraperitoneal (i.p.)400Light anesthesia[12]
MouseIntraperitoneal (i.p.)200 (in combination with 375 mg/kg 2,2,2-tribromoethanol)Extended anesthesia (60 min)[14]

Table 2: Duration of Anesthesia with this compound in Rats

Dosage (mg/kg) Route of Administration Duration of Anesthesia (minutes) Sleep Time (minutes) Reference(s)
400Intraperitoneal (i.p.)60 - 120120 - 180[12]
300 - 400Not specifiedLinearly related to doseNot specified[7]

Experimental Protocols

Protocol 1: Intravenous (i.v.) Administration of this compound in Rats for Surgical Anesthesia

This protocol is adapted from a study demonstrating the analgesic efficacy of i.v. This compound.[13]

Materials:

  • This compound solution (e.g., 100 mg/mL in phosphate-buffered saline)

  • Intravenous catheter

  • Infusion pump

  • Heating pad to maintain body temperature

Procedure:

  • Induction: Administer an initial bolus dose of 200 mg/kg this compound intravenously to induce anesthesia.[13]

  • Maintenance: Immediately following the bolus, begin a continuous intravenous infusion at a rate of 150 mg/kg per hour to maintain a stable plane of anesthesia.[13]

  • Monitoring:

    • Continuously monitor the animal's respiratory rate and heart rate.

    • Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).

    • Maintain the animal's core body temperature at approximately 37°C using a heating pad.

  • Supplemental Doses: If the animal shows signs of lightening anesthesia (e.g., movement in response to stimuli), a small supplemental bolus (e.g., <5 mg) can be administered.[13]

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice for Sedation

This protocol is a general guideline. Researchers should optimize the dose and concentration for their specific mouse strain and experimental needs.

Materials:

  • This compound solution (prepare a lower concentration, e.g., 20-40 mg/mL, in sterile saline to minimize irritation)

  • Appropriately sized sterile syringe and needle (e.g., 25-27 gauge)

Procedure:

  • Preparation: Weigh the mouse accurately to calculate the correct dose. A common dose for light anesthesia is 400 mg/kg.[12]

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection:

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

    • The needle should be inserted at a 15-20 degree angle.

    • Aspirate to ensure no body fluids are drawn back, which would indicate improper needle placement.

    • Inject the solution slowly.

  • Monitoring:

    • Place the mouse in a warm, quiet cage and observe until sedation is achieved.

    • Monitor the mouse for signs of distress, including respiratory changes.

    • Assess the depth of sedation using the pedal withdrawal reflex.

Mandatory Visualizations

This compound Mechanism of Action: GABA-A Receptor Modulation

ChloralHydrate_Pathway cluster_Neuron Postsynaptic Neuron cluster_DrugAction Drug Action GABA_A_Receptor GABA-A Receptor (Ligand-gated Chloride Channel) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Decreased Neuronal Excitability) Chloride_Channel->Hyperpolarization Cl- Influx Sedation Sedation Hyperpolarization->Sedation Leads to Chloral_Hydrate This compound Trichloroethanol Trichloroethanol (Active Metabolite) Chloral_Hydrate->Trichloroethanol Metabolized to Trichloroethanol->GABA_A_Receptor Positive Allosteric Modulation GABA GABA (Neurotransmitter) GABA->GABA_A_Receptor Binds to

Caption: Signaling pathway of this compound's sedative effect via GABA-A receptor modulation.

Experimental Workflow: Improving this compound Sedation Success

Sedation_Workflow cluster_Prep Preparation Phase cluster_Execution Execution Phase cluster_Troubleshooting Troubleshooting Animal_Selection Select Appropriate Animal Model Protocol_Selection Choose Optimal Protocol (Route, Dose, Concentration) Animal_Selection->Protocol_Selection Analgesia_Plan Incorporate Analgesia for Painful Procedures Protocol_Selection->Analgesia_Plan Accurate_Dosing Accurate Dosing (Based on Body Weight) Analgesia_Plan->Accurate_Dosing Proper_Admin Proper Administration Technique Accurate_Dosing->Proper_Admin Monitoring Continuous Monitoring (Vitals, Reflexes) Proper_Admin->Monitoring Sedation_Failure Sedation Failure? Monitoring->Sedation_Failure Adverse_Effects Adverse Effects? Monitoring->Adverse_Effects Sedation_Failure->Adverse_Effects No Adjust_Protocol Adjust Protocol (e.g., Supplemental Dose, Change Concentration) Sedation_Failure->Adjust_Protocol Yes Supportive_Care Provide Supportive Care (e.g., Oxygen, Warmth) Adverse_Effects->Supportive_Care Yes

Caption: Logical workflow for improving the success rate of this compound sedation in research.

References

Technical Support Center: Managing Chloral Hydrate-Induced Respiratory Depression in Research Subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating and managing respiratory depression associated with chloral hydrate administration in experimental subjects. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed protocols to ensure subject safety and data integrity.

Troubleshooting Guide: Real-time Response to Respiratory Compromise

This guide provides immediate steps to take if a subject exhibits signs of respiratory depression during an experiment involving this compound.

Observed Issue Immediate Action Follow-up / Rationale
Mild Respiratory Depression: - 15-25% decrease in respiratory rate from baseline - Oxygen saturation (SpO2) 90-94%1. Provide gentle tactile stimulation to the subject. 2. Ensure a patent airway by repositioning the head and neck. 3. Increase the fraction of inspired oxygen (FiO2) if supplemental oxygen is in use.Stimulation can often rouse the subject enough to increase respiratory effort. Proper airway alignment is crucial as sedation can lead to airway obstruction. Increasing FiO2 helps maintain adequate oxygenation despite a lower respiratory rate.
Moderate Respiratory Depression: - 25-50% decrease in respiratory rate from baseline - SpO2 <90% - Cyanosis (blueish discoloration of mucous membranes)1. Immediately cease any ongoing this compound administration. 2. Provide positive pressure ventilation with a bag-valve-mask (or equivalent for the species) and supplemental oxygen. 3. Prepare for the potential administration of a respiratory stimulant (see protocols below).Active ventilation is necessary to prevent severe hypoxia. Discontinuing the sedative prevents further depression.
Severe Respiratory Depression / Apnea: - >50% decrease in respiratory rate or cessation of breathing - Rapidly declining SpO2 - Loss of consciousness1. Initiate immediate and continuous positive pressure ventilation. 2. If the subject has a heartbeat but is not breathing, proceed with intubation and mechanical ventilation. 3. Administer a respiratory stimulant or reversal agent as per established emergency protocols.This is a critical emergency requiring immediate life support to prevent cardiorespiratory arrest.

Frequently Asked Questions (FAQs)

Prevention and Monitoring

Q1: What are the key preventative measures to reduce the risk of this compound-induced respiratory depression?

A1: Proactive measures are critical. These include:

  • Accurate Dosing: Use the lowest effective dose of this compound. Dose ranges can vary significantly between species and even strains.

  • Patient Selection: Avoid using this compound in subjects with pre-existing respiratory or cardiac conditions, obstructive sleep apnea, or significant hepatic or renal impairment.[1][2]

  • Avoid Co-administration with other CNS Depressants: Do not co-administer this compound with other sedatives, opioids, or benzodiazepines unless part of a carefully validated and monitored protocol, as these combinations can have synergistic respiratory depressant effects.[3][4][5]

  • Fasted State: Ensure subjects are appropriately fasted before administration to allow for more predictable absorption.

Q2: What parameters should be continuously monitored during this compound sedation?

A2: Continuous monitoring is essential for early detection of adverse events. Key parameters include:

  • Respiratory Rate and Effort: Visual observation and/or a respiration monitor.

  • Oxygen Saturation (SpO2): Pulse oximetry is a critical tool.

  • Heart Rate and Rhythm: ECG or pulse oximeter.

  • Body Temperature: Sedation can lead to hypothermia.

  • Depth of Sedation: Assessed by response to stimuli (e.g., toe pinch).

A recommended experimental workflow for monitoring is as follows:

experimental_workflow cluster_pre Pre-Sedation cluster_sedation Sedation Procedure cluster_post Post-Procedure pre_baseline Record Baseline Vitals (RR, SpO2, HR, Temp) pre_fasting Confirm Fasting Status pre_baseline->pre_fasting administer_ch Administer this compound (Lowest Effective Dose) pre_fasting->administer_ch monitor_onset Continuous Monitoring (SpO2, RR, HR) administer_ch->monitor_onset monitor_recovery Monitor Until Full Recovery (Return to Baseline Vitals) monitor_onset->monitor_recovery Procedure Complete post_observe Observe for Re-sedation monitor_recovery->post_observe

Caption: Experimental workflow for this compound sedation and monitoring.
Pharmacological Intervention

Q3: Is there a specific reversal agent for this compound?

A3: There is no specific antagonist for this compound. Its sedative effects are primarily mediated by its active metabolite, trichloroethanol, which enhances the activity of GABA at GABA-A receptors.[6] Management of overdose and respiratory depression relies on supportive care.

Q4: What is the role of Flumazenil in managing this compound-induced respiratory depression?

A4: Flumazenil is a benzodiazepine antagonist and is not an antidote for this compound. However, there are anecdotal case reports of its use in reversing the CNS and respiratory depression from this compound overdose.[7] Its mechanism in this context is not fully understood but may involve indirect modulation of the GABA-A receptor complex. Its use should be considered experimental and approached with caution.

Q5: What is a detailed experimental protocol for the administration of Flumazenil in a research setting?

A5: The following is a sample protocol for the investigational use of flumazenil in a non-rodent animal model exhibiting this compound-induced respiratory depression. This is not a standard treatment and should only be performed with appropriate ethical approval and emergency support available.

Experimental Protocol: Flumazenil Administration for this compound-Induced Respiratory Depression

  • Subject Preparation: The subject should be instrumented for continuous monitoring of SpO2, ECG, respiratory rate, and blood pressure. Intravenous access must be secured.

  • Pre-requisite: This protocol should only be initiated if the subject is experiencing significant respiratory depression (e.g., apnea or severe hypoventilation) and is being supported with positive pressure ventilation.

  • Drug Preparation:

    • Flumazenil (0.1 mg/mL) should be drawn up into a syringe.

    • Have sterile saline available for flushing.

  • Administration:

    • Administer an initial intravenous (IV) dose of 0.01 mg/kg over 15 seconds.

    • Flush the IV line with sterile saline.

    • Observe for any change in respiratory effort, heart rate, and level of consciousness for 60 seconds.

    • If there is no response, a second dose of 0.02 mg/kg may be administered over 15 seconds.

    • Continue to monitor closely. Further doses are not recommended without veterinary consultation.

  • Post-Administration Monitoring: Continue to monitor vital signs for at least 2 hours after the last dose of flumazenil, as re-sedation can occur due to the shorter half-life of flumazenil compared to trichloroethanol.

Q6: Can Doxapram be used to counteract this compound-induced respiratory depression?

A6: Doxapram is a respiratory stimulant that acts on peripheral chemoreceptors and the central respiratory center to increase tidal volume and respiratory rate.[8][9] It has been shown to be effective in reversing opioid-induced respiratory depression in animal models.[10] While not specifically indicated for this compound, it can be considered as a non-specific analeptic agent to stimulate breathing in cases of severe respiratory depression.

Q7: What is a detailed experimental protocol for the administration of Doxapram in a rodent model?

A7: The following protocol is for the use of doxapram in a rodent model (e.g., rat) experiencing severe respiratory depression from this compound.

Experimental Protocol: Doxapram Administration in a Rodent Model

  • Subject Preparation: The rodent should be monitored for respiratory rate (e.g., with a pressure pad or visual observation) and SpO2 if possible.

  • Pre-requisite: This protocol is intended for subjects with severe respiratory depression where supportive ventilation is being provided or is immediately available.

  • Drug Preparation:

    • Doxapram hydrochloride (20 mg/mL) should be diluted in sterile saline to a working concentration of 2 mg/mL.

  • Administration:

    • Administer a single intravenous (IV) or intraperitoneal (IP) injection of 1-5 mg/kg of doxapram.[9]

    • Observe for an increase in respiratory rate and effort. The onset of action is rapid, especially with IV administration.

  • Post-Administration Monitoring: The effects of a single dose of doxapram can be short-lived.[10] Continuous monitoring is essential, and repeated doses or a continuous infusion may be necessary, but this should be done with caution to avoid CNS hyper-excitation and seizures.

Data Summary: Respiratory Effects of this compound and Interventions

The following tables summarize quantitative data from published studies.

Table 1: Incidence of Respiratory Adverse Events with this compound Sedation in Pediatric Patients

Study Population This compound Dose Incidence of Hypoxia (SpO2 <90%) Incidence of Apnea Reference
1095 children for echocardiography80 mg/kg5.9%0.3%[11]
277 infants for pulmonary function tests50-80 mg/kg1.8% (respiratory distress)Not reported[11]

Table 2: Effect of Doxapram on Opioid-Induced Respiratory Depression in Rats

Treatment Group Dose Effect on Minute Volume Reference
Morphine alone1.0 mg/kg, IVSignificant decrease[10]
Morphine + Doxapram1.0-3.0 mg/kg, IV (single injection)Transient recovery of minute volume[10]
Morphine + Doxapram0.33 mg/kg/min (continuous infusion)Sustained recovery of minute volume[10]

Signaling Pathways and Mechanisms

This compound's Mechanism of Action

This compound is a prodrug that is rapidly metabolized by alcohol dehydrogenase to its active form, trichloroethanol. Trichloroethanol is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][6] By binding to a site on the GABA-A receptor, trichloroethanol enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in sedation and, at higher doses, respiratory depression.

gaba_pathway chloral_hydrate This compound tce Trichloroethanol (Active Metabolite) chloral_hydrate->tce Metabolized by Alcohol Dehydrogenase gaba_receptor GABA-A Receptor tce->gaba_receptor Positive Allosteric Modulation cl_channel Chloride Ion Channel (Opens) gaba_receptor->cl_channel Enhances GABA effect hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Increased Cl- influx sedation Sedation hyperpolarization->sedation resp_depression Respiratory Depression hyperpolarization->resp_depression

Caption: Signaling pathway of this compound-induced sedation and respiratory depression.

Logical Relationship for Managing Respiratory Depression

The following diagram illustrates the decision-making process when faced with this compound-induced respiratory depression.

management_logic start Respiratory Depression Observed assess Assess Severity (Mild, Moderate, Severe) start->assess mild_action Stimulation & Airway Support assess->mild_action Mild moderate_action Positive Pressure Ventilation assess->moderate_action Moderate severe_action Intubation & Mechanical Ventilation assess->severe_action Severe monitor Continuous Monitoring mild_action->monitor reversal Consider Analeptic Agent (e.g., Doxapram) moderate_action->reversal severe_action->reversal reversal->monitor monitor->assess No Improvement end Resolution monitor->end Vitals Stable

References

Technical Support Center: Alternatives to Chloral Hydrate for Long-Duration Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for long-duration anesthesia in research. This resource is designed for researchers, scientists, and drug development professionals seeking suitable alternatives to chloral hydrate. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols for alternative anesthetic agents.

Alternatives to this compound: A Comparative Overview

For long-duration anesthesia in research animals, several alternatives to this compound are available, each with distinct characteristics. The most common substitutes include urethane, isoflurane, and injectable combinations like ketamine-xylazine. The choice of anesthetic depends on the experimental needs, the animal species, and the duration of the procedure.[1]

Urethane is a long-acting injectable anesthetic often used in terminal neuroscience experiments due to its minimal effects on cardiovascular and respiratory systems and its ability to mimic natural sleep-like brain states.[2] However, it is a known carcinogen and is recommended only for non-survival surgeries.[3][4]

Isoflurane , an inhalant anesthetic, offers precise control over the depth of anesthesia and allows for rapid induction and recovery.[5][6] It is a preferred method for many researchers due to its safety and controllability.[6]

Ketamine-xylazine combinations are widely used injectable anesthetics that provide a good surgical plane of anesthesia for a moderate duration.[1][7] This combination offers the advantage of not requiring specialized vaporizer equipment.

Data Presentation: Quantitative Comparison of Anesthetic Agents

The following tables summarize key quantitative data for the discussed anesthetic alternatives to facilitate comparison.

Table 1: Anesthetic Properties in Rats

Anesthetic AgentDosageRoute of AdministrationInduction TimeDuration of Surgical AnesthesiaRecovery Time
Urethane 1.3 - 1.5 g/kgIntraperitoneal (IP) or Intravenous (IV)15 - 30 minutes (IP)Up to 24 hoursNot applicable (terminal)
Isoflurane Induction: 2-5%, Maintenance: 1-3%Inhalation~2 minutesDependent on administrationRapid
Ketamine-Xylazine Ketamine: 40-90 mg/kg, Xylazine: 5-10 mg/kgIntraperitoneal (IP)10 - 15 minutes45 - 90 minutes~3.8 hours (immobility)

Table 2: Anesthetic Properties in Mice

Anesthetic AgentDosageRoute of AdministrationInduction TimeDuration of Surgical AnesthesiaRecovery Time
Isoflurane Induction: 2-3%, Maintenance: 1-1.5%Inhalation~1 minuteDependent on administrationRapid
Ketamine-Xylazine Ketamine: 70-100 mg/kg, Xylazine: 5-12 mg/kgIntraperitoneal (IP)Rapid20 - 30 minutesVariable

Table 3: Effects on Physiological Parameters in Rodents

Anesthetic AgentHeart RateRespiratory RateBody Temperature
Urethane Minimal effectMinimal effectCan cause hypothermia
Isoflurane Can cause a decreaseCan cause a decreaseCan cause hypothermia
Ketamine-Xylazine Can cause a decreaseCan cause a decreaseCan cause hypothermia

Troubleshooting Guides and FAQs

This section addresses common issues encountered during long-duration anesthesia with alternatives to this compound.

Urethane

FAQs

  • Q: Why is urethane only recommended for terminal experiments?

    • A: Urethane is a known carcinogen and can have adverse post-operative health effects.[3] Therefore, its use is restricted to non-survival procedures.[4]

  • Q: What is the optimal route of administration for urethane?

    • A: For physiological experiments, intravenous (IV) infusion is preferred as it provides a stable plane of anesthesia.[3][8] Intraperitoneal (IP) injection can be used but may cause peritoneal fluid accumulation and poor renal function.[3][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Slow or incomplete induction of anesthesia Old or improperly stored urethane solution. Animal stress. Incorrect injection technique.Use a freshly prepared urethane solution.[10] Keep the animal in a dark, quiet place after injection to reduce stress.[10] Ensure slow and accurate intraperitoneal injection.
Animal mortality during the procedure Overdose, especially with IV administration.For IV administration, infuse the solution slowly using an infusion pump (~50 µl/min for a rat).[8] A dose of 1.5 g/kg is reported to be lethal in rats.[8]
Peritoneal fluid accumulation Osmotoxicity of the urethane solution when administered IP.Consider using the intravenous route for administration.[3]
Isoflurane

FAQs

  • Q: What equipment is necessary for isoflurane anesthesia?

    • A: A precision vaporizer, an induction chamber, and a nose cone are required for safe and effective administration.[5][6]

  • Q: Can isoflurane be used for very long procedures?

    • A: Yes, isoflurane is suitable for long-duration anesthesia because the depth of anesthesia can be precisely controlled throughout the procedure.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Animal is too lightly anesthetized Isoflurane concentration is too low. Leak in the system.Increase the isoflurane concentration for maintenance (typically 1-3%).[6][11] Check all connections for leaks.
Animal is too deeply anesthetized (respiratory depression) Isoflurane concentration is too high.Immediately decrease the isoflurane concentration. Provide respiratory support if necessary. Monitor respiratory rate closely; a 50% reduction is normal, but a rate below 55 breaths/min in mice or 70 in rats may indicate the animal is too deep.[12][13]
Hypothermia Anesthetized rodents rapidly lose body heat.[5]Use a thermostatically controlled heating pad or other heat source to maintain the animal's body temperature between 36.0°C and 38.0°C for mice and 35.9°C and 37.5°C for rats.[12][13]
Ketamine-Xylazine

FAQs

  • Q: Can the effects of a ketamine-xylazine combination be reversed?

    • A: The effects of xylazine can be partially reversed with yohimbine (1-2 mg/kg IP).[7] There is no reversal agent for ketamine.

  • Q: Is a single injection of ketamine-xylazine sufficient for long-duration procedures?

    • A: A single injection typically provides 45-90 minutes of surgical anesthesia in rats.[1] For longer procedures, supplemental doses of ketamine alone (1/3 to 1/2 of the initial dose) can be administered.[7] Xylazine should not be re-dosed due to its hypotensive effects.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Insufficient depth of anesthesia Dose is too low for the specific animal strain or individual.Ensure the correct dosage is administered based on the animal's body weight. For surgical procedures, consider adding acepromazine to the cocktail for a better surgical plane of anesthesia.[7][14]
Prolonged recovery Individual animal sensitivity; high dose.Keep the animal warm and monitor it until it is fully recovered. Reversal of xylazine with yohimbine can shorten the recovery period.
Cardiorespiratory depression Known side effect of xylazine.Monitor heart rate and respiratory rate. Be prepared to provide supportive care if necessary.

Experimental Protocols

Urethane Anesthesia Protocol (Rat, Terminal Procedure)
  • Preparation:

    • Prepare a fresh urethane solution (e.g., 1.5 g in a final volume of 5 ml of sterile water).[2] This must be done in a certified fume hood.[8]

    • Fast the rat for 12-14 hours before the experiment.[10]

    • Initially anesthetize the rat with a volatile anesthetic like isoflurane in an induction chamber.[2]

  • Administration (Intravenous):

    • Place a catheter in a suitable vein (e.g., lateral tail vein).

    • Slowly infuse the urethane solution using an infusion pump at a rate of approximately 50 µl/min as the isoflurane is withdrawn.[8]

  • Monitoring:

    • Continuously monitor the depth of anesthesia by checking for the loss of the pedal withdrawal reflex (no response to a firm toe pinch) and loss of muscle tone.[2][8]

    • Maintain body temperature using a heating pad.

Isoflurane Anesthesia Protocol (Mouse)
  • Preparation:

    • Ensure the precision vaporizer is calibrated and the system is free of leaks.

    • Apply ophthalmic lubricant to the mouse's eyes to prevent drying.[5]

  • Induction:

    • Place the mouse in an induction chamber.

    • Set the oxygen flowmeter to 0.8–1.5 L/min and the isoflurane vaporizer to 2%–3%.[5]

    • Induction should occur within approximately one minute.[15]

  • Maintenance:

    • Move the mouse to a surgical area and place its nose in a nose cone connected to the anesthetic circuit.

    • Reduce the isoflurane concentration to 1-1.5% and the oxygen flow rate to 0.4-0.8 L/min for maintenance.[5]

  • Monitoring:

    • Monitor the depth of anesthesia by checking the pedal withdrawal reflex.

    • Monitor respiratory rate (normal under anesthesia is around 55-100 breaths/min).[13]

    • Maintain body temperature between 36.0°C and 38.0°C.[13]

Ketamine-Xylazine Anesthesia Protocol (Rat)
  • Preparation:

    • Prepare a fresh solution of ketamine (40-90 mg/kg) and xylazine (5-10 mg/kg).[1]

    • Apply ophthalmic lubricant to the rat's eyes.

  • Administration:

    • Administer the ketamine-xylazine mixture via intraperitoneal (IP) injection.

  • Monitoring:

    • Place the rat in a warm, quiet location and monitor for the onset of anesthesia (loss of righting reflex), which typically occurs in 10-15 minutes.[16]

    • Confirm the depth of anesthesia with a toe pinch before beginning the procedure.

    • Monitor respiratory rate and body temperature throughout the procedure. Normal respiratory rate under anesthesia is around 70-110 breaths/min, and temperature should be maintained between 35.9°C and 37.5°C.[12]

Signaling Pathways and Mechanisms of Action

The anesthetic agents discussed achieve their effects by modulating various neurotransmitter systems in the central nervous system.

Urethane's Mechanism of Action

Urethane has a complex mechanism of action, affecting multiple neurotransmitter-gated ion channels. It potentiates the function of inhibitory receptors like GABA-A and glycine receptors, while inhibiting excitatory receptors such as NMDA and AMPA receptors.[17][18] This broad-spectrum activity contributes to its long-lasting anesthetic effect.

Urethane_Mechanism Urethane Urethane GABA_A GABA-A Receptor Urethane->GABA_A Potentiates Glycine_R Glycine Receptor Urethane->Glycine_R Potentiates NMDA_R NMDA Receptor Urethane->NMDA_R Inhibits AMPA_R AMPA Receptor Urethane->AMPA_R Inhibits Neuronal_Excitation Neuronal Excitation Urethane->Neuronal_Excitation Reduces Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Leads to Glycine_R->Neuronal_Inhibition Leads to NMDA_R->Neuronal_Excitation Mediates AMPA_R->Neuronal_Excitation Mediates Anesthesia Anesthesia Neuronal_Inhibition->Anesthesia Neuronal_Excitation->Anesthesia Suppression of leads to

Caption: Urethane's multifaceted mechanism of action.

Isoflurane's Mechanism of Action

Isoflurane primarily enhances the function of inhibitory GABA-A receptors, leading to increased neuronal inhibition.[19][20][21] It also inhibits excitatory NMDA receptors and can disrupt mitochondrial function, which may contribute to its anesthetic effects.[22][23][24][25]

Isoflurane_Mechanism Isoflurane Isoflurane GABA_A GABA-A Receptor Isoflurane->GABA_A Potentiates NMDA_R NMDA Receptor Isoflurane->NMDA_R Inhibits Mitochondria Mitochondrial Complex I Isoflurane->Mitochondria Inhibits Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Increases Neuronal_Excitation Reduced Neuronal Excitation NMDA_R->Neuronal_Excitation Reduces ATP_Production Reduced ATP Production Mitochondria->ATP_Production Reduces Anesthesia Anesthesia Neuronal_Inhibition->Anesthesia Neuronal_Excitation->Anesthesia ATP_Production->Anesthesia Contributes to

Caption: Isoflurane's primary mechanisms of action.

Ketamine-Xylazine's Mechanism of Action

This combination acts on two different receptor systems. Ketamine is an antagonist of the NMDA receptor, blocking excitatory neurotransmission.[26][27][28][29] Xylazine is an alpha-2 adrenergic agonist, which leads to sedation and muscle relaxation by inhibiting the release of norepinephrine.[26][28]

Ketamine_Xylazine_Mechanism cluster_ketamine Ketamine cluster_xylazine Xylazine Ketamine Ketamine NMDA_R NMDA Receptor Ketamine->NMDA_R Antagonist Glutamate_Release Blocks Glutamate Excitation NMDA_R->Glutamate_Release Anesthesia Anesthesia, Analgesia, Muscle Relaxation Glutamate_Release->Anesthesia Xylazine Xylazine Alpha2_R Alpha-2 Adrenergic Receptor Xylazine->Alpha2_R Agonist Norepinephrine_Release Inhibits Norepinephrine Release Alpha2_R->Norepinephrine_Release Norepinephrine_Release->Anesthesia

Caption: Synergistic mechanisms of ketamine and xylazine.

References

Validation & Comparative

A Comparative Analysis of Chloral Hydrate and Pentobarbital for Pediatric Sedation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chloral hydrate and pentobarbital, two sedative agents historically used in pediatric procedural sedation. The following analysis is based on a review of clinical studies and pharmacological data, offering insights into their relative efficacy, safety profiles, and mechanisms of action. This information is intended to support research and development in the field of pediatric anesthesiology and pharmacology.

Efficacy and Clinical Outcomes

Both this compound and pentobarbital have demonstrated high success rates in achieving adequate sedation for various diagnostic and minor therapeutic procedures in children. However, studies reveal nuances in their performance regarding success rates with a single dose, the need for supplemental medication, and the quality of sedation.

One study found that orally administered pentobarbital was associated with a statistically significant higher success rate (82%) compared to this compound (65%).[1][2] Conversely, another study comparing oral pentobarbital to intravenous pentobarbital found a higher sedation failure rate after one dose with oral this compound.[3][4]

There is no significant difference in the mean time to sedation or time to discharge between the two drugs.[5][6][7] However, one study noted that pentobarbital facilitated an earlier onset of sedation but was also associated with a prolonged recovery and a slower return to baseline activity.[8]

Table 1: Comparative Efficacy of this compound and Pentobarbital

ParameterThis compoundPentobarbitalSource(s)
Sedation Success Rate (Single Dose) 65% - 98%82% - 99.7%[1][2],[9][10]
Need for Supplemental Doses 17.9%16.2%[10]
Mean Time to Sedation ~17-30 minutes~18 minutes[9],[11]
Mean Duration of Sedation ~62-85 minutes~85 minutes[11][12]

Safety and Adverse Event Profiles

The safety profiles of this compound and pentobarbital are a critical consideration, with studies highlighting differences in the incidence and nature of adverse events. Overall, pentobarbital has been associated with a lower overall adverse event rate compared to this compound.[5][6][7]

A significant concern with this compound is the higher incidence of oxygen desaturation and respiratory depression.[5][6][10] Conversely, pentobarbital is more frequently associated with paradoxical reactions, such as agitation and hyperactivity.[8][10] It is important to note that adverse sedation events, including rare instances of death or permanent neurologic injury, have been associated with both medications, often linked to drug overdoses or interactions, particularly when three or more drugs are used.[13][14]

Table 2: Comparative Safety Profiles of this compound and Pentobarbital

Adverse EventThis compoundPentobarbitalSource(s)
Overall Adverse Event Rate 1.9% - 2.7%0.5% - 1.4%[5][6][10]
Oxygen Desaturation 1.6%0.2%[5][6][7]
Respiratory Depression 1.6%0.3%[10]
Paradoxical Reactions 0.03%1.0% - 14%[8][10]
Airway Complications (<1 year) 6.5%1.8%[1][2]
Vomiting 0.4%0.4%[9]
Prolonged Sedation 3.3%18.1%[1][2][9]

Experimental Protocols

The administration protocols for this compound and pentobarbital in pediatric sedation are well-defined, emphasizing careful dosing and patient monitoring.

This compound Administration Protocol
  • Dosage: The typical oral dose for procedural sedation is 50-75 mg/kg.[5] Some protocols use up to 80-100 mg/kg.[2][15] If initial sedation is inadequate, a repeat dose may be considered, with a maximum total dose generally not exceeding 100-120 mg/kg or a total of 1-2 grams, depending on the child's age and institutional guidelines.[12]

  • Administration: Administered orally as a syrup, often mixed with a small amount of fluid to improve palatability and reduce gastric irritation.[12] It is typically given 20-60 minutes before the procedure.

  • Monitoring: Continuous monitoring of vital signs, including heart rate, respiratory rate, blood pressure, and oxygen saturation, is crucial. A dedicated observer should monitor the patient throughout the procedure and recovery.

Pentobarbital Administration Protocol
  • Dosage: The oral dose for sedation is typically 2-6 mg/kg, with a maximum total dose often capped at 100 mg.[8] Some studies have used a mean dose of 4 mg/kg.[5][10] A common approach involves an initial dose of 4 mg/kg, followed by a supplemental dose of 2 mg/kg if needed.[1][4]

  • Administration: Administered orally as a liquid suspension.

  • Monitoring: Similar to this compound, continuous monitoring of vital signs and oxygen saturation is mandatory. Close observation for respiratory depression and paradoxical reactions is particularly important.

Experimental_Workflow cluster_pre_sedation Pre-Sedation Assessment cluster_sedation_administration Sedation Administration cluster_procedure Procedure cluster_post_sedation Post-Sedation P Patient Assessment (Age, Weight, Medical History) D Drug Selection (this compound or Pentobarbital) P->D C Dosage Calculation (mg/kg) D->C A Oral Administration C->A M Continuous Monitoring (Vital Signs, SpO2) A->M Proc Diagnostic/Therapeutic Procedure M->Proc R Recovery & Monitoring Proc->R Dis Discharge R->Dis

Caption: Generalized workflow for pediatric procedural sedation.

Mechanism of Action: GABA-A Receptor Modulation

Both this compound and pentobarbital exert their sedative effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

This compound is a prodrug that is rapidly metabolized to its active form, trichloroethanol.[16] Trichloroethanol binds to a distinct site on the GABA-A receptor, enhancing the receptor's affinity for GABA.[16] This potentiation of GABAergic transmission leads to an increased influx of chloride ions into the neuron.

Pentobarbital, a short-acting barbiturate, also binds to the GABA-A receptor at a site distinct from both GABA and benzodiazepines.[9] It increases the duration of the chloride channel opening induced by GABA.[9] At higher concentrations, pentobarbital can directly activate the GABA-A receptor, even in the absence of GABA.[9]

The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to central nervous system depression and sedation.

GABA_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABA_R GABA-A Receptor GABA Site Barbiturate Site Chloride Channel Cl_in Cl- GABA GABA GABA->GABA_R:gaba Binds CH This compound (Trichloroethanol) CH->GABA_R:barb Potentiates PB Pentobarbital PB->GABA_R:barb Potentiates/ Activates Cl_out Cl- Cl_out->GABA_R:cl Influx Hyper Hyperpolarization (Neuronal Inhibition) Cl_in->Hyper Sed Sedation Hyper->Sed

Caption: Mechanism of action of this compound and Pentobarbital.

Conclusion

Both this compound and pentobarbital have been effective agents for pediatric sedation. However, the available data suggest that pentobarbital may offer a more favorable safety profile, with a lower incidence of respiratory complications, although it carries a higher risk of paradoxical reactions. The choice of sedative agent should be based on a thorough assessment of the patient's clinical condition, the nature of the procedure, and institutional protocols, with paramount importance placed on vigilant monitoring to mitigate the risks of adverse events. The discontinuation of this compound production has largely rendered this comparison moot for current clinical practice, but the data remains valuable for the development of new and safer sedative agents for the pediatric population.

References

A Comparative Analysis of Chloral Hydrate and Midazolam for Pediatric Neuroimaging Sedation

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy and safety of two common sedatives in pediatric procedural imaging.

The successful acquisition of high-quality neuroimaging in children often necessitates sedation to minimize motion artifacts. Chloral hydrate and midazolam are two frequently utilized sedatives in this context, each with a distinct pharmacological profile influencing its efficacy and safety. This guide provides a comprehensive comparison of these agents, supported by experimental data, to inform clinical practice and future research.

Efficacy: A Quantitative Comparison

Clinical studies have demonstrated notable differences in the effectiveness of this compound and midazolam for achieving adequate sedation for neuroimaging procedures. This compound has been shown to have a higher success rate in completing scans without the need for additional medication.

A randomized clinical trial involving children aged 2 months to 8 years undergoing neuroimaging found that 100% of children who received oral this compound (75 mg/kg) successfully completed the scan, compared to only 50% of those who received oral midazolam (0.5 mg/kg).[1][2] Furthermore, the need for supplementary dosing was significantly lower in the this compound group (9%) compared to the midazolam group (55%).[1][2] Another study focusing on neonates undergoing neuroimaging also concluded that this compound (75 mg/kg orally) was more efficacious than midazolam (0.2 mg/kg intravenously).[3]

A prospective, randomized, double-blinded study comparing the two drugs for diagnostic procedures in children found a significantly higher sedation success rate for this compound (94.4%) versus midazolam (62%).[4] This study also reported a shorter time to achieve sedation with this compound.[4][5]

Efficacy OutcomeThis compoundMidazolamSource
Sedation Success Rate (Scan Completion) 100% (11/11)50% (11/22)[1][2]
Sedation Success Rate (General) 94.4% (136/144)62% (88/142)[4]
Need for Supplementary Dosing 9% (1/11)55% (12/22)[1][2]
Time to Achieve Sedation ShorterLonger[4][5]
Mean Duration of Sedation Not significantly differentNot significantly different[1][2]
Safety Profile: Adverse Events and Monitoring

The safety of sedatives in the pediatric population is of paramount importance. Both this compound and midazolam have established safety profiles, with adverse events being generally mild and infrequent.

In a study comparing oral this compound and midazolam for brief neuroimaging studies, no physiological deterioration or need for oxygen administration was observed in either group.[1][2] Another study found that high doses of this compound were associated with post-discharge adverse events, primarily excessive sleep, whereas high doses of midazolam were not.[6] Conversely, a study on hospitalized infants undergoing minor procedures suggested that this compound was associated with a lower risk of adverse events compared to other sedatives, including midazolam.[7] The most commonly reported adverse events for this compound are hypoxia and vomiting.[8] For midazolam, adverse events can include transient oxygen desaturation.[8]

Systematic reviews have indicated that no major neurological or respiratory adverse effects were reported for either this compound or midazolam when used for pediatric sedation.[9]

Safety AspectThis compoundMidazolamSource
Common Adverse Events Excessive sleep, vomiting, hypoxia[6][8]Hallucinations, transient oxygen desaturation[6][8]
Post-Discharge Adverse Events (High Doses) Associated with adverse events (e.g., excessive sleep)Not associated with adverse events[6]
Risk of Adverse Events in Hospitalized Infants Lower risk compared to other sedativesHigher risk compared to this compound[7]
Physiological Deterioration None reported in a key neuroimaging trialNone reported in a key neuroimaging trial[1][2]

Experimental Protocols

The findings presented in this guide are based on rigorous clinical investigations. A typical experimental design for comparing these two sedatives is a double-blind, randomized controlled trial.

A Representative Study Protocol:

  • Patient Population: Children aged 2 months to 8 years requiring sedation for outpatient neuroimaging studies.[1][2]

  • Randomization: Patients are randomly assigned to receive either this compound or midazolam in a double-blind fashion, meaning neither the investigators nor the patients' families know which medication is administered.[1][2]

  • Drug Administration:

    • This compound Group: Receives an oral dose of 75 mg/kg (maximum 2 g).[1][2]

    • Midazolam Group: Receives an oral dose of 0.5 mg/kg (maximum 10 mg).[1][2]

    • Both medications are prepared in identically appearing liquids of equal volume to maintain blinding.[1][2]

  • Monitoring: Continuous monitoring of vital signs including arterial blood pressure, oxygen saturation, pulse, and respiration is conducted throughout the procedure.[1][2] Anxiety levels are also assessed.[1][2]

  • Efficacy Evaluation: The primary measure of efficacy is the ability of the child to complete the intended neuroimaging scan.[1][2] The need for supplemental dosing is a secondary efficacy endpoint.[1][2] If a child is not adequately sedated 30 minutes after the initial dose, a supplemental dose may be administered.[1][2]

  • Safety Evaluation: Any adverse events, such as physiological deterioration or the need for respiratory support, are recorded.[1][2]

Experimental Workflow

The following diagram illustrates the typical workflow of a clinical trial comparing this compound and midazolam for pediatric sedation in neuroimaging.

G cluster_0 Patient Screening & Enrollment cluster_1 Randomization & Drug Administration cluster_2 Monitoring & Sedation Period cluster_3 Neuroimaging & Efficacy Assessment cluster_4 Post-Procedure & Safety Follow-up A Patient Identification (Requiring Sedation for Neuroimaging) B Informed Consent & Baseline Assessment A->B C Randomization B->C D1 This compound Administration C->D1 D2 Midazolam Administration C->D2 E Continuous Vital Signs Monitoring (HR, SpO2, BP, RR) D1->E D2->E F Sedation Assessment E->F G Neuroimaging Procedure F->G H Scan Completion Assessment G->H I Need for Supplemental Dose? H->I J Administer Supplemental Dose I->J Yes K Recovery & Discharge I->K No J->G L Adverse Event Recording & Reporting K->L

Caption: A typical workflow for a randomized controlled trial comparing two sedative agents.

Conclusion

Based on the available evidence, oral this compound appears to be more effective than oral midazolam in sedating young children for brief neuroimaging studies, as evidenced by higher scan completion rates and a lower requirement for supplementary doses.[1][2] The safety profiles of both drugs are generally favorable, with no major adverse events reported in several key studies.[1][2][9] However, the potential for post-discharge adverse events with high doses of this compound warrants consideration.[6] The choice of sedative should be individualized based on the patient's clinical condition, the duration and type of neuroimaging procedure, and institutional protocols. Further research, including larger multi-center trials, would be beneficial to further delineate the comparative safety and efficacy of these two important medications in pediatric procedural sedation.

References

Sedation for Auditory Brainstem Response (ABR) Testing: A Comparative Analysis of Chloral Hydrate and Propofol-Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of sedative agent is critical for the successful acquisition of reliable Auditory Brainstem Response (ABR) data in pediatric and other non-cooperative patients. This guide provides an objective comparison of two commonly used sedation regimens: oral chloral hydrate and intravenous propofol-ketamine, supported by experimental data and detailed methodologies.

ABR testing is a cornerstone in the objective assessment of hearing function, particularly in infants and young children.[1][2][3] To obtain accurate and artifact-free recordings, the patient must remain still, often necessitating sedation.[4] The ideal sedative for ABR testing should have a rapid onset, provide adequate sedation depth and duration, and allow for a swift recovery with minimal side effects.[5] This analysis delves into the performance of this compound, a traditional oral sedative, versus a combination of propofol and ketamine administered intravenously.

Comparative Efficacy and Efficiency

A key differentiator between the two regimens is their efficiency in a clinical setting. Studies have shown that a propofol-ketamine combination leads to significantly shorter procedure, recovery, and total nursing times compared to oral this compound.[2][4][6]

Table 1: Comparison of Sedation Timelines

ParameterThis compoundPropofol-Ketamine
Average Procedure Time Significantly longerSignificantly shorter[2][6]
Average Recovery Time Significantly longerSignificantly shorter[2][6]
Average Total Nursing Time Significantly longerSignificantly shorter[2][6]

This increased efficiency with propofol-ketamine can be attributed to its intravenous route of administration, allowing for more rapid onset and better titration of the sedative effect compared to the oral administration of this compound.

Sedation Success and Failure Rates

The primary goal of sedation is to achieve a state that allows for the successful completion of the ABR test. In this regard, the propofol-ketamine combination has demonstrated a higher success rate.

Table 2: Sedation Success and Failure Rates

ParameterThis compoundPropofol-Ketamine
Sedation Failure Rate 12%[2][4][6]Not reported, but implied lower rate
Successful Sedation Rate 88%Higher than this compound

A notable 12% of patients sedated with this compound failed to reach the desired level of sedation for ABR testing.[2][4][6] A large-scale review of this compound use indicated a pooled sedation failure rate of 10.0%.[7] Another study found that this compound was successful in adequately sedating the child in 95.9% of ABR tests.[1][8]

Safety Profile and Adverse Events

While both sedation regimens can be used effectively, their safety profiles differ, particularly concerning respiratory events. The propofol-ketamine combination is associated with a higher incidence of transient hypoxemia.[2][4][6]

Table 3: Incidence of Key Adverse Events

Adverse EventThis compoundPropofol-Ketamine
Transient Hypoxemia 1%[9]10%[9]
Apnea and/or Bradycardia 3.4%[1][8]Not explicitly reported in direct comparison
Vomiting 6.2% (as part of minor complications)[1][8]Lower incidence than this compound
Restlessness/Agitation 5.0%[1][8]Lower incidence than this compound

The higher rate of transient hypoxemia with propofol-ketamine necessitates the presence of a highly skilled team trained in pediatric cardio-respiratory monitoring and airway management.[2][4][6] It's important to note that the majority of adverse events with this compound, such as vomiting and restlessness, often resolve without medical intervention.[1]

Experimental Protocols

The following methodologies are based on retrospective comparative studies and large-scale safety and efficacy analyses.

This compound Sedation Protocol
  • Patient Population: Children aged 6 months to 17 years undergoing ABR testing.[1]

  • Dosage: An average dose of 52mg/kg of oral this compound was administered.[1]

  • Administration: The sedative was given orally.

  • Monitoring: Vital signs, including oxygen saturation, were monitored by a specialist nurse.

  • Outcome Measures: The primary outcomes were the successful completion of the ABR test and the incidence of adverse events, including apnea, bradycardia, vomiting, hypoxemia, prolonged sedation, tachypnea, and restlessness.[1]

Propofol-Ketamine Sedation Protocol
  • Patient Population: Children between 4 months and 6 years requiring sedation for ABR testing.[2][6]

  • Administration: Propofol and ketamine were administered intravenously.

  • Monitoring: Continuous cardio-respiratory monitoring was conducted by a procedural sedation team.

  • Outcome Measures: Key data points included drug dosages, adverse effects (with a focus on transient hypoxemia), and sedation times (procedure, recovery, and total nursing time).[2][6]

Mechanistic Insights and Logical Flow

The differing pharmacological profiles of these agents underpin their clinical performance.

cluster_CH This compound Pathway cluster_PK Propofol-Ketamine Pathway CH This compound (Oral) TCE Trichloroethanol (Active Metabolite) CH->TCE Metabolism GABA_A_CH GABA-A Receptor Potentiation TCE->GABA_A_CH Sedation_CH Sedation GABA_A_CH->Sedation_CH Propofol Propofol (IV) GABA_A_P GABA-A Receptor Agonism Propofol->GABA_A_P Ketamine Ketamine (IV) NMDA_K NMDA Receptor Antagonism Ketamine->NMDA_K Sedation_PK Sedation & Analgesia GABA_A_P->Sedation_PK NMDA_K->Sedation_PK Start Sedation Needed for ABR Testing Decision Prioritize Efficiency vs. Minimize Respiratory Risk Start->Decision PK Propofol-Ketamine Decision->PK Efficiency is Key CH This compound Decision->CH Minimize Risk PK_Outcome Faster Procedure & Recovery Higher Hypoxemia Risk PK->PK_Outcome CH_Outcome Slower Onset & Recovery Lower Respiratory Risk Higher Failure Rate CH->CH_Outcome cluster_workflow Comparative Study Workflow Patient Patient Recruitment (e.g., 4 months - 6 years) Consent Informed Consent Patient->Consent Group Group Assignment Consent->Group CH_Group This compound Group Group->CH_Group Retrospective or Randomized PK_Group Propofol-Ketamine Group Group->PK_Group Retrospective or Randomized Sedation Sedation Administration & Monitoring CH_Group->Sedation PK_Group->Sedation ABR ABR Testing Sedation->ABR Data Data Collection (Times, Adverse Events, Success) ABR->Data Analysis Statistical Analysis Data->Analysis

References

A Comparative Analysis of Chloral Hydrate and Alternative Sedative Agents for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficacy and underlying mechanisms of chloral hydrate in comparison to other commonly used sedative agents. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate sedatives for clinical and preclinical studies. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key studies.

Executive Summary

This compound, a long-standing sedative-hypnotic agent, demonstrates variable efficacy and safety when compared to more contemporary sedatives such as midazolam and dexmedetomidine. While it can be an effective sedative, particularly in the pediatric population for painless procedures, its use is associated with a notable incidence of adverse effects and a less predictable pharmacokinetic profile.[1] In comparative studies, this compound has shown both superior and inferior outcomes in terms of sedation success, onset, and duration, depending on the comparator drug and the specific procedural context.

Data Presentation: Efficacy and Safety of Sedative Agents

The following tables summarize key performance indicators of this compound in comparison to midazolam and dexmedetomidine, based on data from multiple clinical trials.

Table 1: this compound vs. Midazolam for Pediatric Sedation

ParameterThis compoundMidazolamSource(s)
Sedation Success Rate 94.4% - 100%50% - 62%[2][3][4][5]
Need for Supplementary Dosing 9% - 16%55% - 73.2%[2][3][5]
Mean Onset of Sedation Earlier onset notedSlower onset noted[6]
Mean Recovery Time 78 minutes108 minutes[6]
Parental/Audiologist Satisfaction Higher (95%/75%)Lower (49%/29%)[6]
Adverse Events Higher incidence of post-discharge adverse eventsLower incidence of adverse events[1]

Table 2: this compound vs. Dexmedetomidine for Pediatric Sedation

ParameterThis compoundDexmedetomidineSource(s)
Sedation Success Rate (Single Dose) 71.2%91.5%[7]
Sedation Success Rate (Overall) LowerHigher (RR: 1.14)[8][9]
Mean Onset of Sedation 41.5 ± 26.8 minutes16.6 ± 13.0 minutes[7]
Mean Recovery Duration 18.5 ± 30.7 minutes35.5 ± 40.2 minutes[7]
Incidence of Nausea and Vomiting HigherLower (RR: 0.05)[10]
Risk of Bradycardia LowerHigher (RR: 4.08)[8][9]

Signaling Pathways

The sedative effects of this compound and its comparators are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for predicting drug interactions and potential side effects.

This compound Signaling Pathways

This compound's primary sedative and hypnotic effects are mediated by its active metabolite, trichloroethanol, which potentiates the action of the inhibitory neurotransmitter GABA at GABA-A receptors.[11][12] Additionally, this compound has been shown to impact other signaling cascades, including the NMDA receptor and MEK-ERK pathways, which may contribute to its broader neurological effects.[6]

Chloral_Hydrate_Signaling cluster_GABA GABAergic Pathway cluster_NMDA_MEK Other Affected Pathways This compound This compound Trichloroethanol Trichloroethanol This compound->Trichloroethanol Metabolism NMDA Receptor NMDA Receptor This compound->NMDA Receptor Downregulates MEK-ERK Pathway MEK-ERK Pathway This compound->MEK-ERK Pathway Inhibits GABA-A Receptor GABA-A Receptor Trichloroethanol->GABA-A Receptor Potentiates Increased Cl- influx Increased Cl- influx GABA-A Receptor->Increased Cl- influx Neuronal Hyperpolarization Neuronal Hyperpolarization Increased Cl- influx->Neuronal Hyperpolarization Sedation Sedation Neuronal Hyperpolarization->Sedation Neuronal Apoptosis & \nDisrupted Neurodevelopment Neuronal Apoptosis & Disrupted Neurodevelopment NMDA Receptor->Neuronal Apoptosis & \nDisrupted Neurodevelopment MEK-ERK Pathway->Neuronal Apoptosis & \nDisrupted Neurodevelopment Experimental_Workflow_1 cluster_workflow Experimental Workflow: this compound vs. Midazolam A Patient Recruitment (n=40) 2 months - 8 years Outpatient Neuroimaging B Randomization (Double-Blind) A->B C1 This compound (75 mg/kg) B->C1 C2 Midazolam (0.5 mg/kg) B->C2 D Continuous Monitoring (Vitals, SpO2, Anxiety) C1->D C2->D E Efficacy Assessment (Scan Completion) D->E F Supplemental Dosing Decision (at 30 minutes if needed) E->F G Data Analysis (Success Rate, Supplemental Dosing) E->G F->D Re-assess after supplemental dose Experimental_Workflow_2 cluster_workflow Experimental Workflow: Dexmedetomidine vs. This compound A Retrospective Chart Review Pediatric EEG Patients B Group Assignment A->B C1 Dexmedetomidine Group (3 mcg/kg IM) B->C1 C2 This compound Group (50 mg/kg Oral) B->C2 D 1:1 Propensity Score Matching C1->D C2->D E Data Extraction - EEG Completion Rate (single dose) - Sedation Onset Time - Recovery Duration D->E F Statistical Analysis (Comparison of Matched Groups) E->F

References

A Comparative Safety Profile of Chloral Hydrate for Sedation in Hospitalized Infants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and efficacy of chloral hydrate for procedural sedation in hospitalized infants against other common alternatives. The information presented is collated from peer-reviewed clinical studies and is intended to support evidence-based decisions in clinical research and drug development.

Executive Summary

This compound, a traditional sedative-hypnotic agent, has long been used for painless procedural sedation in the pediatric population. Its active metabolite, trichloroethanol, exerts its effects primarily through the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, leading to central nervous system depression. While still in use, particularly in certain regions, its safety profile in vulnerable infant populations is a subject of ongoing evaluation, especially with the availability of alternative sedatives such as benzodiazepines (e.g., midazolam, lorazepam) and alpha-2 adrenergic agonists (e.g., dexmedetomidine).

Clinical evidence suggests that this compound is an effective sedative for painless procedures in infants.[1] However, concerns remain regarding its variable onset and prolonged duration of action, potential for adverse events, and a narrow therapeutic window. This guide synthesizes available data to provide a comparative overview of its safety and efficacy.

Comparative Efficacy of Sedatives in Infants

The success of procedural sedation is a critical endpoint in clinical studies. The following table summarizes the sedation success rates of this compound in comparison to other commonly used sedatives in hospitalized infants.

Sedative AgentDosageSuccess RateComparatorComparator Success RateStudy Population
This compound 50-80 mg/kg orally92.5% (first attempt)Midazolam85.11%Neonates and young infants undergoing non-painful diagnostic procedures[1]
This compound 75 mg/kg orallyMore efficacious (p<0.05)Midazolam (0.2 mg/kg IV)Not specifiedTerm neonates for neuroimaging[2]
This compound 50 mg/kg orally75.7%Intranasal Dexmedetomidine (3 µg/kg)73.6%Children undergoing computed tomography[3]
This compound Not specifiedNo significant differenceDexmedetomidineNot specifiedMeta-analysis of children undergoing sedation[4]
This compound Not specifiedHigher success rateMidazolamNot specifiedMeta-analysis of children undergoing sedation[5]

Comparative Safety Profile: Adverse Events

The safety of sedatives in infants is paramount due to their physiological vulnerabilities. The following table details the incidence of adverse events associated with this compound compared to alternative sedatives.

Adverse EventThis compound IncidenceComparatorComparator IncidenceStudy Details
Any Adverse Event Lower riskOther sedatives (midazolam, lorazepam, pentobarbital)Higher riskA study of 650 infants <120 days old found this compound was associated with a decreased risk of adverse events.[6]
Respiratory Distress 1.4%N/AN/AStudy of 277 infants receiving this compound for pulmonary function tests.[6][7]
Hypoxia (SpO2 <90%) Higher incidenceIntranasal DexmedetomidineLower incidenceMore children receiving this compound required oxygen therapy.[3]
Bradycardia 1 infant (transient)N/AN/AObserved in a preterm infant in a study of 277 infants.[6][7]
Bradycardia Lower riskDexmedetomidineHigher risk (RR=4.08)Meta-analysis comparing dexmedetomidine and this compound.[7][8]
Vomiting 1.1%N/AN/AStudy of 277 infants.[6][7]
Vomiting Higher risk (RR=0.07)DexmedetomidineLower riskMeta-analysis comparing dexmedetomidine and this compound.[7][8]
Cough/Airway Secretion 1.8%N/AN/AStudy of 277 infants.[6][7]
Hypotension Higher incidenceIntranasal DexmedetomidineLower incidenceMore children receiving this compound had hypotension.[3]

Pharmacokinetics in Infants

The pharmacokinetic profile of this compound and its metabolites is a key factor in its safety. Infants, particularly preterm neonates, exhibit altered drug metabolism and elimination, which can lead to accumulation and prolonged effects.

Pharmacokinetic ParameterPreterm InfantsTerm InfantsOlder Infants/Children
Trichloroethanol (TCE) Half-life 39.82 ± 14.27 hours27.80 ± 21.32 hours9.67 ± 1.72 hours
Peak TCE Concentration 36.28 ± 10.65 mcg/ml28.23 ± 9.36 mcg/ml27.06 ± 10.36 mcg/ml

Data from a study investigating a single 50 mg/kg oral dose of this compound in 22 infants and young children.[5]

The prolonged half-life of the active metabolite, trichloroethanol (TCE), in neonates and young infants can lead to drug accumulation with repeated doses, increasing the risk of adverse events.[9] The metabolite trichloroacetic acid (TCA) has an even longer half-life, persisting for days.[9]

Experimental Protocols

Comparative Study of this compound vs. Other Sedatives

A retrospective cohort study included 650 infants under 120 days of life who received a sedative for a minor procedure. The sedatives administered were this compound, clonidine, clonazepam, dexmedetomidine, diazepam, ketamine, lorazepam, midazolam, propofol, or pentobarbital.

  • Data Collection: Electronic health records were reviewed to extract patient characteristics, sedative administered, and the occurrence of any adverse events.

  • Outcome Measures: The primary outcome was the occurrence of any adverse event, including but not limited to respiratory depression, apnea, bradycardia, hypotension, and vomiting.

  • Statistical Analysis: To control for confounding variables, propensity score matching, regression adjustment, and inverse probability weighting were employed to compare the risk of adverse events between infants who received this compound and those who received other sedatives.

Sedation for Pulmonary Function Tests

This study evaluated the efficacy and safety of this compound in 277 infants undergoing pulmonary function tests.

  • Patient Population: Infants with a median age of 51.5 weeks.

  • Procedure: Infants fasted for at least 3 hours before receiving an oral dose of this compound (50-80 mg/kg). Continuous monitoring of heart rate and oxygen saturation was performed by trained personnel with resuscitation equipment available.

  • Data Recorded: Anthropometric data, indication for the test, this compound dose, sedation outcome, and any clinical adverse events were recorded.

Signaling Pathways and Mechanisms of Action

ChloralHydrate_Pathway cluster_metabolism Metabolism cluster_action Mechanism of Action This compound This compound Trichloroethanol (TCE) Trichloroethanol (TCE) This compound->Trichloroethanol (TCE) Alcohol Dehydrogenase Trichloroacetic Acid (TCA) Trichloroacetic Acid (TCA) This compound->Trichloroacetic Acid (TCA) Oxidation TCE-Glucuronide TCE-Glucuronide Trichloroethanol (TCE)->TCE-Glucuronide Glucuronidation GABA-A Receptor GABA-A Receptor Trichloroethanol (TCE)->GABA-A Receptor Binds to allosteric site Chloride Ion Influx Chloride Ion Influx GABA-A Receptor->Chloride Ion Influx Increases Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization CNS Depression (Sedation) CNS Depression (Sedation) Neuronal Hyperpolarization->CNS Depression (Sedation)

The primary mechanism of action for this compound involves its active metabolite, trichloroethanol (TCE).[10] TCE is a positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[10][11] By binding to a specific site on the GABA-A receptor, TCE enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[10][11] This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and resulting in generalized CNS depression and sedation.[10]

Experimental Workflow for Comparative Sedation Study

Experimental_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization This compound Group This compound Group Randomization->this compound Group Arm 1 Alternative Sedative Group Alternative Sedative Group Randomization->Alternative Sedative Group Arm 2 Sedative Administration & Monitoring Sedative Administration & Monitoring This compound Group->Sedative Administration & Monitoring Alternative Sedative Group->Sedative Administration & Monitoring Procedural Sedation Procedural Sedation Sedative Administration & Monitoring->Procedural Sedation Data Collection Data Collection Procedural Sedation->Data Collection Efficacy Assessment Efficacy Assessment Data Collection->Efficacy Assessment Safety Assessment Safety Assessment Data Collection->Safety Assessment Statistical Analysis Statistical Analysis Efficacy Assessment->Statistical Analysis Safety Assessment->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

Conclusion

This compound remains an effective sedative for painless procedures in hospitalized infants. Comparative studies suggest that it may be associated with a lower overall risk of adverse events compared to some other sedatives.[6] However, its use requires careful consideration, particularly in preterm infants and those with underlying cardiac or respiratory conditions, due to its prolonged and variable pharmacokinetics. The risk of specific adverse events such as vomiting and hypotension may be higher with this compound compared to agents like dexmedetomidine.[3][8] Continuous monitoring by trained personnel is crucial when administering this compound to infants. The choice of sedative should be individualized based on the patient's clinical status, the nature of the procedure, and the pharmacokinetic and safety profiles of the available agents. Further research, including large-scale prospective studies, is warranted to continue to refine sedation practices in this vulnerable population.

References

A Comparative Analysis of Chloral Hydrate and Intranasal Fentanyl for Pediatric EEG Sedation

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the selection of sedative agents for electroencephalography (EEG) in children, supported by clinical data and experimental protocols.

The successful acquisition of a reliable electroencephalogram (EEG) in young children often necessitates sedation to minimize movement artifacts and ensure patient cooperation. For decades, chloral hydrate has been a widely used sedative for this purpose. However, the emergence of alternative agents with different pharmacological profiles, such as intranasal fentanyl, has prompted a need for comparative evaluation. This guide provides a detailed comparison of this compound and intranasal fentanyl for pediatric EEG sedation, focusing on efficacy, safety, and procedural outcomes based on available clinical data.

Efficacy and Procedural Outcomes

A randomized clinical trial comparing oral this compound (OCH) and intranasal fentanyl (INF) for pediatric EEG sedation provides key insights into their respective performance.[1][2][3][4] The study evaluated sedation levels, physiological parameters, and physician satisfaction.

Intranasal fentanyl demonstrated a more rapid onset of sedation, with significantly higher sedation levels observed at 15, 30, and 45 minutes post-administration compared to oral this compound.[1][2][3] While both agents effectively induced sedation, the quicker and deeper sedation achieved with intranasal fentanyl contributed to higher physician satisfaction rates.[1][3]

This compound has been shown to be an effective sedative for painless diagnostic procedures in children, particularly those under 48 months of age.[5] Studies have reported high success rates for achieving adequate sedation for EEG recordings with this compound.[6][7][8] However, factors such as the child's age and proximity to their nap time can influence its effectiveness.[9]

Outcome MeasureOral this compound (50 mg/kg)Intranasal Fentanyl (2 µg/kg)p-valueReference
Higher Sedation Levels Slower OnsetAchieved at 15, 30, and 45 minutes<0.001[1][2][3]
Physician Satisfaction LowerHigher0.020[1][3]

Physiological Effects and Safety Profile

Both sedatives were observed to cause a significant decrease in heart rate and respiratory rate.[1][3][4] However, the reduction in both parameters was more pronounced in the intranasal fentanyl group at several time points post-administration.[1][3][4] Importantly, no significant changes in oxygen saturation were observed in patients receiving either drug in the comparative study.[3]

Adverse Events:

  • This compound: Common side effects include vomiting, which can occur in up to 20-30% of patients, and paradoxical excitement.[6][9][10] More serious but less common adverse events can include respiratory depression, apnea, hypotension, and prolonged sedation.[5][10][11] The risk of adverse events may be higher in infants younger than 6 months.[5][11]

  • Intranasal Fentanyl: Potential side effects, though generally uncommon, include sedation, respiratory depression, hypotension, nausea, vomiting, and pruritus.[12][13] Chest wall rigidity is a rare but serious side effect associated with high intravenous doses.[12][13]

ParameterOral this compoundIntranasal FentanylReference
Heart Rate Significant DecreaseSignificantly Lower than OCH at 15, 30, 45, and 60 minutes[1][3][4]
Respiratory Rate Significant DecreaseSignificantly Lower than OCH at 30, 45, and 60 minutes[1][3][4]
Oxygen Saturation No Significant ChangesNo Significant Changes[3]
Common Adverse Events Vomiting, Paradoxical ExcitementNausea, Vomiting, Pruritus[6][9][10][12][13]
Serious Adverse Events Respiratory Depression, Apnea, HypotensionRespiratory Depression, Hypotension[5][10][11][12][13]

Experimental Protocols

The following methodologies are based on a randomized clinical trial comparing oral this compound and intranasal fentanyl for pediatric EEG sedation.[1][2][3][4]

Study Design: A randomized clinical trial was conducted on 62 pediatric candidates for EEG.[1][2][4] Patients were randomly assigned to one of two groups.

Group 1: Oral this compound (OCH)

  • Dosage: Patients received 50 mg/kg of oral this compound.[1][2][4]

  • Administration: The medication was administered orally 30 minutes before the EEG procedure.[1][2][4]

Group 2: Intranasal Fentanyl (INF)

  • Dosage: Patients received 2 µg/kg of intranasal fentanyl.[1][2][4]

  • Administration: The medication was administered intranasally 30 minutes before the EEG procedure.[1][2][4]

Monitoring: Throughout the procedure, the following parameters were measured and compared between the two groups:

  • Heart Rate (HR)

  • Mean Arterial Pressure (MAP)

  • Respiratory Rate (RR)

  • Oxygen Saturation (O2 sat)

  • Sedation Level

  • Physician's Satisfaction

Visualizing the Process and Outcomes

To better understand the experimental workflow and the comparative outcomes, the following diagrams are provided.

experimental_workflow cluster_pre_procedure Pre-Procedure cluster_group_och Oral this compound Group cluster_group_inf Intranasal Fentanyl Group cluster_procedure Procedure Patient Pediatric Patient Candidate for EEG Randomization Randomization Patient->Randomization OCH_Admin Administer 50 mg/kg Oral this compound Randomization->OCH_Admin Group 1 INF_Admin Administer 2 µg/kg Intranasal Fentanyl Randomization->INF_Admin Group 2 Wait 30-minute Waiting Period OCH_Admin->Wait INF_Admin->Wait EEG EEG Recording Wait->EEG Monitoring Continuous Monitoring (HR, MAP, RR, O2 Sat, Sedation) EEG->Monitoring outcome_comparison cluster_efficacy Efficacy cluster_safety Safety & Physiological Effects INF_Efficacy Intranasal Fentanyl - Faster Onset - Higher Sedation Levels - Higher Physician Satisfaction OCH_Efficacy Oral this compound - Effective Sedation - Slower Onset INF_Safety Intranasal Fentanyl - More Pronounced Decrease  in HR and RR - Adverse Events: Respiratory  Depression, Hypotension OCH_Safety Oral this compound - Significant Decrease  in HR and RR - Adverse Events: Vomiting,  Paradoxical Excitement Comparison Comparison of Sedatives for Pediatric EEG Comparison->INF_Efficacy Comparison->OCH_Efficacy Comparison->INF_Safety Comparison->OCH_Safety

References

Evaluating Chloral Hydrate for Procedural Sedation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of chloral hydrate's efficacy and safety for procedural sedation in research settings, with a comparative look at common alternatives. This guide synthesizes data from multiple clinical studies to aid researchers, scientists, and drug development professionals in making informed decisions for study protocols.

This compound, a sedative-hypnotic agent with a long history of clinical use, remains a subject of ongoing evaluation for procedural sedation, particularly in pediatric populations.[1][2][3] Its oral and rectal formulations offer a non-invasive administration route, a desirable attribute in many research protocols.[4][5] However, the emergence of alternative agents with potentially more predictable pharmacokinetic profiles necessitates a thorough comparison of its effectiveness and safety.[1] This guide provides a data-driven comparison of this compound with other commonly used sedatives, supported by experimental protocols and visual workflows.

Comparative Efficacy and Safety

The effectiveness of this compound in achieving successful sedation for various diagnostic and minor procedures has been demonstrated in numerous studies, with success rates reported to be as high as 97.9% in some cases.[6] However, efficacy can be influenced by factors such as patient age, with lower success rates observed in older children.[7][8] The following tables summarize key quantitative data from comparative clinical trials.

Table 1: this compound vs. Midazolam for Procedural Sedation

Outcome MeasureThis compoundMidazolamStudy PopulationKey Findings
Sedation Success Rate 95%[9]51%[9]82 children (1-6 years) for auditory brainstem response testingThis compound was superior to intranasal midazolam in achieving successful sedation.[9]
Time to Onset of Sedation Earlier onset (66% of patients)[9]Slower onset (33% of patients)[9]82 children (1-6 years) for auditory brainstem response testingThe this compound group showed an earlier onset of sedation.[9]
Time to Recovery 78 minutes[9]108 minutes[9]82 children (1-6 years) for auditory brainstem response testingRecovery time was significantly faster in the this compound group.[9]
Parent/Audiologist Satisfaction 95% / 75%[9]49% / 29%[9]82 children (1-6 years) for auditory brainstem response testingSatisfaction was higher for this compound.[9]
Sedation Success Rate (Neuroimaging) 100% (11/11)[10]50% (11/22)[10]40 children (2 months - 8 years) for neuroimagingOral this compound provided more effective sedation than oral midazolam for brief neuroimaging studies.[10]
Need for Supplementary Dosing 9% (1/11)[10]55% (12/22)[10]40 children (2 months - 8 years) for neuroimagingSignificantly fewer patients in the this compound group required a second dose.[10]

Table 2: this compound vs. Dexmedetomidine and Ketamine for Procedural Sedation

Outcome MeasureThis compoundDexmedetomidineKetamineStudy Population & DesignKey Findings
Sedation Success Rate 75.7%73.6% (Intranasal)-Children undergoing CT scansSimilar success rates between oral this compound and intranasal dexmedetomidine.[11]
Adverse Events More hypotension and hypoxia[11]More bradycardia[11]-Children undergoing CT scansDifferent adverse event profiles were observed between the two groups.[11]
Sedation Failure Rate 12%--73 patients for ABR testingA portion of patients in the this compound group failed to achieve the desired level of sedation.
Procedure & Recovery Time Significantly longer-Significantly shorter (with Propofol)190 patients for ABR testingA propofol-ketamine combination was more efficient in terms of time.
Adverse Events Lower incidence of transient hypoxemia-Higher incidence of transient hypoxemia (with Propofol)190 patients for ABR testingThe propofol-ketamine group experienced more transient hypoxemia.
Sedation Success Rate Higher (RR 1.39 vs. Rectal CH)-LowerMeta-analysis of 8007 childrenRectal this compound had a significantly higher success rate than ketamine.[4][12]
Adverse Events Lower (RR 0.26 vs. Rectal CH)-HigherMeta-analysis of 8007 childrenThe overall incidence of adverse events was significantly lower with rectal this compound compared to ketamine.[4][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key comparative studies.

Study 1: Intranasal Midazolam vs. Oral this compound for Auditory Brainstem Response Testing [9]

  • Study Design: A prospective, randomized, double-blind, double-dummy, placebo-controlled trial.

  • Participants: 82 children, aged 1 to 6 years, undergoing auditory brainstem response testing.

  • Intervention:

    • Group 1: Intranasal midazolam (0.5 mg/kg) and an oral placebo.

    • Group 2: Oral this compound syrup (50 mg/kg) and a placebo nasal spray.

  • Primary Outcomes: Safety and efficacy of sedation.

  • Secondary Outcomes: Time to onset of sedation, parental separation, parental and audiologist satisfaction, and recovery time.

  • Rescue Protocol: A second dose at half the initial dose was administered if sedation was not achieved within 30 minutes.

Study 2: Oral this compound vs. Intranasal Dexmedetomidine for Computed Tomography [11]

  • Study Design: A randomized controlled trial.

  • Participants: Children undergoing computed tomography scans.

  • Intervention:

    • Group 1: Oral this compound (50 mg/kg).

    • Group 2: Intranasal dexmedetomidine (3 µg/kg).

  • Primary Outcome: Rate of successful sedation.

  • Secondary Outcomes: Patient acceptance, adverse events (hypotension, hypoxia, bradycardia), and post-sedation effects.

Study 3: Oral this compound vs. Intravenous Propofol-Ketamine for Auditory Brainstem Response Testing

  • Study Design: A retrospective, non-randomized study.

  • Participants: 190 pediatric patients (4 months to 6 years) requiring sedation for auditory brainstem response testing.

  • Intervention:

    • Group 1 (n=73): Oral this compound for moderate sedation.

    • Group 2 (n=117): Intravenous propofol and ketamine for deep sedation.

  • Outcomes Measured: Sedation success rate, procedure time, recovery time, total nursing time, and incidence of adverse effects (e.g., transient hypoxemia).

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in comparative sedation studies and the proposed mechanism of action, the following diagrams are provided.

ExperimentalWorkflow_CH_vs_Midazolam cluster_screening Patient Screening cluster_group1 Group 1 cluster_group2 Group 2 cluster_assessment Sedation Assessment & Procedure cluster_outcomes Outcome Measurement P Pediatric Patients (1-6 years) for ABR Testing I Inclusion/Exclusion Criteria Met P->I C Informed Consent Obtained I->C R Randomization C->R G1_Admin Administer Intranasal Midazolam (0.5 mg/kg) + Oral Placebo R->G1_Admin G2_Admin Administer Oral This compound (50 mg/kg) + Nasal Placebo R->G2_Admin Assess Assess Sedation Level at 30 min G1_Admin->Assess G2_Admin->Assess Rescue Rescue Dose (Half Initial Dose) if Not Sedated Assess->Rescue Inadequate Sedation Procedure Perform Auditory Brainstem Response (ABR) Test Assess->Procedure Adequate Sedation Rescue->Procedure O Record Primary & Secondary Outcomes: - Efficacy & Safety - Onset & Recovery Time - Satisfaction Procedure->O

Fig 1. Workflow for a randomized controlled trial comparing intranasal midazolam and oral this compound.

MechanismOfAction cluster_ChloralHydrate This compound Pathway cluster_GABA GABAergic Synapse CH This compound (Administered) TCE Trichloroethanol (Active Metabolite) CH->TCE Rapid Conversion in Liver and Erythrocytes GABA_R GABA-A Receptor TCE->GABA_R Positive Allosteric Modulator (Enhances GABA effect) Cl_Influx Chloride Ion (Cl-) Influx GABA_R->Cl_Influx Neuron Postsynaptic Neuron Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Sedation Sedative/Hypnotic Effect Hyperpolarization->Sedation

Fig 2. Simplified signaling pathway for the mechanism of action of this compound.

Conclusion

The available evidence suggests that this compound can be an effective agent for procedural sedation in specific pediatric populations, in some instances demonstrating superiority over alternatives like intranasal midazolam in terms of success rate and recovery time.[9] However, its use is not without drawbacks, including a potential for sedation failure, especially in older children, and a different side-effect profile when compared to agents like dexmedetomidine.[7][11] The choice of sedative should be guided by the specific requirements of the research protocol, the patient population, and the procedural demands, with careful consideration of the comparative data on efficacy and safety. Researchers should also be aware of the potential for adverse events and have appropriate monitoring and rescue plans in place.[13] The continued evaluation of this compound alongside newer agents is essential for optimizing sedation practices in research and clinical settings.

References

designing a cross-over study to compare chloral hydrate with other anesthetic agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive framework for designing a cross-over study to objectively compare the performance of chloral hydrate with other anesthetic agents, specifically midazolam and dexmedetomidine. Detailed experimental protocols, quantitative data summaries, and visualizations of signaling pathways and experimental workflow are presented to aid researchers, scientists, and drug development professionals in their study design.

Comparative Efficacy and Safety

A critical aspect of comparing these anesthetic agents is a thorough evaluation of their efficacy and safety profiles. The following tables summarize key quantitative data from existing literature, providing a baseline for expected outcomes in a cross-over study design.

Table 1: Efficacy of this compound vs. Midazolam and Dexmedetomidine

ParameterThis compoundMidazolamDexmedetomidineCitation
Sedation Success Rate 94.4%62%Similar to this compound[1][2][3]
Time to Achieve Sedation ShorterLonger-[1][3]
Sedation Duration LongerShorter-[1][3]
Need for Second Dose LowerHigher-[1][2][4]
Sedation Onset 15-60 minutes-Shorter than this compound[5][6]

Table 2: Adverse Events Profile

Adverse EventThis compoundMidazolamDexmedetomidineCitation
Hypotension More frequent-Less frequent[7]
Hypoxia More frequent-Less frequent[7]
Bradycardia Less frequent-More frequent[7][8][9]
Vomiting More frequent-Less frequent[7][8]
Post-sedation Motor Imbalance More frequent-Less frequent[7]

Experimental Design: A Cross-Over Study Protocol

A randomized, double-blind, cross-over study is the optimal design to compare these agents within the same subject, thereby minimizing inter-individual variability.

Study Population

Recruit pediatric patients aged 6 months to 7 years requiring sedation for painless diagnostic procedures (e.g., EEG, MRI, echocardiogram).

Randomization and Blinding

Participants will be randomly assigned to one of three treatment sequences (e.g., Sequence A: this compound -> Midazolam -> Dexmedetomidine; Sequence B: Midazolam -> Dexmedetomidine -> this compound, etc.). Both the investigators and the participants' guardians will be blinded to the treatment allocation. A washout period of at least 7 days between treatments will be implemented to ensure complete elimination of the previous drug.

Dosing Regimen
  • This compound: 50-75 mg/kg, administered orally.[4][5]

  • Midazolam: 0.3-0.5 mg/kg, administered sublingually or orally.[4][10]

  • Dexmedetomidine: 3 µg/kg, administered intranasally.[7]

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the cross-over study.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Treatment Period 1 cluster_washout1 Washout Period (≥7 days) cluster_period2 Treatment Period 2 cluster_washout2 Washout Period (≥7 days) cluster_period3 Treatment Period 3 cluster_analysis Data Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 r1 Randomize to Treatment Sequence s2->r1 p1_drug Administer Drug A r1->p1_drug p1_assess Assess Efficacy & Safety p1_drug->p1_assess p1_pk Pharmacokinetic Sampling p1_assess->p1_pk w1 No Treatment p1_pk->w1 p2_drug Administer Drug B w1->p2_drug p2_assess Assess Efficacy & Safety p2_drug->p2_assess p2_pk Pharmacokinetic Sampling p2_assess->p2_pk w2 No Treatment p2_pk->w2 p3_drug Administer Drug C w2->p3_drug p3_assess Assess Efficacy & Safety p3_drug->p3_assess p3_pk Pharmacokinetic Sampling p3_assess->p3_pk a1 Compare Outcomes p3_pk->a1

Cross-over study experimental workflow.

Signaling Pathways of Anesthetic Agents

Understanding the mechanism of action is crucial for interpreting study outcomes. The following diagram illustrates the primary signaling pathways for this compound, midazolam, and dexmedetomidine.

G cluster_chloral This compound Pathway cluster_midazolam Midazolam Pathway cluster_dex Dexmedetomidine Pathway ch This compound tce Trichloroethanol (Active Metabolite) ch->tce gaba_a_ch GABA-A Receptor tce->gaba_a_ch cl_ch Cl- Influx gaba_a_ch->cl_ch hyper_ch Neuronal Hyperpolarization cl_ch->hyper_ch sedation_ch Sedation/Hypnosis hyper_ch->sedation_ch midaz Midazolam gaba_a_midaz GABA-A Receptor midaz->gaba_a_midaz cl_midaz Enhanced Cl- Influx gaba_a_midaz->cl_midaz gaba GABA gaba->gaba_a_midaz hyper_midaz Neuronal Hyperpolarization cl_midaz->hyper_midaz sedation_midaz Sedation/Anxiolysis hyper_midaz->sedation_midaz dex Dexmedetomidine alpha2 α2-Adrenergic Receptor dex->alpha2 gi Gi Protein alpha2->gi ac Adenylyl Cyclase gi->ac k_channel ↑ K+ Conductance gi->k_channel camp ↓ cAMP ac->camp hyper_dex Neuronal Hyperpolarization k_channel->hyper_dex sedation_dex Sedation/Analgesia hyper_dex->sedation_dex

Signaling pathways of anesthetic agents.

This compound's primary mechanism of action is through its active metabolite, trichloroethanol, which enhances the effects of the inhibitory neurotransmitter GABA at GABA-A receptors.[11] Midazolam, a benzodiazepine, also potentiates the effect of GABA on GABA-A receptors, leading to increased chloride ion influx and neuronal hyperpolarization.[12][13] Dexmedetomidine, in contrast, is a selective alpha-2 adrenergic agonist.[14][15] Its binding to presynaptic α2 receptors inhibits the release of norepinephrine, while postsynaptic activation leads to hyperpolarization through G-protein-coupled potassium channels, resulting in sedation and analgesia.[14][15][16]

Detailed Experimental Protocols

Assessment of Sedation Efficacy
  • Primary Outcome: Sedation success, defined as the ability to complete the intended diagnostic procedure without the need for additional sedatives.

  • Secondary Outcomes:

    • Onset of Sedation: Time from drug administration to achieving a predefined sedation score (e.g., Ramsay Sedation Scale score of 4).

    • Duration of Sedation: Time from onset of sedation to the point where the patient is awake and alert.

    • Need for a second dose: Record if an additional dose of the study drug is required to achieve adequate sedation.[1][2][4]

Monitoring of Adverse Events

Continuously monitor and record the following physiological parameters:

  • Heart rate

  • Blood pressure

  • Respiratory rate

  • Oxygen saturation

Record the incidence of any of the following adverse events:

  • Hypotension (a drop in systolic blood pressure >20% from baseline)

  • Bradycardia (a drop in heart rate >20% from baseline)

  • Hypoxia (oxygen saturation <90%)

  • Vomiting

  • Emergence agitation or paradoxical hyperactivity

Pharmacokinetic Analysis

Collect blood samples at predefined time points (e.g., pre-dose, 30 min, 1, 2, 4, 6, and 8 hours post-dose). Analyze plasma concentrations of the parent drug and its major metabolites using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. Key pharmacokinetic parameters to be determined include:

  • Maximum plasma concentration (Cmax)

  • Time to maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Elimination half-life (t1/2)

This comprehensive approach will allow for a robust and objective comparison of this compound with midazolam and dexmedetomidine, providing valuable data for clinical decision-making and future drug development.

References

a meta-analysis of the efficacy and safety of chloral hydrate in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of Efficacy and Safety Against Common Alternatives

For decades, chloral hydrate has been utilized as a sedative agent for procedural sedation, particularly in pediatric populations. However, its use has been a subject of ongoing debate, with questions regarding its safety and efficacy compared to other available sedatives. This guide presents a meta-analysis of data from multiple clinical studies to provide researchers, scientists, and drug development professionals with a comprehensive comparison of this compound against its alternatives.

A systematic review of randomized controlled trials (RCTs) indicates that this compound is an effective sedative agent for pediatric procedural sedation.[1][2][3] When administered orally, it has demonstrated a significantly higher success rate in sedation compared to placebo and midazolam.[1] Similarly, rectal administration of this compound has shown a higher success rate than placebo, oral this compound, diazepam, phenobarbital, and ketamine.[2][4]

While effective, the safety profile of this compound necessitates careful consideration. The most commonly reported adverse events are generally not serious, including paradoxical reactions and transient vomiting.[5] However, severe adverse events, though rare, have been associated with comorbidities, overdose, or aspiration.[5] Comparatively, studies suggest that rectal this compound is associated with a lower overall incidence of adverse events than oral this compound and ketamine.[2][4] Furthermore, one study found that this compound was associated with a decreased risk of adverse events in hospitalized infants compared to other sedatives like midazolam, lorazepam, and pentobarbital.[6]

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in comparison to various alternatives, based on meta-analyses of clinical studies.

Table 1: Efficacy of Oral this compound Compared to Alternatives

ComparatorOutcomeResult95% Confidence IntervalNo. of ChildrenCitations
Placebo (painless procedure)Success Rate of Sedation (RR)4.151.21 to 14.2422[1]
Placebo (painful procedure)Success Rate of Sedation (RR)1.281.17 to 1.40455[1]
MidazolamSuccess Rate of Sedation (RR)1.631.48 to 1.791052[1][7]
MidazolamSedation Latency (MD, minutes)13.2911.42 to 15.16710[1]
MidazolamSedation Duration (MD, minutes)17.5210.3 to 24.71727[1]
DiazepamSuccess Rate of Sedation (RR)0.930.80 to 1.08230[1][7]
DexmedetomidineSuccess Rate of Sedation (RR)0.920.80 to 1.06512[1]
DexmedetomidineSedation Latency (MD, minutes)-1.09-2.45 to 0.26371[1]
BarbituratesSuccess Rate of Sedation (RR)1.030.94 to 1.13749[1][8]
BarbituratesSedation Duration (MD, minutes)-0.72-1.78 to 0.34210[1][8]

RR: Risk Ratio; MD: Mean Difference.

Table 2: Efficacy of Rectal this compound Compared to Alternatives

ComparatorOutcomeResult95% Confidence IntervalNo. of ChildrenCitations
PlaceboSuccess Rate of Sedation (RR)2.601.74 to 3.89-[2][4]
Oral this compoundSuccess Rate of Sedation (RR)1.121.09 to 1.148007[2][4]
Oral this compoundSedation Latency (MD, minutes)-6.36-7.04 to -5.68-[2][4]
Oral this compoundSedation Duration (MD, minutes)6.434.39 to 8.47-[2][4]
DiazepamSuccess Rate of Sedation (RR)1.211.10 to 1.338007[2][4]
PhenobarbitalSuccess Rate of Sedation (RR)1.241.13 to 1.358007[2][4]
PhenobarbitalSedation Latency (MD, minutes)-7.64-9.12 to -6.16-[2][4]
KetamineSuccess Rate of Sedation (RR)1.391.20 to 1.608007[2][4]
MidazolamSuccess Rate of Sedation (RR)0.980.86 to 1.11-[2][4]

RR: Risk Ratio; MD: Mean Difference.

Quantitative Comparison of Safety

The following table summarizes the quantitative data on the safety of this compound in comparison to various alternatives, focusing on the incidence of adverse events.

Table 3: Safety of Rectal this compound Compared to Alternatives

ComparatorOutcomeResult (RR)95% Confidence IntervalCitations
Oral this compoundOverall Incidence of Adverse Events0.210.16 to 0.29[2][4]
KetamineOverall Incidence of Adverse Events0.260.12 to 0.60[2][4]
Intramuscular MidazolamOverall Incidence of Adverse Events0.550.23 to 1.28[2][4]
Intranasal MidazolamOverall Incidence of Adverse Events3.000.66 to 13.69[2][4]

RR: Risk Ratio.

Experimental Protocols

The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials. The general methodology employed in these studies is outlined below.

Systematic Review and Meta-Analysis Workflow

cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Synthesis Phase A Define Research Question (PICO: Population, Intervention, Comparison, Outcome) B Develop Search Strategy (Keywords, Databases) A->B Formulate C Conduct Systematic Literature Search (e.g., PubMed, EMBASE, CENTRAL) B->C Implement D Screen Studies for Inclusion (Title/Abstract and Full-Text Review) C->D Identify E Extract Data from Included Studies (Study Characteristics, Outcomes) D->E Select F Assess Risk of Bias (Cochrane Risk of Bias Tool) E->F Evaluate G Perform Meta-Analysis (Statistical Pooling of Data) F->G Input for H Assess Heterogeneity (I² statistic) G->H Analyze I Synthesize and Interpret Findings G->I Summarize H->G Inform Model Choice cluster_assessment Comparative Assessment Framework cluster_efficacy Efficacy Outcomes cluster_safety Safety Outcomes A This compound C Success Rate of Sedation A->C Evaluate D Sedation Latency A->D Evaluate E Sedation Duration A->E Evaluate F Incidence of Adverse Events A->F Evaluate G Severity of Adverse Events A->G Evaluate B Alternative Sedatives (e.g., Midazolam, Dexmedetomidine, Ketamine) B->C Evaluate B->D Evaluate B->E Evaluate B->F Evaluate B->G Evaluate H Clinical Decision C->H Inform Efficacy D->H Inform Efficacy E->H Inform Efficacy F->H Inform Safety G->H Inform Safety

References

Navigating Pediatric Procedural Sedation: A Comparative Guide to Safer Alternatives to Chloral Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to ensure the safety and well-being of pediatric patients undergoing procedural sedation has driven a critical evaluation of traditional agents, most notably chloral hydrate. Concerns regarding its narrow therapeutic index, potential for cardiorespiratory depression, and long-term safety have spurred the exploration and adoption of safer and more effective alternatives. This guide provides a comprehensive comparison of prominent alternatives to this compound, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and clinical practice.

Executive Summary

A multitude of clinical investigations, including randomized controlled trials and meta-analyses, have demonstrated that several agents offer favorable safety and efficacy profiles compared to this compound for pediatric procedural sedation. Notably, intranasal dexmedetomidine has emerged as a well-studied and effective alternative, often demonstrating higher success rates and a better safety profile. Other agents, including midazolam, ketamine, propofol, clonidine, and pentobarbital, also present viable options, each with a unique set of characteristics that may be advantageous in specific clinical scenarios. This guide will delve into the comparative data for each of these alternatives.

Comparative Efficacy and Safety of Sedative Agents

The following tables summarize key quantitative data from comparative studies, offering a clear overview of the performance of each alternative against this compound and each other.

Table 1: Efficacy of this compound Alternatives

Sedative AgentRoute of AdministrationSedation Success Rate (%)Onset of Sedation (minutes)Duration of Sedation (minutes)
This compound Oral50 - 95[1][2][3]19.14 - 30[3][4]49 - 95[1][4]
Dexmedetomidine Intranasal74 - 98.6[5]10 - 25[5]85.1
Midazolam Oral/Intranasal50 - 51[1][6]6.35 - 10[4][6]27.64 - 108[4][6]
Ketamine Intravenous/Intramuscular99.2 (IV), 95 (IM)1.7 (IV), 8.6 (IM)[7]20.6 (IV), 37.2 (IM)[7]
Propofol Intravenous>95Rapid (1-2)Short (5-10)
Clonidine Oral/IntranasalAdequate sedation reported[8]38.5 +/- 14.6[8]Variable
Pentobarbital Oral82 - 98.7[9][10]<30 (73% of patients)[11]Longer than this compound[9]

Table 2: Safety Profile of this compound Alternatives (Adverse Events)

Sedative AgentCommon Adverse EventsSerious Adverse Events (Incidence)
This compound Nausea, vomiting, gastrointestinal side effects[4][12]Respiratory depression, airway complications (6.5% in <1 year olds)[9], paradoxical excitement
Dexmedetomidine Bradycardia (often not clinically significant), mild hypotension[5]Minimal respiratory depression[5]
Midazolam Agitation, paradoxical reactionsRespiratory depression (rare)
Ketamine Emergence reactions, vomiting, hypersalivation[13]Laryngospasm (0.3%), apnea/respiratory depression (0.4%)[14]
Propofol Hypotension, respiratory depression, pain on injectionApnea, airway obstruction[15]
Clonidine Bradycardia, hypotension[16]
Pentobarbital Prolonged sedation, paradoxical excitement[17]Respiratory complications (decreased oxygen saturation)[11]

Mechanisms of Action and Signaling Pathways

The sedative and hypnotic effects of these agents are mediated through distinct molecular pathways. Understanding these mechanisms is crucial for predicting clinical effects, potential side effects, and for the development of novel, more targeted sedative agents.

Alpha-2 Adrenergic Agonists: Dexmedetomidine and Clonidine

Dexmedetomidine and clonidine exert their sedative effects by acting as agonists at α2-adrenergic receptors in the central nervous system. This activation inhibits the release of norepinephrine, leading to a state of sedation that resembles natural sleep.

alpha2_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Norepinephrine_Vesicle Norepinephrine Vesicle NE_Release Norepinephrine Release Norepinephrine_Vesicle->NE_Release Exocytosis Alpha2_Receptor_Pre α2-Adrenergic Receptor NE_Release->Alpha2_Receptor_Pre Binds Gi_Protein_Pre Gi Protein Alpha2_Receptor_Pre->Gi_Protein_Pre Activates AC_Pre Adenylate Cyclase Gi_Protein_Pre->AC_Pre Inhibits cAMP_Pre cAMP AC_Pre->cAMP_Pre Converts ATP to cAMP_Pre->NE_Release Reduces Dexmedetomidine Dexmedetomidine/ Clonidine Dexmedetomidine->Alpha2_Receptor_Pre Agonist Alpha2_Receptor_Post α2-Adrenergic Receptor Dexmedetomidine->Alpha2_Receptor_Post Agonist Gi_Protein_Post Gi Protein Alpha2_Receptor_Post->Gi_Protein_Post Activates K_Channel K+ Channel (GIRK) Gi_Protein_Post->K_Channel Opens Hyperpolarization Hyperpolarization (Sedation) K_Channel->Hyperpolarization Leads to

Alpha-2 Adrenergic Agonist Signaling Pathway
GABA-A Receptor Positive Allosteric Modulators: Midazolam, Pentobarbital, and Propofol

Midazolam (a benzodiazepine), pentobarbital (a barbiturate), and propofol enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent sedation.

gabaA_pathway cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Allows GABA_Binding_Site GABA Binding Site GABA_Binding_Site->GABA_A_Receptor Opens Channel Modulator_Binding_Site Allosteric Binding Site Modulator_Binding_Site->GABA_A_Receptor Enhances Opening Hyperpolarization Hyperpolarization (Sedation) Chloride_Influx->Hyperpolarization Causes GABA GABA GABA->GABA_Binding_Site Binds Modulator Midazolam/ Pentobarbital/ Propofol Modulator->Modulator_Binding_Site Binds

GABA-A Receptor Modulation Pathway
NMDA Receptor Antagonist: Ketamine

Ketamine produces a state of "dissociative sedation" by acting as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. By blocking the action of the excitatory neurotransmitter glutamate, ketamine disrupts normal brain signaling, leading to analgesia, amnesia, and sedation.

nmda_pathway cluster_membrane Neuronal Membrane NMDA_Receptor NMDA Receptor (Cation Channel) Cation_Influx Ca2+/Na+ Influx NMDA_Receptor->Cation_Influx Allows Glutamate_Binding_Site Glutamate Binding Site Glutamate_Binding_Site->NMDA_Receptor Activates Ketamine_Binding_Site Ketamine Binding Site (Pore) Ketamine_Binding_Site->Cation_Influx Prevents Depolarization Neuronal Depolarization Cation_Influx->Depolarization Causes Glutamate Glutamate Glutamate->Glutamate_Binding_Site Binds Ketamine Ketamine Ketamine->Ketamine_Binding_Site Blocks

NMDA Receptor Antagonism Pathway

Experimental Protocols

Detailed methodologies are critical for the replication and validation of research findings. Below are representative experimental protocols for key comparative studies.

Representative Experimental Workflow: Randomized Controlled Trial of Intranasal Dexmedetomidine vs. Oral this compound

experimental_workflow Eligibility Patient Eligibility Screening (e.g., Age, ASA status) Consent Informed Consent Eligibility->Consent Randomization Randomization Consent->Randomization Group_A Group A: Intranasal Dexmedetomidine (e.g., 2-3 mcg/kg) Randomization->Group_A Group_B Group B: Oral this compound (e.g., 50-75 mg/kg) Randomization->Group_B Sedation_Admin Sedative Administration Group_A->Sedation_Admin Group_B->Sedation_Admin Monitoring Continuous Monitoring (HR, SpO2, BP, Sedation Score) Sedation_Admin->Monitoring Procedure Diagnostic/Therapeutic Procedure Monitoring->Procedure Data_Collection Data Collection (Onset, Duration, Adverse Events) Procedure->Data_Collection Recovery Post-Procedure Recovery and Monitoring Data_Collection->Recovery Discharge Discharge Assessment Recovery->Discharge

Typical Experimental Workflow

Detailed Methodology for a Comparative Study of Intranasal Dexmedetomidine and Oral this compound:

  • Study Design: A prospective, randomized, double-blind clinical trial.

  • Patient Population: Children aged 6 months to 5 years, with American Society of Anesthesiologists (ASA) physical status I or II, scheduled for painless diagnostic imaging (e.g., MRI, CT).

  • Exclusion Criteria: Known allergy to study medications, significant cardiac or respiratory disease, developmental delay, or a history of adverse reactions to sedatives.

  • Randomization: Patients are randomly assigned to one of two groups using a computer-generated randomization sequence.

  • Intervention:

    • Group D: Receives intranasal dexmedetomidine (2-3 mcg/kg) and an oral placebo.

    • Group C: Receives oral this compound (50-75 mg/kg) and an intranasal placebo.

  • Blinding: Patients, parents, and the research team assessing outcomes are blinded to the treatment allocation.

  • Monitoring: Standard monitoring includes continuous pulse oximetry, heart rate, and non-invasive blood pressure measurements before, during, and after the procedure. Sedation depth is assessed using a validated scale (e.g., the University of Michigan Sedation Scale).

  • Outcome Measures:

    • Primary Outcome: Sedation success, defined as the ability to complete the procedure without the need for additional sedatives.

    • Secondary Outcomes: Onset time of sedation, duration of sedation, recovery time, incidence of adverse events (e.g., bradycardia, hypotension, respiratory depression, vomiting), and parental satisfaction scores.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests, such as chi-square or Fisher's exact test for categorical variables and t-tests or Mann-Whitney U tests for continuous variables.

Conclusion and Future Directions

The evidence strongly supports the use of several safer and more effective alternatives to this compound for pediatric procedural sedation. Intranasal dexmedetomidine, in particular, has a robust evidence base demonstrating its favorable efficacy and safety profile. Midazolam, ketamine, propofol, clonidine, and pentobarbital each offer distinct advantages and can be tailored to specific procedural needs and patient characteristics.

Future research should focus on large-scale, multi-center, head-to-head comparative trials of these alternatives to further delineate their relative strengths and weaknesses. Investigations into combination therapies, optimizing dosing regimens for specific pediatric subpopulations, and the development of novel sedatives with even more favorable safety profiles are crucial next steps in advancing the field of pediatric procedural sedation. This continued commitment to research and evidence-based practice will ensure the safest and most comfortable experience for children undergoing necessary medical procedures.

References

Safety Operating Guide

Proper Disposal of Chloral Hydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chloral hydrate is paramount for laboratory safety and environmental protection. As a Drug Enforcement Administration (DEA) scheduled substance and an Environmental Protection Agency (EPA) listed hazardous waste, this compound requires specific handling and disposal procedures. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound waste with appropriate personal protective equipment (PPE) to minimize exposure risks.

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)[1][2]Prevents skin contact.
Eye/Face Protection Safety goggles and a face shield[1]Protects against splashes.
Body Protection Lab coat or chemical-resistant apron[1]Protects clothing and underlying skin.
Respiratory Protection NIOSH-approved respirator (in case of dust/aerosol)[1]Prevents inhalation of particles.

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is critical for the compliant disposal of this compound. In-lab treatment or neutralization of this compound is strongly discouraged, as it can produce other hazardous substances such as chloroform.[1]

Step 1: Consultation and Waste Identification

  • Consult your Institutional EHS Office: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[1] They will provide specific guidance based on local, state, and federal regulations.

  • Identify as Hazardous and Controlled Waste: this compound is classified as EPA hazardous waste with the code U034 and is a DEA Schedule IV controlled substance.[3][4][5][6] This dual classification dictates the stringent disposal requirements.

Step 2: Waste Segregation and Collection

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.

  • Use Designated Waste Containers: Collect this compound waste in a designated, properly labeled, and leak-proof container. The container must be clearly marked as "Hazardous Waste" and should identify the contents, including "this compound."

  • Manage Empty Containers: The first rinse of an empty container that held this compound should be collected and disposed of as hazardous waste.[7] Subsequent rinses may be managed as non-hazardous waste, pending EHS approval.

Step 3: Arrange for Professional Disposal

  • Prohibition of Drain Disposal: Under no circumstances should this compound be disposed of down the sanitary sewer.[7][8][9][10]

  • Incineration is the Required Method: The approved and required method for the final disposal of this compound is incineration.[1][8][11][12]

  • Use a Licensed Vendor: Disposal must be handled by a licensed environmental waste management vendor. This vendor must operate a DEA-registered and hazardous waste-permitted incinerator.[1][11][12][13] Your EHS office will have a list of approved vendors.

Step 4: Documentation

  • Maintain Detailed Records: Keep meticulous records of the amount of this compound waste generated, its collection date, and the date of transfer to the disposal vendor. This documentation is crucial for regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ChloralHydrateDisposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult_ehs Consult Institutional EHS Office ppe->consult_ehs identify_waste Identify as Hazardous (U034) & Controlled (Schedule IV) Waste consult_ehs->identify_waste segregate Segregate in a Labeled, Leak-Proof Container identify_waste->segregate disposal_decision In-Lab Treatment? segregate->disposal_decision no_treatment No (Recommended) disposal_decision->no_treatment   yes_treatment Yes (Not Recommended) disposal_decision->yes_treatment arrange_pickup Arrange for Pickup by Licensed Waste Vendor no_treatment->arrange_pickup hazardous_byproducts Generates Other Hazardous Waste yes_treatment->hazardous_byproducts hazardous_byproducts->segregate incineration Disposal via DEA-Registered, HW-Permitted Incinerator arrange_pickup->incineration document Complete All Disposal Documentation incineration->document end Disposal Complete document->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chloral Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of chloral hydrate, a substance that is toxic if swallowed, causes skin irritation, and serious eye irritation.[1][2][3] Adherence to these procedural, step-by-step guidelines is critical for safe operational practices and proper disposal.

Personal Protective Equipment (PPE) and Safety Measures

A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE and other critical safety information.

PPE/Safety MeasureSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles that can cause serious eye irritation.[1][4]
Hand Protection Disposable nitrile or rubber gloves.Provides a barrier against skin contact, which can cause irritation.[5]
Body Protection A buttoned, properly fitting laboratory coat.Protects skin from accidental spills and contact.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a respirator may be required.Minimizes the inhalation of any dust or aerosols.[5][6]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.Protects feet from spills and falling objects.[6]
Hygiene Do not eat, drink, or smoke when using this product. Wash hands and exposed parts of the body thoroughly after handling.[1][2]Prevents accidental ingestion and contamination.
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Store locked up and away from incompatible materials.[2][3][5]Ensures stability and prevents unauthorized access.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is crucial for laboratory safety.

1. Preparation and Weighing:

  • Work Area Preparation: Conduct all work in a designated area, such as a chemical fume hood, to ensure proper ventilation.[5][6]

  • Gather Materials: Ensure all necessary PPE is worn correctly before handling the chemical. Have all necessary equipment and reagents readily available.

  • Weighing: When weighing the solid form of this compound, do so carefully to avoid generating dust.

2. Solution Preparation:

  • If dissolving the compound, add the solvent to the solid to minimize splashing.

  • Use appropriate glassware and ensure the setup is secure.

3. Experimentation:

  • Avoid direct contact with the substance at all times. Use tools like spatulas or forceps for handling solid material.[6]

  • Keep containers securely sealed when not in use.[5]

4. Post-Experiment Procedures:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.[6]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid/Response Protocol
If Swallowed Immediately call a POISON CENTER or doctor.[1][2]
If on Skin Take off immediately all contaminated clothing. Wash with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[1][5]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4][5]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[3]
Minor Spills Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a clean drum and flush the area with water.[5]
Major Spills Clear the area of personnel and move upwind. Alert the appropriate emergency response team. Wear a self-contained breathing apparatus and chemical protective clothing. Contain the spill with sand, earth, or vermiculite.[1][5]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, filter paper) must be placed in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.[6][7]

  • Container Disposal: Contaminated packages must be completely emptied and can be reused after proper cleaning. Packaging that cannot be cleaned must be disposed of as hazardous waste.[1]

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.[7]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh exposure Exposure Response (Skin/Eyes/Ingestion) don_ppe->exposure If Exposure Occurs prep_solution Prepare Solution weigh->prep_solution spill Spill Response weigh->spill If Spill Occurs conduct_exp Conduct Experiment prep_solution->conduct_exp prep_solution->spill decontaminate Decontaminate Work Area & Equipment conduct_exp->decontaminate conduct_exp->spill dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloral hydrate
Reactant of Route 2
Chloral hydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。